molecular formula C34H46O5 B10780527 Tetromycin B

Tetromycin B

Katalognummer: B10780527
Molekulargewicht: 534.7 g/mol
InChI-Schlüssel: DACFQDZSKBTCCU-JTZVMVOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tetromycin B is a useful research compound. Its molecular formula is C34H46O5 and its molecular weight is 534.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C34H46O5

Molekulargewicht

534.7 g/mol

IUPAC-Name

(7E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione

InChI

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11?,29-26-

InChI-Schlüssel

DACFQDZSKBTCCU-JTZVMVOMSA-N

Isomerische SMILES

CC1CCC(C2C1C/3(C(C(=CCC/C(=C/C4(C=C(C(CC45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)C)C(=C2)C)C)O

Kanonische SMILES

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O

Herkunft des Produkts

United States

Foundational & Exploratory

Tetromycin B: A Technical Guide to its Discovery and Isolation from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a polyketide antibiotic characterized by an unusual tetronic acid structure, exhibiting notable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). As with many antibiotics of its class, this compound is a secondary metabolite derived from the bacterial genus Streptomyces, a well-known prolific source of natural product therapeutics. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing the methodologies for fermentation of the producing Streptomyces strain, extraction of the crude product, and subsequent purification to yield the pure compound. Due to the limited availability of a dedicated discovery paper for this compound, this guide presents a representative experimental workflow based on established protocols for similar polyketide antibiotics from Streptomyces. Furthermore, a representative signaling pathway in Streptomyces that governs antibiotic production is illustrated. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the processes involved.

Introduction to this compound

This compound is a specialized antibiotic distinguished by its tetronic acid moiety. Its chemical formula is C₃₄H₄₆O₅, with a molecular weight of 534.7 g/mol [1]. The compound has garnered interest within the scientific community for its potent activity against MRSA, a significant pathogen in both hospital and community settings[1]. The discovery of novel antibiotics such as this compound is critical in the ongoing battle against antimicrobial resistance.

Streptomyces species are Gram-positive, filamentous bacteria renowned for their complex secondary metabolism, which is responsible for the production of a vast array of bioactive compounds, including approximately two-thirds of all known antibiotics of microbial origin[2][3]. The biosynthesis of polyketides like this compound is orchestrated by large enzymatic complexes known as polyketide synthases (PKSs)[2][4]. The production of these secondary metabolites is tightly regulated by intricate signaling networks within the bacterium, often triggered by environmental cues or nutrient limitation[5][6].

Experimental Protocols: A Representative Methodology

The following protocols are based on well-established methods for the isolation of polyketide antibiotics from Streptomyces and serve as a detailed guide for the discovery and purification of compounds like this compound.

Fermentation of the Producing Streptomyces Strain

The production of this compound is achieved through submerged fermentation of the host Streptomyces strain. Optimization of the fermentation medium and culture conditions is crucial for maximizing the yield of the target antibiotic.

2.1.1. Culture Media and Conditions

A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed.

  • Seed Medium: Tryptic Soy Broth (TSB) or a similar nutrient-rich medium is used to generate a high-density inoculum.

  • Production Medium: A complex medium designed to induce secondary metabolism is used for the main fermentation. A representative production medium composition is detailed in Table 1.

Table 1: Representative Production Medium for Streptomyces Fermentation

ComponentConcentration (g/L)
Soluble Starch20
Glucose10
Yeast Extract5
Peptone5
K₂HPO₄1
MgSO₄·7H₂O0.5
CaCO₃2
Trace Elements Solution1 mL/L

2.1.2. Fermentation Protocol

  • Inoculation: A pure culture of the Streptomyces strain is used to inoculate 50 mL of seed medium in a 250 mL baffled flask.

  • Seed Culture Incubation: The seed culture is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

  • Production Culture: The seed culture (5-10% v/v) is transferred to the production medium. Fermentation is carried out in baffled flasks or a bioreactor.

  • Production Incubation: The production culture is incubated at 28-30°C for 5-7 days with vigorous aeration and agitation.

  • Monitoring: The fermentation is monitored for pH, cell growth (mycelial dry weight), and antibiotic production (e.g., by bioassay or HPLC analysis).

Extraction and Purification of this compound

Following fermentation, the antibiotic is extracted from the culture broth and purified through a series of chromatographic steps.

2.2.1. Extraction Protocol

  • Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Solvent Extraction: The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, at a neutral or slightly acidic pH. The extraction is typically repeated three times to ensure complete recovery of the compound.

  • Concentration: The organic extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Purification Protocol

  • Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and tested for antimicrobial activity.

  • Size-Exclusion Chromatography: Active fractions from the silica gel column are pooled, concentrated, and further purified by size-exclusion chromatography (e.g., using Sephadex LH-20) with methanol (B129727) as the eluent.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of trifluoroacetic acid (TFA) or formic acid.

Quantitative Data

The yield and purity of the isolated antibiotic are critical parameters in the drug discovery and development process. Table 2 provides representative quantitative data for the isolation of a polyketide antibiotic from a Streptomyces fermentation.

Table 2: Representative Quantitative Data for Polyketide Antibiotic Purification

ParameterValue
Fermentation Titer50 - 200 mg/L
Crude Extract Yield1 - 5 g/L of culture
Purity after Silica Gel Chromatography40 - 60%
Purity after Size-Exclusion Chromatography70 - 85%
Final Purity after Preparative HPLC>95%
Overall Yield5 - 15%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from a Streptomyces culture.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification spore_stock Streptomyces Spore Stock seed_culture Seed Culture spore_stock->seed_culture Inoculation production_culture Production Culture seed_culture->production_culture Inoculation centrifugation Centrifugation/ Filtration production_culture->centrifugation supernatant Supernatant centrifugation->supernatant mycelium Mycelium (discarded) centrifugation->mycelium solvent_extraction Solvent Extraction (e.g., Ethyl Acetate) supernatant->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel size_exclusion Size-Exclusion Chromatography silica_gel->size_exclusion hplc Preparative RP-HPLC size_exclusion->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

Representative Signaling Pathway: Two-Component System

The production of antibiotics in Streptomyces is often regulated by two-component signal transduction systems (TCSs) in response to environmental stimuli[5][7]. A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator[6]. The following diagram illustrates a generalized two-component system regulating antibiotic biosynthesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm sensor_kinase Sensor Histidine Kinase (HK) response_regulator Response Regulator (RR) sensor_kinase->response_regulator Phosphotransfer adp ADP dna DNA response_regulator->dna Binds to Promoter pi Pi response_regulator->pi Dephosphorylation (Signal Termination) antibiotic_genes Antibiotic Biosynthetic Gene Cluster antibiotic Antibiotic Production antibiotic_genes->antibiotic Transcription & Translation stimulus Environmental Stimulus stimulus->sensor_kinase atp ATP atp->sensor_kinase Autophosphorylation

Caption: A representative two-component signaling pathway in Streptomyces.

Conclusion

This compound represents a promising antibiotic with potential for further development, particularly in addressing the challenge of MRSA infections. While specific details of its initial discovery and isolation are not widely documented, this technical guide provides a comprehensive framework based on established methodologies for the production and purification of similar polyketide antibiotics from Streptomyces. The outlined protocols and workflows offer a practical guide for researchers in the field of natural product discovery. Furthermore, the visualization of a key regulatory pathway underscores the complexity of antibiotic biosynthesis and highlights potential targets for genetic engineering to enhance production yields. Further research into the specific biosynthetic pathway and regulatory network of this compound will be invaluable for its future development as a therapeutic agent.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a polyketide antibiotic with a complex and unique chemical architecture, first isolated from Streptomyces axinellae. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound. It includes a detailed presentation of its chemical properties, a summary of the experimental data that elucidated its structure, and a discussion of its stereochemical configuration. This guide is intended to serve as a core resource for researchers engaged in natural product synthesis, drug discovery, and the development of novel antibiotics.

Chemical Structure and Properties

This compound is characterized by a complex macrocyclic structure featuring a tetronic acid moiety. The molecular formula of this compound has been determined to be C₃₄H₄₆O₅, with a molecular weight of 534.7 g/mol .

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₄H₄₆O₅[Pimentel-Elardo et al., 2011]
Molecular Weight534.7 g/mol [Pimentel-Elardo et al., 2011]
AppearanceNot Reported-
SolubilitySoluble in organic solvents such as ethanol, methanol (B129727), DMSO, and dimethylformamide.General knowledge for similar compounds

The core structure of this compound is a large macrolide ring, which is a common feature in many polyketide antibiotics. The presence of the tetronic acid group is a distinguishing characteristic and is crucial for its biological activity.

Stereochemistry of this compound

The three-dimensional arrangement of atoms in this compound is complex, with multiple stereocenters that define its specific biological activity. The relative stereochemistry of this compound has been elucidated through extensive spectroscopic analysis, primarily using 2D NMR techniques.

While the relative configuration of the stereocenters is established, the absolute stereochemistry of this compound has not been definitively assigned in the reviewed literature through methods such as X-ray crystallography or total synthesis. The determination of the absolute configuration remains a key area for future research to fully understand its structure-activity relationship. The IUPAC name provided in some databases suggests a specific stereochemistry, but this has not been experimentally verified in the primary literature for the C34H46O5 structure.

Experimental Protocols for Structure Elucidation

The structure of this compound was primarily determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Methodology: High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of a compound.

  • Instrumentation: A high-resolution mass spectrometer, typically a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Data Acquisition: The sample is infused into the ESI source, where it is nebulized and ionized. The resulting ions are then analyzed by the mass spectrometer to measure their mass-to-charge ratio (m/z) with high accuracy.

  • Data Analysis: The accurate mass measurement is used to calculate the elemental composition of the molecule, which in the case of this compound, confirmed the molecular formula as C₃₄H₄₆O₅.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: 1D and 2D NMR spectroscopy are the most powerful techniques for elucidating the detailed connectivity and relative stereochemistry of complex organic molecules.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • 1D NMR Experiments:

    • ¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry and conformation of the molecule.

Table 2: Summary of NMR Data for this compound (A comprehensive list of specific chemical shifts and coupling constants for all protons and carbons of this compound is not available in the public domain. The following represents a general summary of the types of data obtained.)

ExperimentInformation Obtained
¹H NMR Chemical shifts (δ) and coupling constants (J) for all protons.
¹³C NMR Chemical shifts (δ) for all carbon atoms.
COSY Connectivity between adjacent protons.
HSQC Direct ¹H-¹³C correlations.
HMBC Long-range ¹H-¹³C correlations, establishing the carbon framework.
NOESY/ROESY Through-space correlations, defining the relative stereochemistry.

Biological Activity and Potential Signaling Pathway

This compound has been shown to exhibit significant biological activity, including inhibitory effects against cysteine proteases.[1] Specifically, it is an inhibitor of rhodesain, a key cysteine protease of the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.

The inhibition of essential proteases like rhodesain can disrupt critical cellular processes in the parasite, leading to its death. While the precise downstream signaling cascade affected by rhodesain inhibition by this compound is not fully elucidated, it is known that cysteine proteases in T. brucei are involved in various physiological processes, including protein turnover, host protein degradation for nutrition, and evasion of the host immune system.

Below is a logical diagram illustrating the proposed mechanism of action of this compound.

TetromycinB_Pathway cluster_inhibition cluster_effects TetromycinB This compound TetromycinB->Inhibition Rhodesain Rhodesain (Cysteine Protease) Protein_Degradation Protein Degradation (e.g., host proteins) Rhodesain->Protein_Degradation Immune_Evasion Immune Evasion Rhodesain->Immune_Evasion Nutrient_Acquisition Nutrient Acquisition Protein_Degradation->Nutrient_Acquisition Parasite_Survival Parasite Survival and Proliferation Nutrient_Acquisition->Parasite_Survival Immune_Evasion->Parasite_Survival Apoptosis Parasite Apoptosis Inhibition->Rhodesain Inhibition->Protein_Degradation Inhibition->Immune_Evasion Inhibition->Apoptosis Leads to

Caption: Proposed mechanism of this compound action in Trypanosoma brucei.

Conclusion

This compound is a structurally complex natural product with promising biological activity. Its detailed chemical structure has been largely elucidated through modern spectroscopic techniques, revealing a unique macrocyclic polyketide with a tetronic acid moiety. While its relative stereochemistry is known, the determination of its absolute configuration remains an important goal for future research. The established inhibitory activity against cysteine proteases of Trypanosoma brucei positions this compound as a potential lead compound for the development of new anti-parasitic drugs. This technical guide provides a foundational understanding of the chemical and stereochemical aspects of this compound to aid in these ongoing research and development efforts.

References

Unraveling the Synthesis of Tetronic Acid Antibiotics: A Technical Guide to Biosynthetic Gene Cluster Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B, an antibiotic characterized by its distinctive tetronic acid moiety, has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] Understanding the genetic blueprint and biochemical machinery responsible for its production is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. While the specific biosynthetic gene cluster for this compound has not yet been fully elucidated in publicly available literature, extensive research on other tetronic acid-containing natural products, such as tetronomycin and the tetrodecamycins, provides a robust framework for the analysis of this class of compounds.[2][3]

This technical guide offers an in-depth analysis of the core principles and methodologies involved in the study of tetronic acid antibiotic biosynthetic gene clusters. By examining the well-characterized pathways of analogous compounds, we provide a comprehensive roadmap for the future discovery, characterization, and engineering of the this compound biosynthetic pathway.

I. General Architecture of Tetronic Acid Antibiotic Biosynthetic Gene Clusters

The biosynthesis of tetronic acid antibiotics is orchestrated by a series of enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). Analysis of known tetronic acid BGCs, such as those for tetronomycin and 13-deoxytetrodecamycin, reveals a conserved architecture.[2][3] A summary of the key genes and their putative functions is presented in Table 1.

Gene (Example from related clusters) Proposed Function Role in Biosynthesis
PKS genes (e.g., tmn PKS, tedS1-S4)Modular Polyketide SynthaseAssembles the polyketide backbone from simple acyl-CoA precursors.
Acyltransferase (AT)Selects and loads extender unitsIncorporates specific building blocks (e.g., malonyl-CoA, methylmalonyl-CoA) into the growing polyketide chain.
Ketosynthase (KS)Catalyzes C-C bond formationExtends the polyketide chain through decarboxylative condensation.
Acyl Carrier Protein (ACP)Tethers the growing polyketide chainShuttles the biosynthetic intermediates between different enzymatic domains.
Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER)Tailoring enzymesModify the polyketide backbone by reducing keto groups, removing water, and reducing double bonds, respectively.
Cyclase/Lactone-forming enzymesCatalyze ring formationFacilitate the cyclization of the linear polyketide chain to form the characteristic ring structures, including the tetronate ring.
Oxygenases (e.g., P450 monooxygenases)Oxidative tailoringIntroduce hydroxyl groups or perform other oxidative modifications on the polyketide scaffold.
MethyltransferasesAdd methyl groupsCatalyze the transfer of a methyl group from S-adenosylmethionine to the polyketide intermediate.
Regulatory genesControl gene expressionRegulate the transcription of the biosynthetic genes in response to developmental or environmental signals.
Transporter/Resistance genesEfflux and self-protectionExport the final antibiotic out of the cell and/or confer resistance to the producing organism.

II. Proposed Biosynthetic Pathway for a Generic Tetronic Acid Antibiotic

The biosynthesis of a tetronic acid antibiotic is a multi-step process initiated by the assembly of a linear polyketide chain by a modular polyketide synthase (PKS). This is followed by a series of tailoring reactions, including cyclizations and oxidative modifications, to yield the final bioactive molecule. A generalized signaling pathway for the biosynthesis is depicted below.

Tetronic_Acid_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Assembly cluster_tailoring Post-PKS Modifications cluster_final_product Final Product Malonyl_CoA Malonyl-CoA PKS Modular Polyketide Synthase (PKS) Malonyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Linear_Polyketide Linear Polyketide Intermediate PKS->Linear_Polyketide Chain Elongation Cyclization Cyclization/ Lactonization Linear_Polyketide->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Oxidative_Modifications Oxidative Modifications (e.g., Hydroxylation) Cyclized_Intermediate->Oxidative_Modifications Tetronic_Acid_Antibiotic Tetronic Acid Antibiotic Oxidative_Modifications->Tetronic_Acid_Antibiotic Experimental_Workflow cluster_discovery Discovery & Sequencing cluster_cloning Gene Cluster Cloning cluster_functional_analysis Functional Analysis cluster_characterization Product Characterization Genome_Sequencing Genome Sequencing of Producing Organism BGC_Identification Bioinformatic Identification of Putative BGC Genome_Sequencing->BGC_Identification Cosmid_Library Cosmid/BAC Library Construction BGC_Identification->Cosmid_Library TAR_Cloning Transformation-Associated Recombination (TAR) Cloning BGC_Identification->TAR_Cloning Gene_Knockout Targeted Gene Knockout in Native Producer BGC_Identification->Gene_Knockout Heterologous_Expression Heterologous Expression in a Model Host (e.g., Streptomyces coelicolor) Cosmid_Library->Heterologous_Expression TAR_Cloning->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Heterologous_Expression->Metabolite_Analysis Gene_Knockout->Metabolite_Analysis Structure_Elucidation Structure Elucidation (NMR) Metabolite_Analysis->Structure_Elucidation

References

Unraveling the Enigma of "Tetromycin B": A Case of Mistaken Identity in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth investigation into the in vitro antibacterial spectrum of a compound identified as "Tetromycin B" has revealed a significant case of mistaken identity within scientific and commercial nomenclature. Extensive searches of available scientific literature and chemical databases indicate that "this compound" is not a recognized member of the tetracycline (B611298) class of antibiotics. Instead, the name is associated with at least two distinct and structurally different antimicrobial compounds, neither of which are tetracyclines. This finding precludes the creation of a detailed technical guide on the antibacterial spectrum of a tetracycline named this compound, as no such compound with corresponding data appears to exist in the public domain.

For researchers, scientists, and drug development professionals, precise molecular identification is the cornerstone of any investigation. In the case of "this compound," the name is a source of considerable confusion. The search for data on this supposed tetracycline antibiotic has consistently led to two other classes of compounds:

  • Tetramycin A and B: These are macrolide antibiotics, a class of drugs structurally distinct from tetracyclines. Their mechanism of action and antibacterial spectrum differ significantly from that of tetracyclines.

  • A Tetronic Acid Derivative: Commercial suppliers also list a "this compound" which is described as an unusual tetronic acid-structured antibiotic. This compound has shown efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), but it does not possess the characteristic four-ring naphthacene (B114907) carboxamide skeleton of tetracyclines.

This ambiguity underscores the critical importance of verifying compound identity through definitive chemical identifiers such as CAS numbers or IUPAC names, rather than relying solely on common names which can be ambiguous or misleading.

The Tetracycline Class: A Brief Overview

Tetracyclines are a well-established class of broad-spectrum antibiotics characterized by their four-ring carbocyclic structure. They exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. This is achieved by binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.

The general mechanism of action for tetracyclines is depicted below:

Tetracycline_Mechanism cluster_bacterium Bacterial Cell Bacterial_Ribosome 70S Ribosome (30S + 50S subunits) Protein Protein Synthesis (Elongation) Bacterial_Ribosome->Protein Translates mRNA Inhibition Inhibition mRNA mRNA tRNA Aminoacyl-tRNA tRNA->Bacterial_Ribosome Binds to A-site Inhibition->Protein Prevents tRNA binding Tetracycline Tetracycline Tetracycline->Bacterial_Ribosome Binds to 30S subunit MIC_Workflow Start Start: Obtain Test Compound and Bacterial Strains Preparation Prepare Serial Dilutions of Test Compound Start->Preparation Inoculation Inoculate with Standardized Bacterial Suspension Preparation->Inoculation Incubation Incubate under Optimal Conditions (e.g., 37°C, 18-24h) Inoculation->Incubation Observation Observe for Bacterial Growth (e.g., turbidity) Incubation->Observation Determination Determine Lowest Concentration with No Visible Growth (MIC) Observation->Determination End End: Report MIC Value Determination->End

Tetromycin B mode of action compared to other tetronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mode of Action of Tetromycin B and Other Tetronic Acid Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetronic acids are a diverse class of heterocyclic compounds known for their broad range of biological activities, including potent antibacterial effects. This guide provides a detailed examination of the mode of action of this compound, a lesser-documented tetronic acid, by comparing it with better-characterized members of the class, namely Thiolactomycin, Abyssomicin C, and Tetronomycin. These compounds exhibit distinct and varied mechanisms of action, from the inhibition of essential metabolic pathways to disruption of cell membrane functions. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and workflows to support further research and drug development efforts in this area.

Introduction to Tetronic Acids

Tetronic acids are γ-lactone heterocycles featuring an enolized 1,3-dicarbonyl system. This core structure is present in numerous natural products isolated from bacteria, fungi, and marine organisms. Many of these compounds, such as ascorbic acid (Vitamin C), possess significant biological activities. In the realm of antibacterials, tetronic acid derivatives represent a promising scaffold for drug discovery due to the diverse mechanisms through which they can exert their effects against pathogenic bacteria, including multidrug-resistant strains.

Mode of Action of this compound

This compound is a structurally complex tetronic acid antibiotic produced by Streptomyces sp.[1][2] While public-domain research on this compound is limited, available data indicates it has pronounced activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3]

The primary proposed mechanism of action for this compound is the inhibition of cysteine proteases . It has been shown to inhibit several cysteine proteases, including rhodesain, falcipain-2, cathepsin L, and cathepsin B, with Ki values in the micromolar range.[4] This mode of action distinguishes it from many other tetronic acid antibiotics and suggests a potential therapeutic window, as it targets bacterial enzymes that can be crucial for virulence and survival. However, due to its limited availability, extensive studies to fully elucidate its specific bacterial targets and resistance mechanisms have not been widely published.[1][2]

Comparative Analysis of Tetronic Acid Modes of Action

The antibacterial mechanisms of tetronic acids are remarkably diverse. A comparative analysis highlights at least three other distinct modes of action, exemplified by Thiolactomycin, Abyssomicin C, and Tetronomycin.

Thiolactomycin: Inhibition of Fatty Acid Synthesis (FASII)

Thiolactomycin is a well-characterized antibiotic that targets the bacterial Type II Fatty Acid Synthesis (FASII) pathway. This pathway is essential for building bacterial cell membranes and is distinct from the Type I pathway found in mammals, making it an attractive target for selective antibacterial agents.

  • Specific Target : Thiolactomycin specifically inhibits the β-ketoacyl-acyl carrier protein (ACP) synthases, particularly FabB and FabF.[5][6][7] These enzymes are responsible for the elongation steps of the fatty acid chain.

  • Mechanism : It acts as a reversible, competitive inhibitor that mimics the natural substrate, malonyl-ACP, by binding to its site on the enzyme.[5][6] This action blocks the condensation reaction, halting fatty acid production and thereby inhibiting bacterial growth.[8]

FASII_Inhibition cluster_FASII Bacterial FASII Elongation Cycle Acetyl_CoA Acetyl-CoA FabH FabH (Initiation) Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH FabB_F FabB / FabF (Elongation) Malonyl_ACP->FabB_F Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP Condensation Elongation Elongation Steps (FabG, FabZ, FabI) Acetoacetyl_ACP->Elongation Acyl_ACP Growing Acyl-ACP Elongation->Acyl_ACP Acyl_ACP->FabB_F Fatty_Acids Fatty Acids for Membrane Synthesis Acyl_ACP->Fatty_Acids FabB_F->Acyl_ACP Elongation Condensation Thiolactomycin Thiolactomycin Thiolactomycin->FabB_F Inhibits

Caption: Inhibition of the FASII pathway by Thiolactomycin.
Abyssomicin C: Inhibition of Folate Synthesis

Abyssomicin C, a polycyclic polyketide isolated from a marine Verrucosispora strain, targets a different essential metabolic route: the folate biosynthesis pathway.[9][10] Folate is a crucial precursor for the synthesis of nucleotides and certain amino acids.

  • Specific Target : Abyssomicin C is a potent inhibitor of 4-amino-4-deoxychorismate synthase (PabB), an enzyme involved in the synthesis of p-aminobenzoic acid (PABA).[9][11][12] PABA is a key intermediate in the bacterial synthesis of tetrahydrofolate.

  • Mechanism : It covalently binds to the PabB enzyme, irreversibly inactivating it.[9] By blocking PABA production, Abyssomicin C effectively starves the bacterium of folate, leading to cessation of growth. This pathway is absent in humans, offering a high degree of selectivity.[2]

Folate_Pathway_Inhibition cluster_Folate Bacterial Folate Synthesis Pathway Chorismate Chorismate PabB PabB Enzyme (ADC Synthase) Chorismate->PabB PABA p-Aminobenzoic Acid (PABA) PabB->PABA Dihydrofolate Dihydrofolate Synthesis PABA->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Abyssomicin_C Abyssomicin C Abyssomicin_C->PabB Inhibits

Caption: Inhibition of the PABA synthesis pathway by Abyssomicin C.
Tetronomycin: Disruption of Cation Homeostasis

Tetronomycin is a polyether tetronic acid that acts as an ionophore. Ionophores are lipid-soluble molecules that bind to specific ions and transport them across cell membranes, disrupting the electrochemical gradients that are vital for cellular function.

  • Specific Target : The bacterial cytoplasmic membrane.

  • Mechanism : Tetronomycin was initially characterized as a potent ionophore that disrupts the cation gradients across the bacterial membrane.[10] This dissipation of membrane potential collapses the proton motive force, which is essential for ATP synthesis, nutrient transport, and motility, ultimately leading to cell death. However, recent studies suggest that its potent antibacterial activity may involve additional targets, as its ionophore activity was not observed at reasonable concentrations in some experiments.[13][14]

Ionophore_Action cluster_membrane Bacterial Cell Membrane label_out Extracellular Space (High Cation Concentration) membrane label_in Cytoplasm (Low Cation Concentration) Tetronomycin Tetronomycin (Ionophore) Cation_in Cation Tetronomycin->Cation_in Transports across membrane Cation_out Cation (e.g., K+) Cation_out->Tetronomycin Binds PMF_disruption Disruption of Proton Motive Force (PMF) Cation_in->PMF_disruption Leads to Cell_Death Cell Death PMF_disruption->Cell_Death

Caption: Ionophoric action of Tetronomycin disrupting membrane potential.

Quantitative Data Summary

The antibacterial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

Table 1: Comparative MIC Values (µg/mL) of Tetronic Acid Antibiotics

CompoundMode of ActionS. aureus (MSSA)S. aureus (MRSA)E. faecalis (VRE)M. tuberculosis
This compound Cysteine Protease InhibitionData not availableActive[1][2][5]Data not availableData not available
Thiolactomycin FASII Inhibition75[13]75[13]>250[8]>12.5 - 25[13]
Abyssomicin C Folate Synthesis InhibitionData not available4[1][2]Data not availableData not available
Tetronomycin Cation Homeostasis Disruption0.016 - 0.0310.008 - 0.0310.004 - 0.016Data not available

Note: Data for Tetronomycin is derived from a 2023 study by Kimishima et al., which reported values for various clinical isolates of MRSA and VRE.[15]

Key Experimental Protocols

The diverse mechanisms of action of tetronic acids necessitate distinct experimental protocols for their investigation.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This is a fundamental assay to quantify the antibacterial potency of a compound. The broth microdilution method is standard.

  • Preparation of Compound : Prepare a stock solution of the test compound (e.g., in DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[16]

  • Preparation of Inoculum : Culture the bacterial strain to the mid-logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation and Incubation : Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria, no compound) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.[12]

  • Reading Results : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Tetronic Acid in 96-Well Plate start->prep_compound inoculate Inoculate Plate with Bacteria (Final: 5x10^5 CFU/mL) prep_compound->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.
Protocol: FASII Inhibition Assay

This assay determines if a compound inhibits the bacterial fatty acid synthesis pathway. It can be performed using radiolabeled precursors.

  • Preparation of Cell Lysate : Grow the target bacterial strain (e.g., S. aureus) to mid-log phase, harvest the cells, and prepare a cell-free lysate containing the FASII enzymes.

  • Assay Reaction : In a reaction vessel, combine the cell lysate with assay buffer, the test compound (e.g., Thiolactomycin) at various concentrations, and the necessary substrates, including a radiolabeled precursor like [¹⁴C]malonyl-CoA.

  • Initiation and Incubation : Start the reaction by adding the final substrate (e.g., acetyl-CoA). Incubate the mixture at 37°C for a defined period to allow for fatty acid synthesis.[17]

  • Quantification : Stop the reaction (e.g., with perchloric acid). Extract the synthesized fatty acids using an organic solvent (e.g., hexane). Measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity compared to a no-compound control indicates inhibition of the FASII pathway.[17]

Protocol: Membrane Potential Assay

This assay is used to detect the ionophoric activity of compounds like Tetronomycin by measuring changes in bacterial membrane potential.

  • Preparation of Cells : Grow bacteria to the mid-logarithmic phase, harvest, wash, and resuspend them in a suitable buffer (e.g., HEPES buffer with glucose) to a specific optical density (e.g., OD₆₀₀ of 0.05).

  • Dye Loading : Add a voltage-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), to the cell suspension.[3][14] The dye will enter the polarized bacterial cells and self-quench its fluorescence. Allow the cells to incubate in the dark until a stable, low-fluorescence baseline is achieved.

  • Measurement : Place the cell suspension in a fluorometer. Record the baseline fluorescence (Excitation ~622 nm, Emission ~670 nm).

  • Compound Addition : Add the test compound (e.g., Tetronomycin) to the cuvette and immediately resume recording. An ionophore will disrupt the membrane potential, causing the dye to be released from the cells, resulting in a rapid increase in fluorescence (de-quenching).

Conclusion

The tetronic acid scaffold gives rise to a remarkable variety of antibacterial modes of action. While compounds like Thiolactomycin and Abyssomicin C have well-defined targets in essential metabolic pathways (FASII and folate synthesis, respectively), others like Tetronomycin appear to function by disrupting the fundamental integrity of the bacterial cell membrane. This compound presents a different mechanism again, targeting cysteine proteases. This diversity underscores the potential of tetronic acids as a rich source for the development of novel antibiotics against resistant pathogens. The limited data on this compound highlights a clear need for further investigation to fully characterize its antibacterial profile and therapeutic potential. The protocols and comparative data presented here serve as a foundational resource for researchers pursuing these goals.

References

Initial Studies on the Cytotoxicity of Tetracycline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Tetromycin B" did not yield specific results for a compound with this name. It is presumed that this may be a reference to the broader class of tetracycline (B611298) antibiotics. This guide therefore focuses on the well-documented cytotoxic effects of tetracycline and its analogues, such as doxycycline, minocycline, and chemically modified tetracyclines (CMTs).

This technical guide provides a comprehensive overview of the initial studies on the cytotoxicity of tetracycline derivatives. It is intended for researchers, scientists, and drug development professionals interested in the anti-proliferative and pro-apoptotic effects of this class of compounds. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of various tetracycline analogues have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes. The following tables summarize the IC50 values for several tetracycline derivatives.

Table 1: IC50 Values of Doxycycline in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time
NCI-H446Lung Cancer1.7048 hours
A549Lung Cancer1.0648 hours
A875Melanoma3.1048 hours
A375Melanoma2.4248 hours
Mum2BMelanoma2.7548 hours
Mum2CMelanoma1.4048 hours
C6 GliomaGlioma43.49Not Specified
HL-60Acute Myeloid Leukemia9.2 µg/ml24 hours

Data compiled from studies on various cancer cell lines.[1][2][3][4][5]

Table 2: IC50 Values of Minocycline and COL-3 in HL-60 Cells

CompoundCell LineCancer TypeIC50Incubation Time
MinocyclineHL-60Acute Myeloid Leukemia9.9 µg/ml24 hours
COL-3HL-60Acute Myeloid Leukemia1.3 µg/ml24 hours
MinocyclineMCF-7Breast Cancer36.10 µMNot Specified

COL-3 is a chemically modified tetracycline.[2][6][7]

Experimental Protocols

The assessment of cytotoxicity is fundamental to understanding the therapeutic potential of tetracycline derivatives. Below are detailed methodologies for key experiments commonly cited in the literature.

2.1. Cell Viability Assays

Cell viability assays are used to determine the number of viable cells in a culture after treatment with a test compound. The MTT and resazurin (B115843) assays are two of the most common methods.

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells.[8][9][10][11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[11]

  • Procedure:

    • Seed cells in a 96-well plate and incubate to allow for attachment.

    • Treat cells with various concentrations of the tetracycline analogue for the desired duration.

    • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 1-4 hours at 37°C.[10]

    • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[8]

    • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[8]

2.1.2. Resazurin Assay

This is a fluorescent assay where metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[12]

  • Procedure:

    • Plate and treat cells in a 96-well plate as described for the MTT assay.

    • Add resazurin solution to each well.[13]

    • Incubate for 1-4 hours at 37°C.[13][14]

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 580-620 nm.[12][14]

2.2. Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16][17] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide is a fluorescent agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.[15]

  • Procedure:

    • Induce apoptosis in cell cultures by treatment with tetracycline analogues.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.[17]

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[18]

    • Analyze the stained cells by flow cytometry.[15] Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.

Signaling Pathways and Visualizations

Tetracycline derivatives induce cytotoxicity primarily through the activation of apoptosis.[19][20] The underlying mechanism often involves the intrinsic or mitochondrial pathway, characterized by the involvement of caspases.[2]

3.1. Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a tetracycline derivative.

G cluster_prep Cell Culture & Treatment cluster_assay Cytotoxicity/Viability Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis cell_culture Seed Cells in Microplate treatment Treat with Tetracycline Derivative cell_culture->treatment assay_choice MTT or Resazurin Assay treatment->assay_choice apoptosis_assay Annexin V & PI Staining treatment->apoptosis_assay incubation Incubate with Reagent assay_choice->incubation readout Measure Absorbance/Fluorescence incubation->readout ic50 Calculate IC50 readout->ic50 flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry apoptosis_quant Quantify Apoptotic Cells flow_cytometry->apoptosis_quant

Caption: A generalized workflow for assessing the cytotoxicity of tetracycline derivatives.

3.2. Tetracycline-Induced Apoptotic Signaling Pathway

Tetracyclines can trigger the mitochondrial pathway of apoptosis, which involves the activation of a cascade of caspase enzymes.[2] Minocycline, for instance, has been shown to inhibit caspase-1 and caspase-3.[21] Studies have also demonstrated that chemically modified tetracyclines can induce the activation of caspase-3 and caspase-9.[22]

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade tetracycline Tetracycline Derivative bcl2 Bcl-2 Family Regulation (e.g., Bax up, Bcl-2 down) tetracycline->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the tetracycline-induced intrinsic apoptotic pathway.

References

Solubility and Stability of Tetromycin B in Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility and stability of tetracycline (B611298) antibiotics in common laboratory solvents. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and clearly structured data to support laboratory work and formulation development.

Solubility of Tetracyclines

The solubility of tetracyclines is significantly influenced by the specific salt form (e.g., hydrochloride vs. base), the solvent system, and the temperature. Understanding these parameters is critical for preparing stock solutions, designing assays, and developing formulations.

Quantitative Solubility Data

The following table summarizes the solubility of tetracycline hydrochloride and tetracycline base in various laboratory solvents at different temperatures.

CompoundSolventTemperature (K)Solubility (mg/mL)
Tetracycline HydrochlorideWater293.1517.8[1]
Tetracycline (base)Water293.150.311[1]
Tetracycline HydrochlorideWater288.15 - 310.15More soluble than in ethanol, 2-propanol, and acetone[2][3]
Tetracycline (base)Water288.15 - 303.15Solubility is about 2 orders of magnitude lower than the hydrochloride form[4][5]
Tetracycline HydrochlorideEthanol288.15 - 310.15Less soluble than in water, but more soluble than in 2-propanol and acetone[2][3]
Tetracycline (base)Ethanol288.15 - 303.15The influence of the hydrochloride group on solubility is smaller than in water and acetone[4][5]
Tetracycline Hydrochloride2-Propanol288.15 - 310.15Less soluble than in water and ethanol[2][3]
Tetracycline (base)2-Propanol288.15 - 303.15The influence of the hydrochloride group on solubility is smaller than in water and acetone[4][5]
Tetracycline HydrochlorideAcetone288.15 - 310.15Solubility in water is ~3 orders of magnitude higher than in acetone[2][3]
Tetracycline (base)Acetone288.15 - 303.15Opposite effect to water; the base form is more soluble than the hydrochloride form[4][5]
TetracyclineDMSO-≥74.9[6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[7]

Materials:

  • Tetracycline compound (e.g., Tetracycline Hydrochloride)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of the tetracycline compound to a series of vials.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[7] Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the tetracycline in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

Stability of Tetracyclines

The stability of tetracyclines in solution is a critical factor for ensuring the accuracy of experimental results and the efficacy of formulations. Degradation can be influenced by several factors, including pH, temperature, light, and the presence of metal ions.

Factors Affecting Stability
  • pH: Tetracyclines are most stable in weakly acidic to neutral solutions.[8] They are least stable in strongly acidic and alkaline solutions.[8]

  • Temperature: Higher temperatures generally accelerate the degradation of tetracyclines.[9] Stock solutions are best stored at low temperatures (e.g., -20°C).[6][9]

  • Light: Exposure to light can lead to photodegradation of tetracyclines. Solutions should be protected from light by using amber vials or covering containers with aluminum foil.

  • Metal Ions: The presence of certain metal ions can affect the stability of tetracyclines.[8]

  • Solvent: The choice of solvent can impact stability. For instance, oxytetracycline (B609801) in methanol (B129727) solution shows temperature-dependent stability.[9]

Summary of Stability Observations
ConditionObservation
pH Least stable in light acidic solutions, most stable in alkaline solutions.[8]
Temperature More stable at lower temperatures (-20°C) compared to room temperature.[9]
Concentration Higher concentration stock solutions of oxytetracycline in methanol are more stable than lower concentrations.[9]
Additives Metal ions or surfactants can increase tetracycline stability in acidic solutions.[8]
Experimental Protocol: Solution Stability Assessment

This protocol provides a general framework for assessing the stability of a tetracycline compound in a specific solvent under defined conditions.

Materials:

  • Tetracycline stock solution of known concentration

  • Selected solvent/buffer

  • Temperature-controlled incubator or water bath

  • Light-protected containers (e.g., amber vials)

  • HPLC with a suitable column and detector

  • pH meter

Procedure:

  • Solution Preparation: Prepare a solution of the tetracycline compound in the desired solvent at a known concentration.

  • Storage Conditions: Aliquot the solution into multiple light-protected vials. Divide the vials into different storage conditions to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature).

  • Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for extended studies).

  • Initial Analysis (T=0): Immediately analyze an aliquot from each condition to determine the initial concentration. This serves as the baseline.

  • Incubation: Store the vials under the defined conditions.

  • Sampling and Analysis: At each designated time point, remove a vial from each storage condition. Allow the sample to reach room temperature before analysis. Determine the concentration of the tetracycline using a validated HPLC method.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each condition. Plot the percentage remaining versus time to visualize the degradation profile.

Visualizations

Mechanism of Action of Tetracycline

Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[10][11] They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[10][11][12] This blockage halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.

Caption: Mechanism of action of tetracycline antibiotics.

General Experimental Workflow for Solubility and Stability Analysis

The following diagram illustrates a typical workflow for determining the solubility and stability of a tetracycline compound in the laboratory.

Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment Start_Sol Compound + Solvent Shake_Flask Shake-Flask Equilibration Start_Sol->Shake_Flask Start_Stab Stock Solution Centrifuge Centrifugation/Filtration Shake_Flask->Centrifuge Quantify_Sol Quantification (HPLC/UV-Vis) Centrifuge->Quantify_Sol Result_Sol Equilibrium Solubility Quantify_Sol->Result_Sol Incubate Incubation (T, pH, light) Start_Stab->Incubate Time_Points Sampling at Time Points Incubate->Time_Points Quantify_Stab Quantification (HPLC) Time_Points->Quantify_Stab Result_Stab Degradation Profile Quantify_Stab->Result_Stab

Caption: Workflow for solubility and stability testing.

References

The Tetronic Acid Moiety of Tetromycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the tetronic acid moiety within the complex antibiotic Tetromycin B. It covers the chemical structure, biosynthetic origins, biological activity, and relevant experimental protocols associated with this important natural product class.

Introduction to this compound

This compound is a structurally complex polyketide antibiotic produced by Streptomyces species. It belongs to the spirotetronate class of natural products, which are characterized by a distinctive spiro-linked tetronic acid ring system embedded within a macrocyclic core. This compound has demonstrated significant biological activity, including pronounced efficacy against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), making it a subject of interest for antimicrobial research and development.[1] The tetronic acid moiety is a critical pharmacophore in many related compounds, often playing a key role in their mechanism of action.

Chemical Structure and Properties

The defining feature of this compound is its spirotetronate core. The tetronic acid itself is a 4-hydroxy-2(5H)-furanone, a γ-lactone that exists in a tautomeric equilibrium between its keto and enol forms. This structural feature is crucial for its chemical reactivity and biological interactions.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 180027-84-3[2][3]
Molecular Formula C₃₄H₄₆O₅[2][3]
Molecular Weight 534.7 g/mol [2][3]
Appearance Light tan solid[1]
Solubility Soluble in DMSO, DMF, ethanol, methanol[1][3]
Long-Term Storage -20°C[1][3]

The complex three-dimensional structure of this compound incorporates this planar tetronic acid ring into a larger macrocycle, creating a rigid architecture that is essential for its biological target recognition.

Tautomeric forms of the core tetronic acid ring.

Biosynthesis of the Tetronic Acid Moiety

While the specific biosynthetic gene cluster for this compound has not been fully elucidated in the available literature, a common pathway for spirotetronate antibiotics has been established and is the presumed route for this compound's formation. The biosynthesis is a hybrid pathway involving both Type I Polyketide Synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.

The formation of the characteristic tetronate moiety involves several key steps:

  • Polyketide Backbone Assembly : A modular Type I PKS iteratively condenses extender units (e.g., malonyl-CoA, methylmalonyl-CoA) to create a linear polyketide chain.

  • Glycerol Unit Incorporation : A distinct enzymatic machinery, often involving an FkbH-like glyceryl-S-ACP synthase, activates a glycerol-derived three-carbon unit.

  • Cyclization and Ring Formation : The polyketide chain and the glycerol-derived unit are combined and cyclized to form the tetronic acid ring.

  • Spirocyclization : A key intramolecular Diels-Alder-like reaction is catalyzed by a dedicated enzyme, which connects the tetronic acid-containing chain to another part of the macrocycle, forming the signature spiro-center.

  • Tailoring Steps : A series of post-PKS tailoring enzymes (e.g., oxygenases, methyltransferases, glycosyltransferases) modify the macrocyclic scaffold to produce the final mature natural product.

biosynthesis_pathway PKS Type I Polyketide Synthase (PKS) Linear Linear Polyketide Chain PKS->Linear Extender Malonyl-CoA / Methylmalonyl-CoA Extender Units Extender->PKS Glycerol Glycerol-Derived C3 Unit Pre_Tetronate Pre-tetronate Intermediate Glycerol->Pre_Tetronate Linear->Pre_Tetronate Cyclization Spiro_Aglycone Spiro-linked Aglycone Pre_Tetronate->Spiro_Aglycone Intramolecular Diels-Alder Tailoring Tailoring Enzymes (e.g., Glycosylation) Spiro_Aglycone->Tailoring TetromycinB Mature this compound Tailoring->TetromycinB

Presumed biosynthetic pathway for spirotetronates.

Biological Activity and Mechanism of Action

This compound is noted for its activity against MRSA, though specific MIC values are not widely published.[1] However, quantitative data reveal it to be a potent inhibitor of cysteine proteases, a mechanism that may contribute to its broader biological profile, including antitrypanosomal activity.[3] The tetronic acid moiety, with its β-dicarbonyl system, is a known metal chelator, a property often essential for the biological activity of this class of compounds. For many spirotetronates, the macrocyclic scaffold provides the necessary conformation for target binding, while the tetronic acid and associated sugar moieties directly interact with the target site.

Table 1: Protease Inhibition and Cytotoxicity of this compound [3]

Target/Cell LineAssay TypeValue
RhodesainEnzyme Inhibition (Kᵢ)0.62 µM
Falcipain-2Enzyme Inhibition (Kᵢ)1.42 µM
Cathepsin LEnzyme Inhibition (Kᵢ)32.5 µM
Cathepsin BEnzyme Inhibition (Kᵢ)1.59 µM
Trypanosoma bruceiGrowth Inhibition (IC₅₀)30.87 µM
HEK293T (Kidney Cells)Cytotoxicity (IC₅₀)71.77 µM
J774.1 (Macrophages)Cytotoxicity (IC₅₀)20.2 µM

The antibacterial activity of related spirotetronate compounds against Gram-positive pathogens, including MRSA, is well-documented and provides context for the potential of this compound.

Table 2: Antibacterial Activity of Structurally Related Spirotetronates

CompoundOrganismMIC (µg/mL)Reference
Lobophorin BM. smegmatis MC² 1554[4]
Lobophorin BB. subtilis 623051[4]
Lobophorin AM. smegmatis MC² 1558[4]
Abyssomycin CMRSA4[5]
Abyssomycin CVRSA13[5]
Decatromicin BS. aureus1-3 µM[6]
Pyrrolosporin BS. aureus1-3 µM[6]

Experimental Protocols

Detailed experimental data for this compound is limited. However, standard methodologies for the isolation, characterization, and bioactivity assessment of related compounds are well-established.

General Protocol for Isolation and Characterization of Spirotetronates
  • Fermentation : A seed culture of the producing Streptomyces sp. is used to inoculate a large-scale liquid production medium (e.g., X-medium). The culture is incubated for 96-120 hours at 28°C with shaking.

  • Extraction : The fermented broth is harvested and separated from the mycelial biomass by filtration. The cell-free broth is extracted multiple times with an organic solvent such as ethyl acetate. The organic phases are combined and concentrated in vacuo to yield a crude extract.

  • Purification : The crude extract is subjected to chromatographic purification.

    • Column Chromatography : The extract is loaded onto a silica (B1680970) gel column (230-400 mesh) and eluted with a solvent gradient (e.g., chloroform-methanol).

    • HPLC : Active fractions from the initial column are further purified using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column, to yield the pure compound.

  • Structure Elucidation : The structure of the purified compound is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS) : To determine the molecular weight and formula.

    • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the chemical structure and stereochemistry.[4]

Detailed Protocol: Broth Microdilution for MIC Determination against MRSA

This protocol is a standard method for assessing the antibacterial potency of a compound, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Principle : Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.

Materials :

  • This compound (or test compound) stock solution of known concentration.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • MRSA strain (e.g., ATCC 43300).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or Phosphate-Buffered Saline (PBS).

  • Spectrophotometer (optional, for inoculum standardization).

Procedure :

  • Preparation of Antimicrobial Dilutions : a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in a given row. b. Prepare a starting concentration of the test agent at 2x the highest desired final concentration. Add 100 µL of this solution to well 1. c. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting. d. Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10. e. Well 11 serves as the positive control (no drug) and well 12 as the negative/sterility control (no bacteria).

  • Preparation of Bacterial Inoculum : a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the MRSA strain. b. Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation : a. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12.

  • Incubation : a. Cover the plate and incubate in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation : a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. b. The positive control (well 11) should show clear turbidity, and the negative control (well 12) should remain clear.

mic_workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_agent Prepare Serial Dilutions of this compound in Plate inoculate Inoculate Wells with Bacterial Suspension prep_agent->inoculate prep_inoculum Prepare MRSA Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_plate Visually Inspect for Bacterial Growth (Turbidity) incubate->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Experimental workflow for MIC determination.

Structure-Activity Relationship (SAR)

For the broader spirotetronate class, several SAR observations have been made that are likely relevant to this compound:

  • Glycosylation : The presence, number, and type of sugar moieties attached to the macrocyclic core are often critical for antibacterial activity. Changes in glycosylation can dramatically alter potency and spectrum.[3]

  • The Aglycone Core : While sugars are often important, the spirotetronate aglycone itself can possess significant biological activity. For some compounds, the aglycone is more important for anti-mycobacterial activity, while the oligosaccharides are key for activity against other bacteria like B. subtilis.[4]

  • Peripheral Modifications : Modifications to the macrocycle, such as hydroxylations or acetylations, can fine-tune the biological activity and pharmacokinetic properties of the molecule.

Further investigation into this compound and the synthesis of novel analogues are required to build a specific SAR profile for this promising antibiotic scaffold.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack a detailed, validated protocol for the total synthesis and purification of a compound explicitly named "Tetromycin B". The information is scarce and often conflated with the broader class of tetracycline (B611298) antibiotics. The following application notes and protocols are therefore based on generalized methods for the isolation and purification of tetracycline-class antibiotics from fermentation broths, drawing upon established principles for natural product purification. These protocols should be considered as a representative guide and may require significant optimization for a specific, uncharacterized compound.

Introduction

This compound is reported as an unusual tetronic acid-structured antibiotic with efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). Its complex structure suggests a biosynthetic origin, likely from a bacterial fermentation process. This document provides a detailed, generalized protocol for the isolation and purification of a tetracycline-like compound, which can be adapted for this compound, from a fermentation culture.

Chemical and Physical Properties of this compound (where available):

PropertyValueSource
CAS Number180027-84-3Santa Cruz Biotechnology
Molecular FormulaC₃₄H₄₆O₅Santa Cruz Biotechnology
Molecular Weight534.7 g/mol Santa Cruz Biotechnology
Purity>99% (Commercially available)Santa Cruz Biotechnology

Experimental Protocols

Fermentation of the Producing Microorganism

The first step is the cultivation of the microorganism that produces this compound. While the specific producing organism for this compound is not explicitly detailed in the available literature, many tetracycline-class antibiotics are produced by Streptomyces or Actinomadura species.

Protocol 2.1.1: General Fermentation Protocol

  • Inoculum Preparation: Aseptically transfer a viable culture of the producing microorganism from a stock (e.g., agar (B569324) slant or cryopreserved vial) to a seed culture medium. Incubate at the optimal temperature and agitation for 24-48 hours.

  • Production Culture: Transfer the seed culture to a production-scale fermenter containing a suitable production medium. The medium composition, pH, temperature, and aeration are critical parameters that must be optimized for maximum antibiotic yield.

  • Fermentation Monitoring: Monitor the fermentation process by regularly measuring parameters such as pH, dissolved oxygen, and biomass. The production of the target antibiotic can be tracked by taking samples at regular intervals and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC).

  • Harvesting: Once the antibiotic titer reaches its maximum, harvest the fermentation broth. Separate the mycelium from the supernatant by centrifugation or filtration. The supernatant (clarified broth) will contain the secreted antibiotic.

Extraction of this compound from Fermentation Broth

The initial recovery of the antibiotic from the clarified fermentation broth is typically achieved through solvent extraction.

Protocol 2.2.1: Solvent Extraction

  • pH Adjustment: Adjust the pH of the clarified fermentation broth to an optimal value for the extraction of the target compound. For many tetracycline-like compounds, this is in the acidic range (pH 2-4) to ensure the molecule is in a less polar, more extractable form.

  • Solvent Selection: Choose an appropriate water-immiscible organic solvent for extraction. Common choices for tetracyclines include ethyl acetate (B1210297), n-butanol, or methyl isobutyl ketone.

  • Extraction Procedure:

    • Mix the pH-adjusted broth with an equal volume of the selected organic solvent in a separation funnel.

    • Shake vigorously for 5-10 minutes to ensure thorough mixing and transfer of the antibiotic into the organic phase.

    • Allow the phases to separate.

    • Collect the organic phase containing the antibiotic.

    • Repeat the extraction process 2-3 times with fresh solvent to maximize the recovery.

  • Concentration: Combine all the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract will contain the target antibiotic along with other metabolites and impurities. A multi-step chromatography process is typically required for purification.

Protocol 2.3.1: Column Chromatography

  • Adsorption Chromatography:

    • Stationary Phase: Silica gel or alumina (B75360) are commonly used for initial purification.

    • Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is used to elute the compounds based on their polarity.

    • Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the solvent gradient and collect fractions. Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.

  • Size-Exclusion Chromatography (Gel Filtration):

    • Stationary Phase: Sephadex G-25 or similar gel filtration media can be used to separate compounds based on their molecular size. This step is effective in removing high molecular weight impurities.

    • Mobile Phase: A suitable buffer or solvent in which the compound is soluble.

    • Procedure: Load the partially purified sample onto the column and elute with the mobile phase. Collect fractions and analyze for the presence of the target compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • This is the final polishing step to obtain a highly pure compound.

    • Stationary Phase: A reversed-phase column (e.g., C18) is commonly used for tetracycline-like compounds.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Procedure: Dissolve the enriched fraction in the mobile phase, inject it into the preparative HPLC system, and collect the peak corresponding to this compound.

  • Lyophilization: Lyophilize the pure fractions from the preparative HPLC to obtain the final product as a stable powder.

Data Presentation

Table 1: Representative Purification Summary for a Tetracycline-like Antibiotic

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Clarified Broth50001,000,0002001001
Solvent Extract1000800,000800804
Silica Gel Column200600,00030006015
Sephadex G-2550500,00010,0005050
Preparative HPLC10400,00040,00040200

Note: The values in this table are hypothetical and for illustrative purposes only.

Visualizations

Fermentation_Workflow cluster_fermentation Fermentation Process Inoculum Inoculum Preparation Seed_Culture Seed Culture Inoculum->Seed_Culture 24-48h Production_Fermenter Production Fermenter Seed_Culture->Production_Fermenter Inoculation Harvest Harvesting Production_Fermenter->Harvest Max Titer

Caption: Workflow for the fermentation of the antibiotic-producing microorganism.

Purification_Workflow cluster_purification Purification Cascade Fermentation_Broth Clarified Fermentation Broth Solvent_Extraction Solvent Extraction Fermentation_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Partially_Pure Partially Purified Fractions Silica_Gel->Partially_Pure Sephadex Sephadex G-25 Partially_Pure->Sephadex Enriched_Fractions Enriched Fractions Sephadex->Enriched_Fractions Prep_HPLC Preparative HPLC Enriched_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: A multi-step workflow for the purification of this compound from the crude extract.

high-performance liquid chromatography (HPLC) method for Tetromycin B analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Tetromycin B.

Introduction

This compound is a polyketide antibiotic with a tetronic acid structure, known for its activity against various microorganisms.[1] Accurate and reliable quantification of this compound is crucial for research, drug development, and quality control purposes. This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be robust and specific for the quantification of this compound in various sample matrices.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₃₄H₄₆O₅[1][2]
Molecular Weight 534.7 g/mol [1][2]
Appearance Solid[2]
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol (B129727)[2]
Purity >99%[1]
Storage Temperature -20°C[2]
Long-term Stability ≥ 4 years at -20°C[2]

Experimental Protocol

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Autosampler with temperature control

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Phosphoric acid (85%)

  • This compound reference standard (>99% purity)

Chromatographic Conditions

The following table outlines the recommended HPLC parameters for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 260 nm
Injection Volume 10 µL
Autosampler Temperature 4°C
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC grade acetonitrile.

Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

Calibration Curve Data

A typical calibration curve for this compound is constructed by plotting the peak area against the concentration of the standard solutions.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
System Suitability

System suitability parameters should be assessed to ensure the performance of the HPLC system.

ParameterAcceptance CriteriaTypical Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005500
Repeatability (RSD%) ≤ 2.0%0.8%
Retention Time -Approx. 6.5 min

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standard/Sample B->E C Prepare Sample C->E D->E F Acquire Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify this compound H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and quantification. The method is suitable for researchers, scientists, and drug development professionals working with this compound.

References

Application Notes and Protocols for Tetromycin B Quantification in Bacterial Culture using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Tetromycin B in bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below cover sample preparation for both intracellular and extracellular quantification, LC-MS/MS methodology, and data analysis.

Introduction

This compound is a polyketide antibiotic with a tetronic acid structure, demonstrating efficacy against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Accurate quantification of this compound in bacterial cultures is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, mechanism of action investigations, and the overall drug development process. LC-MS/MS offers a highly sensitive and selective method for this purpose.[2]

Experimental Protocols

Sample Preparation: Extraction of this compound from Bacterial Culture

This protocol allows for the separation and quantification of both extracellular and intracellular this compound.

Materials:

  • Bacterial culture containing this compound

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Centrifuge capable of 4°C and high speeds

  • Syringe filters (0.22 µm, PTFE or equivalent)

  • Autosampler vials

Protocol:

  • Separation of Supernatant and Bacterial Pellet:

    • Transfer 1 mL of the bacterial culture to a microcentrifuge tube. .

    • Centrifuge at 5,000 x g for 10 minutes at 4°C to pellet the bacterial cells.

  • Extracellular this compound Extraction (from Supernatant):

    • Carefully collect the supernatant and transfer it to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells.

    • To 500 µL of the filtered supernatant, add 500 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

  • Intracellular this compound Extraction (from Bacterial Pellet):

    • Wash the bacterial pellet from step 1 with 1 mL of ice-cold PBS and centrifuge again at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

    • Resuspend the pellet in 500 µL of a lysis solution (e.g., 50:50 methanol:water).

    • Lyse the cells by sonication on ice or bead beating.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the intracellular extract) to a new tube.

    • Evaporate the solvent and reconstitute as described in step 2.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Parameters (based on typical tetracycline (B611298) analysis):

Parameter Recommended Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS Parameters:

Parameter Recommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimize for the specific instrument

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound (Theoretical):

The molecular formula for this compound is C₃₄H₄₆O₅, with a molecular weight of 534.7 g/mol .[1][3][4] The protonated precursor ion ([M+H]⁺) would have an m/z of 535.7. Based on the fragmentation of similar tetracycline compounds, likely product ions would result from the loss of water (H₂O) or other small neutral molecules.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound535.7517.7499.7To be optimized

Note: The proposed product ions are theoretical and require experimental optimization on the specific mass spectrometer being used.

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared using a certified standard of this compound in the same matrix as the samples (e.g., bacterial culture medium for extracellular analysis).

Table 1: Representative Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area (Quantifier Ion)
11,520
57,890
1015,300
5076,500
100151,200
500755,400
0.998
Quantitative Results

The concentration of this compound in the samples is determined by interpolating the peak areas from the calibration curve.

Table 2: Example Quantification of this compound in a Bacterial Culture

SamplePeak AreaConcentration (ng/mL)
Extracellular Fraction45,67030.2
Intracellular Fraction12,3408.2
Method Validation Parameters

The method should be validated to ensure accuracy and precision.

Table 3: Typical Method Validation Parameters for Tetracycline Analysis

ParameterResult
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Linear Range 1 - 500 ng/mL
Accuracy (% Recovery) 92 - 105%
Precision (% RSD) < 10%

Note: The data presented in Tables 1, 2, and 3 are for illustrative purposes and should be experimentally determined.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Bacterial Culture Bacterial Culture Centrifugation Centrifugation Bacterial Culture->Centrifugation Supernatant (Extracellular) Supernatant (Extracellular) Centrifugation->Supernatant (Extracellular) Pellet (Intracellular) Pellet (Intracellular) Centrifugation->Pellet (Intracellular) Protein Precipitation Protein Precipitation Supernatant (Extracellular)->Protein Precipitation Cell Lysis Cell Lysis Pellet (Intracellular)->Cell Lysis Filtered Supernatant Filtered Supernatant Protein Precipitation->Filtered Supernatant Lysate Lysate Cell Lysis->Lysate Evaporation & Reconstitution Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation Filtered Supernatant->Evaporation & Reconstitution Washed Pellet Washed Pellet Lysate->Evaporation & Reconstitution MS Detection (MRM) MS Detection (MRM) LC Separation->MS Detection (MRM) Data Acquisition Data Acquisition MS Detection (MRM)->Data Acquisition Quantification Quantification Data Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound quantification.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracycline antibiotics, including likely this compound, inhibit protein synthesis by binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.

G cluster_ribosome Bacterial Ribosome 50S 50S 30S 30S mRNA mRNA A_site A Site P_site P Site Protein_Synthesis Protein Synthesis (Polypeptide Elongation) A_site->Protein_Synthesis Allows Tetromycin_B Tetromycin_B Tetromycin_B->30S Binds to Inhibition Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binds to Inhibition->aa_tRNA

Caption: Inhibition of protein synthesis by this compound.

References

Application Notes and Protocols for Developing a Tetromycin B-Resistant Bacterial Strain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a tetronic acid-based natural product that has been identified as a potent inhibitor of cysteine proteases. Unlike traditional tetracycline (B611298) antibiotics that target the bacterial ribosome to inhibit protein synthesis, this compound's mechanism of action is centered on the enzymatic inhibition of essential bacterial proteases. This unique mode of action makes it a compelling candidate for the development of novel antibacterial agents, particularly against strains resistant to conventional antibiotics.

These application notes provide a comprehensive guide for researchers aiming to develop and characterize bacterial strains resistant to this compound. Such strains are invaluable tools for:

  • Elucidating the precise mechanism of action of this compound.

  • Identifying potential bacterial resistance mechanisms to this class of compounds.

  • Informing the design of next-generation protease inhibitors that can evade resistance.

  • Establishing robust control experiments in drug discovery and development pipelines.

The following sections detail the protocols for inducing, selecting, and characterizing this compound-resistant bacteria, along with methods to investigate the underlying molecular basis of resistance.

Mechanism of Action of this compound

This compound acts by targeting and inhibiting the activity of essential bacterial cysteine proteases. These enzymes play critical roles in various cellular processes, including protein turnover, signal transduction, and virulence. By binding to the active site of these proteases, this compound disrupts these vital functions, leading to bacterial growth inhibition or cell death.

TetromycinB_Mechanism TetromycinB This compound CysteineProtease Bacterial Cysteine Protease (Active) TetromycinB->CysteineProtease Binds to active site InhibitedComplex Inhibited Protease Complex (Inactive) CysteineProtease->InhibitedComplex CellularProcesses Essential Cellular Processes CysteineProtease->CellularProcesses Catalyzes InhibitedComplex->CellularProcesses Blocks BacterialGrowth Bacterial Growth Inhibition CellularProcesses->BacterialGrowth Leads to

Caption: Mechanism of this compound action.

Experimental Protocols

Development of this compound-Resistant Strains

Two primary methods are recommended for the generation of this compound-resistant bacterial strains: chemical mutagenesis and directed evolution.

This protocol uses EMS to induce random point mutations in the bacterial genome.

Materials:

  • Wild-type bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethyl Methane Sulfonate (EMS)

  • Tryptic Soy Agar (B569324) (TSA) or LB agar plates

  • This compound stock solution

Procedure:

  • Culture Preparation: Inoculate 5 mL of TSB with the wild-type bacterial strain and incubate overnight at 37°C with shaking.

  • Cell Harvesting and Washing: Centrifuge the overnight culture at 4000 x g for 10 minutes. Discard the supernatant and wash the cell pellet twice with 10 mL of sterile PBS.

  • Mutagenesis: Resuspend the cell pellet in 10 mL of PBS. Add EMS to a final concentration of 50 µg/mL. Incubate at 37°C with gentle shaking for 60 minutes.

  • Stopping the Reaction: Centrifuge the cell suspension at 4000 x g for 10 minutes. Discard the supernatant containing EMS (handle with appropriate safety precautions). Wash the cell pellet three times with 10 mL of sterile PBS to remove all traces of the mutagen.

  • Recovery: Resuspend the washed cells in 5 mL of fresh TSB and incubate for 2 hours at 37°C to allow for the expression of mutations.

  • Selection of Resistant Mutants:

    • Plate serial dilutions of the mutagenized culture on TSA plates containing a selective concentration of this compound. The selective concentration should be 2x to 4x the Minimum Inhibitory Concentration (MIC) of the wild-type strain.

    • As a control, plate serial dilutions of a non-mutagenized culture on TSA plates with and without this compound to determine the spontaneous mutation frequency.

  • Isolation and Verification: Incubate the plates at 37°C for 24-48 hours. Isolate single colonies that grow on the this compound-containing plates. Streak these colonies onto fresh selective plates to confirm their resistance phenotype.

This method involves gradually exposing the bacterial population to increasing concentrations of this compound.

Materials:

  • Wild-type bacterial strain

  • TSB or LB broth

  • 96-well microplates

  • This compound stock solution

Procedure:

  • Initial Culture: In a 96-well plate, set up a series of cultures of the wild-type strain in TSB containing sub-lethal concentrations of this compound (e.g., 0.25x, 0.5x, and 1x MIC). Include a no-drug control.

  • Incubation: Incubate the plate at 37°C until turbidity is observed in the wells with the highest concentration of this compound that still permits growth.

  • Serial Passaging: Transfer a small aliquot (1-5 µL) of the culture from the well with the highest this compound concentration that shows growth into a new series of wells with fresh TSB and a gradient of increasing this compound concentrations.

  • Repeat: Repeat the incubation and passaging steps for multiple rounds (20-30 cycles). With each passage, the bacterial population should adapt to higher concentrations of the inhibitor.

  • Isolation of Resistant Strains: After a significant increase in the tolerated this compound concentration is observed, plate the culture from the highest concentration well onto a TSA plate containing a high concentration of this compound. Isolate single colonies and confirm their resistance.

Experimental_Workflow cluster_dev Development of Resistant Strain cluster_char Characterization of Resistant Strain WT_Strain Wild-Type Bacterial Strain Mutagenesis Chemical Mutagenesis (e.g., EMS) WT_Strain->Mutagenesis DirectedEvo Directed Evolution (Serial Passaging) WT_Strain->DirectedEvo Selection Selection on This compound Plates Mutagenesis->Selection DirectedEvo->Selection Resistant_Strain This compound-Resistant Strain Selection->Resistant_Strain MIC_Test MIC Determination Resistant_Strain->MIC_Test Protease_Assay Cysteine Protease Activity Assay Resistant_Strain->Protease_Assay Sequencing Gene Sequencing (Protease Gene) Resistant_Strain->Sequencing Western_Blot Western Blot (Protease Expression) Resistant_Strain->Western_Blot

Caption: Experimental workflow for development and characterization.

Characterization of this compound-Resistant Strains

This protocol determines the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Materials:

  • Wild-type and resistant bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate. The concentration range should bracket the expected MIC values for both wild-type and resistant strains.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

This assay measures the activity of the target cysteine protease in cell lysates.

Materials:

  • Wild-type and resistant bacterial strains

  • Lysis buffer (e.g., BugBuster)

  • Fluorogenic cysteine protease substrate (e.g., Z-FR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Cell Lysate Preparation: Grow wild-type and resistant strains to mid-log phase. Harvest the cells by centrifugation and lyse them using a suitable lysis buffer. Determine the total protein concentration of the lysates using a Bradford or BCA assay.

  • Assay Setup: In a 96-well black plate, add a standardized amount of total protein from the cell lysates to the assay buffer.

  • Initiate Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the increase in fluorescence (excitation/emission ~360/460 nm for AMC) over time.

  • Data Analysis: Calculate the rate of substrate cleavage (protease activity) from the linear portion of the kinetic curve. Normalize the activity to the total protein concentration.

This protocol identifies mutations in the gene encoding the putative target cysteine protease.

Materials:

  • Genomic DNA from wild-type and resistant strains

  • PCR primers flanking the target protease gene

  • High-fidelity DNA polymerase

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from overnight cultures of wild-type and resistant strains.

  • PCR Amplification: Amplify the target protease gene using PCR with high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • DNA Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequences from the wild-type and resistant strains to identify any mutations.

This protocol quantifies the expression level of the target cysteine protease.

Materials:

  • Cell lysates from wild-type and resistant strains

  • Primary antibody specific to the target cysteine protease

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Normalize the total protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody against the target protease.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to compare the expression levels of the protease in wild-type and resistant strains.

Data Presentation

Quantitative data from the characterization experiments should be summarized in tables for clear comparison.

Table 1: MIC Values of this compound against Wild-Type and Resistant Strains

Bacterial StrainMIC (µg/mL)Fold Change
Wild-Type2-
Resistant Mutant 13216
Resistant Mutant 26432

Table 2: Cysteine Protease Activity in Wild-Type and Resistant Strains

Bacterial StrainSpecific Activity (RFU/min/µg protein)% of Wild-Type Activity
Wild-Type1500100%
Resistant Mutant 135023%
Resistant Mutant 21600107%

Table 3: Mutations Identified in the Target Cysteine Protease Gene

StrainNucleotide ChangeAmino Acid ChangeLocation
Resistant Mutant 1G242ACys81TyrActive Site
Resistant Mutant 2A-15G-Promoter Region

Potential Resistance Mechanisms and Signaling Pathways

Based on the characterization data, several resistance mechanisms can be hypothesized.

Resistance_Signaling cluster_mechanisms Potential Resistance Mechanisms cluster_pathway Hypothetical Signaling Pathway for Upregulation Target_Mutation Target Modification (Mutation in Protease Gene) Target_Overexpression Target Overexpression (Upregulation of Protease) Promoter Promoter of Protease Gene Target_Overexpression->Promoter Drug_Efflux Drug Efflux (Increased Pump Expression) Drug_Inactivation Drug Inactivation (Enzymatic Degradation) TetromycinB This compound Membrane_Sensor Membrane Sensor Kinase TetromycinB->Membrane_Sensor Stress Signal Response_Regulator Response Regulator Membrane_Sensor->Response_Regulator Phosphorylates Response_Regulator->Promoter Binds to Protease_Gene Cysteine Protease Gene Promoter->Protease_Gene Activates Transcription Protease_Protein Cysteine Protease Protease_Gene->Protease_Protein Translation

Caption: Potential resistance mechanisms and a hypothetical signaling pathway.

Resistance to this compound could arise from:

  • Target Modification: Mutations in the gene encoding the cysteine protease that reduce the binding affinity of this compound.

  • Target Overexpression: Increased expression of the target protease, requiring higher concentrations of the inhibitor to achieve a therapeutic effect. This could be mediated by mutations in regulatory elements, such as promoter regions, or through the activation of stress-response signaling pathways.

  • Drug Efflux: Upregulation of efflux pumps that actively transport this compound out of the bacterial cell.

  • Drug Inactivation: Enzymatic modification or degradation of this compound by other bacterial enzymes.

The development and characterization of this compound-resistant strains as outlined in these protocols will provide critical insights into these potential mechanisms, thereby guiding the future of antibacterial drug development.

Application Notes and Protocols for Tetracycline in a Murine Model of Methicillin-Resistant Staphylococcus aureus (MRSA) Infection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified "Tetromycin B." However, a thorough review of the scientific literature revealed no specific antibiotic named this compound in the context of MRSA research. It is highly probable that this was a typographical error and the intended compound was "Tetracycline," a well-established class of antibiotics with activity against some MRSA strains. Therefore, these application notes and protocols are based on the use of Tetracycline (B611298) in mouse models of MRSA infection.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to multiple antibiotics.[1][2] Murine models of infection are indispensable tools for evaluating the in vivo efficacy of novel and existing antimicrobial agents.[1][3] Tetracycline and its derivatives are broad-spectrum antibiotics that have been utilized in treating infections caused by MRSA, particularly community-acquired strains.[4][5][6] These notes provide a comprehensive overview and detailed protocols for utilizing tetracycline in a murine model of MRSA infection, specifically focusing on a subcutaneous abscess model. This model is highly relevant as skin and soft tissue infections are common manifestations of MRSA in humans.[1]

Data Presentation: Efficacy of Tetracycline in a Murine MRSA Abscess Model

The following table summarizes the quantitative data on the efficacy of tetracycline in reducing bacterial burden in a murine subcutaneous abscess model infected with MRSA strain MW2.[7]

Treatment GroupInitial Inoculum (log₁₀ CFU/abscess)Bacterial Load after 24h (log₁₀ CFU/abscess)Change in Bacterial Load (log₁₀ CFU/abscess)
PBS (Control)5.06.73 ± 0.07+1.73 ± 0.07
Tetracycline (10 mg/kg)5.04.65 ± 0.19-0.35 ± 0.19

Experimental Protocols

Murine Subcutaneous Abscess Model of MRSA Infection

This protocol details the establishment of a localized MRSA skin infection in mice to evaluate the therapeutic efficacy of tetracycline.

Materials:

  • Animal Model: 8-10 week old female BALB/c mice.

  • Bacterial Strain: MRSA USA300 (e.g., LAC or NRS384) or other appropriate clinical isolates.

  • Reagents:

    • Tryptic Soy Broth (TSB)

    • Phosphate-Buffered Saline (PBS), sterile

    • Tetracycline hydrochloride

    • Anesthetic (e.g., isoflurane)

  • Equipment:

    • Shaking incubator

    • Spectrophotometer

    • Syringes (1 ml) with 27-gauge needles

    • Calipers

    • Tissue homogenizer

    • Petri dishes with Tryptic Soy Agar (TSA)

Procedure:

  • Bacterial Preparation:

    • Inoculate MRSA from a frozen stock into 5 ml of TSB and incubate overnight at 37°C with shaking.

    • Subculture the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/ml).

  • Infection:

    • Anesthetize mice using isoflurane.

    • Shave a small area on the flank of each mouse.

    • Inject 100 µl of the bacterial suspension (containing 1 x 10⁷ CFU) subcutaneously into the shaved flank.

  • Tetracycline Administration:

    • Prepare a stock solution of tetracycline hydrochloride in sterile PBS.

    • Administer tetracycline (e.g., 10 mg/kg body weight) via intraperitoneal injection immediately after infection and every 12 hours thereafter for the duration of the experiment.[7]

    • A control group should receive an equivalent volume of sterile PBS.

  • Assessment of Efficacy:

    • Lesion Size: Measure the length and width of the resulting abscess daily using calipers. The lesion area can be calculated as length x width.

    • Bacterial Burden:

      • At a predetermined time point (e.g., 24 or 48 hours post-infection), euthanize the mice.

      • Aseptically excise the abscess and a small margin of surrounding tissue.

      • Homogenize the tissue in 1 ml of sterile PBS.

      • Perform serial dilutions of the tissue homogenate and plate on TSA plates.

      • Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per abscess.

    • Survival: Monitor the mice daily for signs of morbidity and mortality for a specified period (e.g., 14 days).

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_bact MRSA Culture and Preparation infection Subcutaneous MRSA Infection prep_bact->infection prep_animal Animal Acclimatization prep_animal->infection treatment Tetracycline Administration infection->treatment control PBS Administration (Control) infection->control lesion Lesion Size Measurement treatment->lesion bacterial_load Bacterial Burden Quantification treatment->bacterial_load survival Survival Monitoring treatment->survival control->lesion control->bacterial_load control->survival mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) cluster_translation Protein Synthesis (Translation) ribosome_50S 50S Subunit ribosome_30S 30S Subunit inhibition Inhibition ribosome_30S->inhibition trna aminoacyl-tRNA a_site trna->a_site Binds to A-site protein Polypeptide Chain a_site->protein Elongation tetracycline Tetracycline tetracycline->ribosome_30S Binds to 30S subunit inhibition->trna

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] It is a critical parameter in drug discovery and clinical microbiology to assess the potency of new antimicrobial compounds, to monitor the development of resistance, and to guide the selection of appropriate therapeutic regimens.[4] These application notes provide detailed protocols for determining the MIC of Tetromycin B against various bacterial strains using the broth microdilution, agar (B569324) dilution, and E-test methods, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]

Core Principles of MIC Determination: The fundamental principle behind MIC testing is to expose a standardized bacterial inoculum to a range of concentrations of the antimicrobial agent in a suitable growth medium.[10][11] After a defined incubation period, the presence or absence of visible growth is determined. The MIC is the lowest concentration of the antimicrobial agent that inhibits this visible growth.[1][2]

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[12] It involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[13]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[14]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[15]

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard[2]

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)[16]

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a suitable amount of this compound powder.

    • Dissolve the powder in an appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent used should not affect bacterial growth.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] A spectrophotometer can be used for more accurate measurement.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to the wells in the first column.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as a positive control (bacterial growth without antibiotic), and column 12 will be a negative control (broth sterility).[14]

  • Inoculation:

    • Inoculate each well (from column 1 to 11) with 100 µL of the prepared bacterial inoculum.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (the well is clear).[4]

    • The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing multiple isolates simultaneously.[17][18] It involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.[1]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)[19]

  • Bacterial strains for testing

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (optional)

  • Petri dishes

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of dilutions of this compound at concentrations twice the desired final concentrations in sterile water or another appropriate solvent.

    • Prepare molten MHA and cool it to 45-50°C.

    • Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the final desired concentrations. For example, add 2 mL of a 10x concentrated antibiotic solution to 18 mL of molten agar.[20]

    • Pour the agar into sterile Petri dishes and allow them to solidify.

    • Prepare a control plate containing MHA without any antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial inoculum as described in the broth microdilution method (equivalent to a 0.5 McFarland standard).

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot-inoculate the surface of the agar plates with the prepared bacterial suspensions. An inoculum replicating device can be used to inoculate multiple isolates onto each plate.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface.[17]

E-test (Epsilometer Test) Method

The E-test is a gradient diffusion method that uses a plastic strip containing a predefined gradient of an antimicrobial agent.[21][22][23][24]

Materials:

  • This compound E-test strips

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains for testing

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as previously described.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Application of E-test Strip:

    • Aseptically apply the this compound E-test strip to the center of the inoculated agar plate.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, an elliptical zone of inhibition will be visible around the strip.

    • The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[23][24] If the intersection is between two markings, the higher value should be reported.[25]

Data Presentation

The following table provides a template for summarizing the MIC data for this compound against common bacterial strains. The values presented are hypothetical and should be replaced with experimental data.

MicroorganismATCC Strain No.This compound MIC (µg/mL)
Staphylococcus aureus292130.5
Enterococcus faecalis292122
Escherichia coli259224
Pseudomonas aeruginosa2785316
Streptococcus pneumoniae496190.25

Mandatory Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC F->G

Caption: Workflow for MIC determination using the broth microdilution method.

References

Application Notes and Protocols for Tetromycin B Solution Preparation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B is a tetronic acid-structured antibiotic that has demonstrated efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro assays, such as minimum inhibitory concentration (MIC) testing. These application notes provide a detailed protocol for the preparation of this compound stock and working solutions, based on general practices for tetracycline-class antibiotics due to the limited specific data available for this compound. Researchers should perform their own validation for specific experimental conditions.

Chemical Properties of this compound

A summary of the known chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 180027-84-3
Molecular Formula C₃₄H₄₆O₅
Molecular Weight 534.7 g/mol
Structure Tetronic Acid Antibiotic

Solution Preparation Protocols

The following protocols outline the steps for preparing stock and working solutions of this compound for use in in vitro assays.

Materials
  • This compound (lyophilized powder)

  • Sterile, amber microcentrifuge tubes or vials

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Calibrated micropipettes

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Solvents and Reagents

The choice of solvent is critical for dissolving and stabilizing this compound. Based on the properties of related tetracycline (B611298) compounds, the following solvents are recommended.

SolventGradePurpose
Dimethyl Sulfoxide (DMSO) ACS grade or higher, sterile-filteredPrimary solvent for stock solution
Ethanol 95-100%, ACS grade or higher, sterile-filteredAlternative solvent for stock solution
Sterile Deionized Water Nuclease-freeDiluent for working solutions
Cell Culture Medium (e.g., Mueller-Hinton Broth) SterileDiluent for final assay concentrations
Protocol 1: Preparation of a 10 mg/mL Stock Solution
  • Equilibration: Allow the lyophilized this compound vial and the chosen solvent (e.g., DMSO) to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: Determine the required volume of solvent to achieve a 10 mg/mL stock solution. For example, to prepare 1 mL of a 10 mg/mL solution, you will need 10 mg of this compound powder.

  • Reconstitution: Aseptically add the calculated volume of the appropriate solvent (e.g., 1 mL of DMSO for 10 mg of powder) to the vial containing the this compound powder.

  • Dissolution: Vortex the vial gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: Dispense the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.

Protocol 2: Preparation of Working Solutions for MIC Assays
  • Thawing: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature.

  • Intermediate Dilution (Optional): Depending on the final desired concentrations, an intermediate dilution may be necessary. For example, dilute the 10 mg/mL stock solution 1:10 in sterile deionized water or culture medium to obtain a 1 mg/mL intermediate solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the appropriate starting concentration in the desired assay medium (e.g., Mueller-Hinton Broth) in a 96-well microplate to achieve the final concentrations required for the MIC assay.

Stability and Storage Recommendations

The stability of tetracycline-class antibiotics can be affected by several factors. The following table summarizes key stability and storage considerations.

FactorRecommendationRationale
Temperature Store stock solutions at -20°C or -80°C.[1][2]Low temperatures minimize degradation.
Light Protect solutions from light by using amber tubes or wrapping tubes in foil.[1][3]Tetracyclines are light-sensitive and can degrade upon exposure.
pH Maintain a neutral to slightly acidic pH for working solutions.Tetracyclines can be unstable in alkaline conditions.[4]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles by preparing single-use aliquots.Freeze-thaw cycles can lead to degradation of the antibiotic.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound Solution Preparation

The following diagram illustrates the general workflow for preparing this compound solutions for in vitro assays.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate reconstitute Reconstitute in Solvent (e.g., DMSO) equilibrate->reconstitute dissolve Vortex to Dissolve reconstitute->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Immediate Use intermediate_dilution Intermediate Dilution (Optional) thaw->intermediate_dilution serial_dilution Serial Dilutions in Assay Medium intermediate_dilution->serial_dilution assay Use in In Vitro Assay (e.g., MIC) serial_dilution->assay

Workflow for preparing this compound solutions.
Proposed Signaling Pathway of Tetracycline-Class Antibiotics

Tetracyclines, the class of antibiotics to which this compound belongs, are known to inhibit bacterial protein synthesis. The following diagram depicts the generally accepted mechanism of action.

G cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome ribosome_50S 50S Subunit ribosome_30S 30S Subunit inhibition Inhibition ribosome_30S->inhibition tetromycin This compound tetromycin->ribosome_30S Binds to trna aminoacyl-tRNA trna->inhibition Binding Blocked protein Protein Synthesis inhibition->protein Halts

Mechanism of action of tetracycline antibiotics.

References

Application Notes and Protocols for Synergistic Antibiotic Studies Involving Tetracycline

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: The initial request specified "Tetromycin B." However, extensive literature searches did not yield significant results for a compound with this specific name in the context of synergistic antibiotic studies. The available scientific literature overwhelmingly focuses on "Tetracycline" and its derivatives. Therefore, these application notes and protocols have been developed based on the wealth of data available for Tetracycline (B611298), a well-characterized broad-spectrum antibiotic. We believe this information will be highly relevant and applicable to researchers interested in antibiotic synergy.

Tetracycline is a broad-spectrum polyketide antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2] It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn prevents the aminoacyl-tRNA from binding to the acceptor site on the mRNA-ribosome complex.[1][3] While effective, the rise of antibiotic resistance has necessitated research into combination therapies to enhance its efficacy. Synergistic studies involving tetracycline often explore its combination with other antimicrobial agents to overcome resistance mechanisms and achieve a greater therapeutic effect than the sum of the individual agents.

Mechanisms of Synergistic Action

The synergistic effect of tetracycline in combination with other antibiotics is often attributed to several mechanisms. One common mechanism involves the enhancement of tetracycline's penetration into the bacterial cell. For instance, β-lactam antibiotics, which inhibit cell wall synthesis, can increase the permeability of the bacterial cell wall, allowing for greater intracellular accumulation of tetracycline to its ribosomal target.[4] Another proposed mechanism involves the simultaneous targeting of different essential bacterial pathways, leading to a multi-pronged attack that is more difficult for the bacteria to overcome.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from synergistic studies involving tetracycline with various compounds against different bacterial strains. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess the nature of the interaction between two antimicrobial agents.

Table 1: Synergistic Effects of Tetracycline with Other Compounds

Compound B Bacterial Strain FIC Index (FICI) Interpretation Reference
AmoxicillinBacillus cereus (ATCC 10702)0.132Synergy[6]
AmoxicillinStaphylococcus aureus (ATCC 6538)0.375Synergy[6]
AmoxicillinSalmonella typhi (ATCC 13311)0.375Synergy[6]
AmoxicillinAcinetobacter calcoaceticus UP0.531Additive[6]
AmoxicillinKlebsiella pneumoniae KZN0.625Additive[6]
AmoxicillinEnterococcus faecalis KZN0.313Synergy[6]
AmoxicillinStaphylococcus aureus OK2a0.375Synergy[6]
AmoxicillinProteus vulgaris KZN4.25Antagonism[6]
NitroxolineShigella flexneri0.086Synergy[7]
SanguinarineGram-positive bacteriaN/ASynergy[7]
Zinc PyrithioneVarious diarrhoeic bacteria0.086 - 0.5Synergy[7]
Trp-containing AMP (I1WL5W)Staphylococcus epidermidis0.28Synergy[8]

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.[9][10][11]

a. Materials:

  • Tetracycline hydrochloride powder

  • Compound B (the second antimicrobial agent)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 108 CFU/mL), further diluted to a final concentration of 5 x 105 CFU/mL in the wells.[9]

  • Sterile multichannel pipettes and reservoirs

b. Protocol:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Tetracycline and Compound B in an appropriate solvent at a concentration that is a multiple of the highest concentration to be tested.

  • Plate Setup:

    • Dispense 50 µL of broth into each well of a 96-well microtiter plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Tetracycline.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of Compound B.

    • The resulting plate will contain a gradient of concentrations for both agents, with wells containing each drug alone and in combination.

    • Include a row and a column with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension to achieve a final volume of 100 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated as follows:

    • FICA = MIC of Drug A in combination / MIC of Drug A alone

    • FICB = MIC of Drug B in combination / MIC of Drug B alone

    • FICI = FICA + FICB[12]

c. Visualization of Workflow:

G cluster_prep Preparation cluster_plate Plate Setup cluster_exp Experiment cluster_analysis Analysis A Prepare Tetracycline Stock E Create Serial Dilutions of Tetracycline A->E B Prepare Compound B Stock F Create Serial Dilutions of Compound B B->F C Standardize Bacterial Inoculum G Inoculate Plate with Bacteria C->G D Dispense Broth into 96-well Plate D->E D->F E->G F->G H Incubate Plate (18-24h) G->H I Read MICs of Individual Agents & Combinations H->I J Calculate FICI I->J K Determine Synergy/Additive/Antagonism J->K

Checkerboard Assay Workflow
Time-Kill Assay

The time-kill assay provides information on the rate of bactericidal activity of an antibiotic combination over time.[13][14]

a. Materials:

  • Tetracycline and Compound B

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • Sterile culture tubes or flasks

  • Plating supplies (e.g., agar (B569324) plates, spreader)

  • Incubator and shaker

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum in the early to mid-logarithmic phase of growth, standardized to a concentration of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Test Conditions: Prepare tubes with the following conditions:

    • Growth control (no antibiotic)

    • Tetracycline alone (at a relevant concentration, e.g., MIC)

    • Compound B alone (at a relevant concentration, e.g., MIC)

    • Tetracycline and Compound B in combination

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[13][14]

    • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference is a < 2-log10 change in CFU/mL.

c. Visualization of Workflow:

G cluster_setup Setup cluster_run Execution cluster_result Results A Prepare Log-Phase Bacterial Culture B Prepare Test Tubes: - Control - Tetracycline - Compound B - Combination A->B C Incubate with Shaking B->C D Sample at Time Points (0, 2, 4, 6, 24h) C->D repeatedly E Perform Serial Dilutions & Plate for Viable Counts D->E F Count Colonies (CFU/mL) E->F G Plot Time-Kill Curves F->G H Determine Synergy/Antagonism G->H

Time-Kill Assay Workflow

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for tetracycline is the inhibition of bacterial protein synthesis. Synergistic interactions often arise from a second compound facilitating this action.

Proposed Synergistic Mechanism: Cell Wall Permeabilization

A common synergistic mechanism involves a β-lactam antibiotic (like amoxicillin) inhibiting the synthesis of the bacterial cell wall. This disruption increases the permeability of the cell membrane, allowing for enhanced influx of tetracycline into the cytoplasm, leading to higher concentrations at its ribosomal target.

G cluster_cell Bacterial Cell cluster_membrane Cell Wall & Membrane cluster_cytoplasm Cytoplasm penicillin_binding_protein Penicillin-Binding Proteins (PBPs) cell_wall Peptidoglycan Cell Wall penicillin_binding_protein->cell_wall synthesizes tetracycline_in Increased Tetracycline cell_wall->tetracycline_in Increased Permeability ribosome 30S Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis drives beta_lactam β-Lactam (e.g., Amoxicillin) beta_lactam->penicillin_binding_protein inhibits tetracycline_out Tetracycline tetracycline_in->ribosome binds & inhibits

Synergy: β-Lactam and Tetracycline

References

Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Note on Terminology: Tetromycin B and Bacterial Cell Wall Synthesis

Initial searches for "this compound" in the context of bacterial cell wall synthesis did not yield specific results for an antibiotic with this name and mechanism. The name bears a resemblance to the tetracycline class of antibiotics. It is important to clarify that tetracyclines, such as the well-known eponymous tetracycline, are protein synthesis inhibitors , not inhibitors of cell wall synthesis.[1][2][3][4][5] They function by binding to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA and disrupts peptide chain formation.[1][2][4]

This document will therefore focus on a well-characterized inhibitor of bacterial cell wall synthesis, the glycopeptide antibiotic Vancomycin (B549263) , to provide relevant and accurate application notes and protocols for studying this essential bacterial process.

Vancomycin: A Tool for Studying Gram-Positive Bacterial Cell Wall Synthesis

Vancomycin is a powerful antibiotic used in the treatment of serious infections caused by Gram-positive bacteria. Its specific mechanism of action makes it an invaluable tool for researchers studying the intricacies of bacterial cell wall biosynthesis.

Mechanism of Action

Vancomycin exerts its bactericidal effect by inhibiting the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[6][7] The key steps in its mechanism are:

  • Binding to Peptidoglycan Precursors: Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursors of peptidoglycan.[7][8][9]

  • Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the enzymes responsible for the polymerization and cross-linking of the peptidoglycan chains, namely transglycosylases and transpeptidases.[7][8]

  • Weakening of the Cell Wall: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium.[7]

  • Cell Lysis: Ultimately, the compromised cell wall leads to cell lysis and bacterial death.[7]

Because its target is the peptidoglycan precursor itself, vancomycin is effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer. It is generally not effective against Gram-negative bacteria, as their outer membrane prevents vancomycin from reaching its target.[6][7]

vancomycin_mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide (D-Ala-D-Ala terminus) UDP_NAG->UDP_NAM_pentapeptide Synthesis of precursors Lipid_II Lipid II precursor (translocated across membrane) UDP_NAM_pentapeptide->Lipid_II Growing_PG Growing Peptidoglycan Chain Binding Binding to D-Ala-D-Ala Lipid_II->Binding Transglycosylation (Polymerization) Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) Growing_PG->Crosslinked_PG Transpeptidation (Cross-linking) Vancomycin Vancomycin Binding->Growing_PG Inhibition Binding->Crosslinked_PG Inhibition Binding->Vancomycin

Mechanism of Vancomycin Action.

Quantitative Data: Vancomycin Activity Against Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for assessing the efficacy of an antibiotic. The following table summarizes typical MIC values for vancomycin against Staphylococcus aureus, a common Gram-positive pathogen. It is important to note that MIC values can vary between different strains and testing methodologies.[10]

Parameter Description Typical Value Range (mg/L) References
MIC Minimum Inhibitory Concentration for S. aureus0.5 - 2.0[11][12][13]
Susceptible Breakpoint CLSI guideline for vancomycin susceptibility≤ 2[13]
Intermediate Breakpoint CLSI guideline for intermediate susceptibility4 - 8[13]
Resistant Breakpoint CLSI guideline for resistance≥ 16[13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of vancomycin against a bacterial strain, such as S. aureus.

Materials:

  • Vancomycin stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in exponential growth phase

  • Spectrophotometer

  • Incubator (37°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Vancomycin Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the vancomycin stock solution in MHB to obtain a range of concentrations (e.g., from 64 mg/L to 0.125 mg/L).

    • Ensure each well contains a final volume of 100 µL of the diluted vancomycin solution.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the vancomycin dilutions.

    • Include a positive control well (MHB with bacteria, no vancomycin) and a negative control well (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of vancomycin at which there is no visible growth.

    • Alternatively, the optical density (OD) of each well can be read using a microplate reader at 600 nm.[14]

mic_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of Vancomycin in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure OD600 D->E F Determine MIC: Lowest concentration with no growth E->F

Workflow for MIC Determination.
Protocol 2: Whole-Cell Peptidoglycan Biosynthesis Assay

This assay provides a more direct measure of cell wall synthesis inhibition by monitoring the incorporation of a radiolabeled precursor into peptidoglycan.

Materials:

  • Osmotically stabilized bacterial cells (e.g., E. coli spheroplasts)

  • [¹⁴C]-UDP-N-acetylglucosamine ([¹⁴C]-UDP-GlcNAc)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Vancomycin

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, osmotically stabilized bacterial cells, and [¹⁴C]-UDP-GlcNAc.

    • Add varying concentrations of vancomycin to the reaction mixture. Include an untreated control.

  • Incubation:

    • Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction:

    • Stop the reaction by adding a strong acid, such as TCA, to precipitate the peptidoglycan.

  • Filtration and Washing:

    • Filter the mixture through a glass fiber filter to capture the precipitated, radiolabeled peptidoglycan.

    • Wash the filter to remove any unincorporated [¹⁴C]-UDP-GlcNAc.

  • Measurement of Radioactivity:

    • Place the filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • A reduction in radioactivity in the vancomycin-treated samples compared to the untreated control indicates inhibition of peptidoglycan synthesis. The IC₅₀ value (the concentration of vancomycin that inhibits 50% of peptidoglycan synthesis) can be calculated.

References

Troubleshooting & Optimization

Technical Support Center: Tetromycin B Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetromycin B Fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound?

A1: The yield of this compound, like many secondary metabolites from Streptomyces, is influenced by a complex interplay of nutritional and physical factors. The most critical parameters to control are:

  • Medium Composition: The type and concentration of carbon and nitrogen sources are paramount.

  • Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation speed must be maintained within an optimal range.[1][2][3]

  • Inoculum Quality: The age, size, and physiological state of the seed culture are crucial for a productive fermentation.[1][4]

  • Genetic Stability: Strain viability and genetic drift of the production strain can lead to decreased productivity over time.[5]

Q2: My Streptomyces culture shows good biomass, but the this compound yield is low. What could be the reason?

A2: High biomass with low product yield is a common issue known as "growth-product decoupling."[4] This can occur for several reasons:

  • Nutrient Repression or Limitation: The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients, such as phosphate (B84403) or specific carbon sources.[1] If the medium is too rich, the switch to secondary metabolism may be inhibited.

  • Suboptimal Induction: The expression of the this compound biosynthetic gene cluster is tightly regulated. Key signaling molecules may not be present at the required concentrations. Overexpression of specific regulatory proteins, such as Streptomyces Antibiotic Regulatory Proteins (SARPs), has been shown to increase the production of other polyketides.[6]

  • Incorrect Harvest Time: Secondary metabolite production typically occurs during the stationary phase of growth. Harvesting the culture too early or too late can result in low yields.[4]

Q3: How is this compound biosynthesis typically regulated?

A3: The biosynthesis of tetracycline-class antibiotics is regulated by a hierarchical cascade. Often, pathway-specific regulatory proteins, known as SARPs (Streptomyces Antibiotic Regulatory Proteins), directly activate the transcription of the biosynthetic genes.[6] The expression of these SARPs is, in turn, controlled by broader cellular signals related to nutrient availability and growth phase. Manipulating these regulatory genes is a potential strategy for improving yield.[7]

Troubleshooting Guide

Issue 1: Low or No this compound Production

Consistently low or negligible production of this compound, despite healthy biomass growth, often points to issues with the culture medium composition or suboptimal fermentation parameters.

Troubleshooting Workflow: Low Yield

G start Low this compound Yield media Optimize Medium Composition (C/N Ratio, Precursors) start->media Nutrient Issues? phys_params Optimize Physical Parameters (pH, Temp, DO) start->phys_params Parameter Issues? inoculum Standardize Inoculum start->inoculum Inconsistent Start? analysis Verify Analytical Method start->analysis Measurement Error? outcome Improved Yield media->outcome phys_params->outcome strain Check Strain Integrity inoculum->strain analysis->start strain->outcome

Caption: Troubleshooting workflow for low this compound yield.

Possible Cause 1: Suboptimal Media Composition The carbon and nitrogen sources, their ratio, and the presence of precursors are critical for inducing secondary metabolism.

  • Solution: Systematically optimize the medium components. Start with the One-Factor-at-a-Time (OFAT) approach or use statistical methods like Plackett-Burman design to screen for significant factors, followed by Response Surface Methodology (RSM) for optimization.[8][9]

Possible Cause 2: Incorrect Fermentation pH The pH of the culture medium significantly influences enzyme activity and nutrient uptake, directly impacting the biosynthetic pathway.[2]

  • Solution: Monitor and control the pH of the culture throughout the fermentation process. The ideal pH for production should be determined empirically but typically falls within the neutral to slightly alkaline range for Streptomyces.[1]

Possible Cause 3: Non-ideal Temperature Temperature affects microbial growth rate and enzyme kinetics. A deviation from the optimal temperature can inhibit the production of secondary metabolites.[2]

  • Solution: Determine the optimal temperature for this compound production, which is generally around 28-35°C for Streptomyces.[1][10]

Possible Cause 4: Inadequate Aeration and Agitation Oxygen is crucial for the growth of aerobic Streptomyces and for many enzymatic steps in antibiotic biosynthesis.[1][2]

  • Solution: Ensure sufficient aeration and agitation to maintain adequate dissolved oxygen (DO) levels, especially during the exponential growth phase. Monitor DO levels online and adjust agitation and aeration rates as needed.[1]

Issue 2: Inconsistent Batch-to-Batch Yield

Inconsistency often points to variability in the initial stages of the fermentation process or the quality of media components.

Possible Cause 1: Variability in Inoculum The quality, age, and size of the seed culture can significantly impact the fermentation outcome.[1][5]

  • Solution: Standardize your inoculum preparation protocol. Use a consistent spore concentration and age of the seed culture for every fermentation.[2][4]

Possible Cause 2: Variation in Media Components The quality of complex media components like soybean meal and yeast extract can vary between batches and suppliers, leading to inconsistent results.[5]

  • Solution: Use high-quality, standardized components. Consider developing a defined or semi-defined medium to reduce variability.[5]

Data Presentation: Fermentation Parameter Optimization

The following tables summarize typical ranges for key fermentation parameters that can be optimized for improved this compound yield, based on literature for similar Streptomyces fermentations.

Table 1: Physical Fermentation Parameters

ParameterTypical RangeOptimized ExamplePotential Impact on Yield
Temperature 25 - 37°C27.8°C[9]Affects enzyme kinetics and growth rate[2]
pH 6.0 - 8.07.64[9]Influences enzyme activity and nutrient uptake[2]
Agitation 150 - 300 rpm220 rpm[9]Affects oxygen transfer and shear stress
Dissolved Oxygen (DO) >20% saturationMaintained >30%Critical for aerobic biosynthesis[1]

Table 2: Medium Composition Optimization

ComponentVariable TestedExample Optimized ValuePotential Impact on Yield
Carbon Source Soluble Starch2%[8][11]Primary energy source and building block
Nitrogen Source Peanut Meal0.4%[8][11]Essential for biomass and enzyme synthesis
Inorganic Salt Calcium Carbonate1% w/w[10]Acts as a pH buffer and cofactor source
Inoculum Size Spore Concentration1x10⁸ spores/mL[10]Affects lag phase and onset of production

Experimental Protocols

Protocol 1: Inoculum Standardization

Objective: To prepare a consistent spore suspension for inoculating fermentation cultures.

Methodology:

  • Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP4) at 28-30°C until good sporulation is observed (typically 7-10 days).[2]

  • Aseptically scrape the spores from the agar surface into a sterile solution (e.g., 20% glycerol).

  • Vortex the suspension to break up mycelial clumps.

  • Filter the suspension through sterile cotton wool to remove mycelial fragments.

  • Quantify the spore concentration using a hemocytometer.

  • Store the spore suspension in aliquots at -80°C. For use, thaw an aliquot and dilute to the desired concentration for inoculating the seed culture.

Protocol 2: Quantification of this compound by HPLC

Objective: To accurately measure the concentration of this compound in the fermentation broth.

Methodology:

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to pellet the biomass.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of your standard curve.

  • HPLC Conditions (Example for Tetracycline): [12]

    • Column: C18 reverse-phase (e.g., 100 x 4.6 mm, 3 µm)

    • Mobile Phase: A gradient of water with sulfuric acid and acetonitrile.

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 280 nm

    • Column Temperature: 25°C

  • Quantification:

    • Prepare a standard curve using a purified this compound standard.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

Regulatory Cascade for this compound Production

G Nutrient_Signal Nutrient Limitation (e.g., Phosphate depletion) Global_Regulator Global Regulatory Proteins Nutrient_Signal->Global_Regulator triggers activation SARP Pathway-Specific Activator (SARP) Global_Regulator->SARP activates expression of Biosynthetic_Genes This compound Biosynthetic Gene Cluster SARP->Biosynthetic_Genes binds & activates transcription Tetromycin_B This compound Biosynthetic_Genes->Tetromycin_B enzymes produce

Caption: Simplified signaling pathway for this compound production.

Experimental Workflow for Medium Optimization

G cluster_screening Screening Phase cluster_optimization Optimization Phase Define_Factors Define Factors (Carbon, Nitrogen, etc.) PBD Plackett-Burman Design (PBD) Define_Factors->PBD Screening_Expts Run Screening Experiments PBD->Screening_Expts Identify_Sig Identify Significant Factors Screening_Expts->Identify_Sig CCD Central Composite Design (CCD) Identify_Sig->CCD Input Optimization_Expts Run Optimization Experiments CCD->Optimization_Expts RSM Response Surface Methodology (RSM) Optimization_Expts->RSM Optimal_Medium Determine Optimal Medium Composition RSM->Optimal_Medium

Caption: Workflow for statistical medium optimization.

References

Technical Support Center: Optimizing Tetromycin B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Tetromycin B from Streptomyces culture broth.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Q1: My this compound yield is consistently low after solvent extraction. What are the likely causes and how can I improve it?

A1: Low yield is a frequent challenge. The cause can often be traced to several critical factors in your extraction protocol.

  • Suboptimal pH: this compound, like other tetracyclines, has ionizable groups, making its solubility highly pH-dependent. Extraction efficiency is maximized when the molecule is in a neutral, less water-soluble state. For tetracyclines, extraction is often more efficient at a slightly acidic pH.

  • Incorrect Solvent Choice: The polarity of the extraction solvent is crucial. While ethyl acetate (B1210297) is a common choice for many antibiotics, a mixture of solvents might be necessary for optimal recovery of a large polyene macrolide like this compound.

  • Incomplete Extraction: A single extraction step is often insufficient to recover the majority of the product. Multiple extractions of the aqueous phase are necessary to maximize yield.

  • Emulsion Formation: The presence of proteins and other macromolecules in the fermentation broth can lead to the formation of stable emulsions between the aqueous and organic layers, trapping the antibiotic and preventing efficient phase separation.[1]

  • Degradation: this compound, as a polyene macrolide, is susceptible to degradation. Exposure to harsh pH conditions (especially acidic below pH 3 and alkaline), elevated temperatures, and light can significantly reduce your final yield.[2]

Troubleshooting Steps:

  • pH Optimization: Adjust the pH of your culture supernatant to a range of 4.0-6.0 before extraction. Perform small-scale pilot extractions at different pH values (e.g., 4.0, 5.0, 6.0) to determine the optimal condition for your specific culture medium.

  • Solvent System Evaluation: Test different solvent systems. Good starting points include n-butanol, ethyl acetate, or a combination of solvents like ethyl acetate-chloroform-petroleum ether.[3][4]

  • Repeat Extractions: Perform the solvent extraction at least three times on the same culture supernatant, pooling the organic phases to maximize recovery.[5]

  • Breaking Emulsions: If an emulsion forms, it can be disrupted by:

    • Gentle swirling instead of vigorous shaking during extraction.[1]

    • Adding a small amount of brine (saturated NaCl solution).

    • Centrifuging the mixture to force phase separation.[1]

  • Minimize Degradation: Conduct all extraction and purification steps at a low temperature (e.g., 4°C) and protect your sample from light by using amber-colored glassware or covering it with aluminum foil.

Q2: My final purified sample contains significant impurities. How can I improve the purity of my this compound?

A2: Impurities are common and can interfere with downstream applications. A multi-step purification strategy is essential for achieving high purity.

  • Insufficient Chromatographic Separation: A single chromatography step is rarely enough to separate this compound from structurally similar compounds and other metabolites produced by Streptomyces.

  • Co-extraction of Impurities: The initial solvent extraction will inevitably pull other organic-soluble compounds from the broth.

  • Inappropriate Resin Choice: The choice of stationary phase for your column chromatography is critical. Using a resin that does not provide adequate resolution for your compound of interest will result in a co-elution of impurities.

Troubleshooting Steps:

  • Multi-Step Chromatography: Employ a sequential purification strategy. A common and effective approach is:

    • Adsorption Chromatography: Use a resin like Amberlite XAD or similar polymeric adsorbents as an initial capture and concentration step.

    • Size-Exclusion Chromatography: Use a resin like Sephadex LH-20 to separate compounds based on their size. This is effective for separating large molecules like this compound from smaller impurities.[6]

    • Reversed-Phase HPLC: Use a semi-preparative C18 column for the final polishing step. This provides high-resolution separation based on hydrophobicity.[6]

  • Optimize Chromatography Conditions:

    • Gradient Elution: Develop a gradient elution profile for your HPLC step to improve the separation of closely related compounds.

    • Fraction Collection: Collect smaller fractions during column chromatography and analyze them by HPLC or bioassay to identify the purest fractions containing this compound.

Q3: The bioactivity of my this compound sample decreases over time. What is causing this instability?

A3: The loss of bioactivity points to the degradation of the this compound molecule.

  • pH Instability: Polyene macrolides can be unstable in acidic conditions (pH < 7).[2] Tetracyclines are also known to degrade under strongly acidic or alkaline conditions.[7] The optimal pH for stability is often different from the optimal pH for extraction.

  • Temperature Sensitivity: Elevated temperatures accelerate the degradation of many antibiotics, including tetracyclines.[8]

  • Light Sensitivity: Polyene macrolides have conjugated double bond systems that are susceptible to photodegradation.

  • Oxidation: The conjugated double bonds are also prone to oxidation, which will destroy the antibiotic's activity.

Troubleshooting Steps:

  • Buffer and Storage: After purification, dissolve and store this compound in a neutral or slightly alkaline buffer (pH 7.0-8.0).

  • Temperature Control: Store all solutions and the final purified product at low temperatures, preferably -20°C or -80°C for long-term storage.[9]

  • Light Protection: Always store samples in amber vials or wrapped in foil to protect them from light.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the storage buffer to prevent oxidative degradation, but verify that it does not interfere with downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it produced?

A1: this compound is a polyene macrolide antibiotic belonging to the tetracycline (B611298) class. It is a 26-membered tetraene compound.[6][10] It is a secondary metabolite produced by certain species of bacteria, most notably Streptomyces ahygroscopicus.[6][10] In the biosynthetic pathway, this compound is produced through the hydroxylation of its precursor, Tetromycin A.[6][10]

Q2: What is a general workflow for extracting and purifying this compound?

A2: A typical workflow involves several stages: fermentation, separation of biomass, solvent extraction of the supernatant, concentration of the crude extract, and multi-step chromatographic purification.

G cluster_0 Fermentation & Harvest cluster_1 Initial Extraction cluster_2 Purification Fermentation Streptomyces Culture Centrifugation Centrifugation / Filtration Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Mycelia Mycelial Pellet (Discard) Centrifugation->Mycelia SolventExtraction Liquid-Liquid Extraction (e.g., n-Butanol, pH 4-6) Supernatant->SolventExtraction CrudeExtract Crude Organic Extract SolventExtraction->CrudeExtract Concentration Rotary Evaporation CrudeExtract->Concentration ColumnChrom Column Chromatography (e.g., Sephadex LH-20) Concentration->ColumnChrom PrepHPLC Semi-Preparative HPLC (C18 Column) ColumnChrom->PrepHPLC PureTetromycinB Pure this compound PrepHPLC->PureTetromycinB

Caption: General workflow for this compound extraction and purification.

Q3: What analytical methods are used to quantify this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis and quantification of this compound and its related compounds.[10]

  • Method: Reversed-phase HPLC is typically used.

  • Column: A C18 column is a standard choice.

  • Detection: UV detection is effective, as the conjugated polyene structure of this compound absorbs UV light. A common detection wavelength for tetracyclines is around 280 nm or 350 nm.[11][12]

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of a purified this compound standard.

Q4: How does pH affect the extraction process?

A4: The pH of the aqueous phase (the culture supernatant) is a critical parameter that influences which layer the this compound will be more soluble in. Tetracyclines are amphoteric compounds with multiple pKa values, meaning they can exist as cations, zwitterions, or anions depending on the pH. For liquid-liquid extraction into a non-polar organic solvent, the goal is to have the molecule in its most neutral form, which minimizes its solubility in water. Adjusting the pH to be near the isoelectric point of the molecule generally leads to the highest extraction efficiency.

Caption: Relationship between pH and tetracycline properties for extraction.

Data & Protocols

Data Presentation

Table 1: Solvent Selection and Extraction Efficiency (Note: Data is generalized for tetracycline and macrolide antibiotics and should be optimized for this compound.)

Solvent SystemPolarityTypical Recovery RangeNotes
n-ButanolMedium70-90%Good for a wide range of polarities but can be difficult to remove.
Ethyl AcetateMedium60-85%Commonly used, good selectivity, easier to evaporate than butanol.[13]
ChloroformLowVariableCan be effective but is toxic and may form emulsions.[4]
Ethyl Acetate / Chloroform / Petroleum EtherMixed>95%Compound extractant systems can significantly improve recovery and purity.[4]

Table 2: this compound Stability Profile (Note: Based on general data for polyene macrolides and tetracyclines.)

ConditionEffect on StabilityRecommendation
pH Unstable below pH 4 and above pH 8.[8][14]Maintain solutions and extracts between pH 6.0 and 7.5.
Temperature Degradation increases with temperature.[15]Perform all steps at 4°C or on ice. Store long-term at -70°C.[9]
Light Susceptible to photodegradation.[16]Use amber glassware or wrap containers in aluminum foil.
Oxygen Prone to oxidation.Degas solvents and consider storing under an inert atmosphere (e.g., nitrogen).
Experimental Protocol: Extraction and Purification of this compound

This protocol provides a detailed methodology for the isolation of this compound from a Streptomyces fermentation broth.

1. Fermentation and Harvest 1.1. Culture Streptomyces ahygroscopicus in a suitable production medium for 7-10 days under optimal conditions (e.g., 28°C, 200 rpm). 1.2. Harvest the culture broth. Separate the mycelia from the supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C.[17] 1.3. Decant and collect the supernatant, which contains the secreted this compound.

2. Liquid-Liquid Solvent Extraction 2.1. Cool the supernatant to 4°C and adjust the pH to 5.0 using 1M HCl. 2.2. Transfer the pH-adjusted supernatant to a separatory funnel. 2.3. Add an equal volume of n-butanol (or ethyl acetate) and mix by gentle inversion for 10 minutes to prevent emulsion formation.[1][17] 2.4. Allow the layers to separate. Drain and collect the lower aqueous layer and the upper organic (n-butanol) layer. 2.5. Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh n-butanol. 2.6. Pool all the organic fractions.

3. Concentration of Crude Extract 3.1. Concentrate the pooled organic phase under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C. 3.2. Evaporate to dryness to obtain the crude extract. Re-dissolve the crude extract in a minimal volume of methanol (B129727) for purification.

4. Chromatographic Purification 4.1. Step 1: Size-Exclusion Chromatography

  • Column: Pack a column with Sephadex LH-20 resin equilibrated with methanol.
  • Loading: Load the dissolved crude extract onto the column.
  • Elution: Elute with methanol at a constant flow rate.[6]
  • Fraction Collection: Collect fractions and monitor for the presence of this compound using HPLC-UV at 280 nm.
  • Pooling: Pool the fractions containing the highest concentration of this compound. 4.2. Step 2: Semi-Preparative HPLC
  • System: Use a semi-preparative HPLC system with a C18 column (e.g., 10 x 250 mm, 5 µm particle size).
  • Mobile Phase: Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 7.0). A typical gradient might be 20% to 80% acetonitrile over 30 minutes.
  • Injection: Inject the pooled, concentrated fractions from the Sephadex LH-20 column.
  • Collection: Collect the peak corresponding to the retention time of this compound.
  • Analysis: Analyze the collected peak for purity using analytical HPLC.

5. Final Steps 5.1. Evaporate the solvent from the pure fraction under a stream of nitrogen or by lyophilization. 5.2. Store the purified this compound solid at -70°C, protected from light.

Troubleshooting Decision Tree

This diagram provides a logical workflow to diagnose and solve common extraction problems.

G cluster_extraction cluster_purification start Problem: Low Final Yield q1 Is the yield low after initial solvent extraction? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no check_pH Check Supernatant pH. Is it 4.0-6.0? a1_yes->check_pH q2 Is the yield low after chromatography steps? a1_no->q2 check_solvent Review Solvent Choice. Is it optimal? check_pH->check_solvent If YES sol_pH Action: Optimize pH (test range 4.0-6.0) check_pH->sol_pH If NO check_emulsion Is an emulsion present? check_solvent->check_emulsion If YES sol_solvent Action: Test alternative solvents (e.g., n-butanol, solvent mixtures) check_solvent->sol_solvent If NO check_repeats Were extractions repeated 3x? check_emulsion->check_repeats If NO sol_emulsion Action: Centrifuge or add brine to break emulsion check_emulsion->sol_emulsion If YES sol_repeats Action: Repeat extraction 3 times and pool organic layers check_repeats->sol_repeats If NO check_degradation Were samples kept cold and protected from light? q2->check_degradation check_fractions Were all active fractions pooled? (Check with HPLC/Bioassay) check_degradation->check_fractions If YES sol_degradation Action: Work at 4°C and use amber vials check_degradation->sol_degradation If NO check_column Is the column overloaded or the elution gradient too steep? check_fractions->check_column If YES sol_fractions Action: Re-run chromatography and analyze all fractions check_fractions->sol_fractions If NO sol_column Action: Reduce sample load and flatten elution gradient check_column->sol_column If NO

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming Poor Solubility of Tetromycin B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome the poor solubility of Tetromycin B for successful in vivo studies. The following information is curated to address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a polyketide antibiotic belonging to the tetracycline (B611298) class of compounds.[1][2] Like many tetracyclines, it possesses a complex chemical structure that contributes to its poor aqueous solubility.[3][4] This low solubility can lead to poor absorption and low bioavailability when administered in vivo, making it difficult to achieve therapeutic concentrations and obtain reliable experimental data.[5]

Q2: What are the general physicochemical properties of this compound?

A2: While extensive experimental data for this compound is limited, we can infer some properties from its chemical structure and information on related tetracyclines.

  • Chemical Formula: C35H53NO14[1]

  • Molecular Weight: 711.8 g/mol [1]

Q3: What are the primary strategies to enhance the solubility of this compound for in vivo administration?

A3: Several formulation strategies can be employed to overcome the solubility challenges of this compound. The choice of method will depend on the desired route of administration, the required dose, and the specific experimental model. Key approaches include:

  • pH Adjustment: Altering the pH of the formulation can ionize the molecule, increasing its solubility. Tetracyclines have multiple ionizable groups, making this a viable strategy.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[4]

  • Surfactants and Micellar Formulations: Surfactants can form micelles that encapsulate hydrophobic drugs like this compound, increasing their apparent solubility in aqueous solutions.[7][8]

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively shielding the hydrophobic parts of the drug and increasing its aqueous solubility.[9][10][11]

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs), can enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized form.[12][13][14]

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a higher dissolution rate.[15][16][17]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Issue 1: this compound precipitates out of solution upon dilution with aqueous buffers.
  • Question: I dissolved this compound in DMSO, but it crashes out when I dilute it with my aqueous vehicle for injection. What can I do?

  • Answer: This is a common issue when using organic solvents. The addition of a co-solvent or a surfactant to the aqueous vehicle can help maintain the solubility of this compound upon dilution. You could also consider a lipid-based formulation or a cyclodextrin complex to avoid this precipitation.

Issue 2: Low and variable drug exposure in pharmacokinetic (PK) studies.
  • Question: My in vivo PK studies with this compound are showing very low and inconsistent plasma concentrations. How can I improve its absorption?

  • Answer: Low and variable exposure is often a direct consequence of poor solubility and dissolution in the gastrointestinal tract. To improve oral absorption, consider the following:

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are an excellent option to enhance oral bioavailability. They form a fine emulsion in the gut, which facilitates drug absorption.[18]

    • Particle Size Reduction: Micronization or nanonization of the drug powder can improve its dissolution rate and subsequent absorption.[19]

    • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate. Studies on chlortetracycline (B606653) have shown significant solubility improvement with this method.[20][21]

Issue 3: Difficulty in preparing a high-concentration formulation for dosing.
  • Question: I need to administer a high dose of this compound, but I'm struggling to dissolve enough of it in a small volume for my animal model. What formulation strategies can help?

  • Answer: Achieving a high drug concentration can be challenging. Here are some approaches:

    • Co-solvent Systems: A carefully optimized co-solvent system can significantly increase the solubility of this compound.

    • Cyclodextrin Complexation: Forming an inclusion complex with a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can substantially increase aqueous solubility.[10]

    • pH Adjustment: If the stability of this compound allows, adjusting the pH of the vehicle to a point where the compound is more ionized can increase its solubility.

Quantitative Data Summary

The following tables provide a summary of solubility data for tetracycline and its derivatives, which can serve as a reference for formulating this compound.

Table 1: Solubility of Tetracycline in Various Solvents

SolventSolubility (mg/mL)Reference
Water0.231 (at 25°C)[3]
Dimethyl Sulfoxide (B87167) (DMSO)~1[22]
Dimethylformamide (DMF)~1.4[22]
Phosphate Buffered Saline (PBS, pH 7.2)~3.3[22]
EthanolSlightly soluble[3]

Table 2: Solubility of Tetracycline Hydrochloride in Various Solvents

SolventSolubility (mg/mL)Reference
WaterFreely soluble (~50)
Dimethyl Sulfoxide (DMSO)96[23]
MethanolSoluble
EthanolSoluble

Table 3: Examples of Solubility Enhancement for Tetracyclines

CompoundEnhancement MethodFold Increase in SolubilityReference
Chlortetracycline HClSolid dispersion with Povidone K30 (1:0.75 w/w)6.25[20]
Chlortetracycline HClSolid dispersion with HP-β-CD (1:2 w/w)7.7[20]
Chlortetracycline HClSolid dispersion with gelatin (1:1 w/w)3.75[20]
TetracyclineMicellar formulation with Sodium Lauryl Sulfate (SLS)Significantly enhanced[7]
TetracyclineMicellar formulation with Cetrimonium Bromide (CTAB)Significantly enhanced[8]

Experimental Protocols & Methodologies

This section provides detailed methodologies for key experiments related to the solubilization of poorly soluble compounds like this compound.

Methodology 1: Preparation of a Co-solvent Formulation
  • Solvent Screening: Determine the solubility of this compound in a range of pharmaceutically acceptable water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, DMSO).

  • Co-solvent System Selection: Based on the solubility data, select a primary solvent and one or two co-solvents.

  • Titration and Optimization:

    • Prepare a concentrated stock solution of this compound in the primary solvent.

    • Titrate this stock solution with the aqueous vehicle containing different proportions of the co-solvent(s).

    • Visually inspect for any precipitation. The optimal co-solvent system will be the one that allows for the desired dilution without precipitation.

  • Final Formulation: Prepare the final formulation by dissolving this compound in the optimized co-solvent/aqueous vehicle mixture. Ensure the final concentration of the organic solvent is within acceptable limits for the chosen animal model and route of administration.

Methodology 2: Preparation of a Cyclodextrin Inclusion Complex
  • Cyclodextrin Selection: Screen different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD, and their derivatives like HP-β-CD) for their ability to solubilize this compound.

  • Phase Solubility Studies:

    • Prepare saturated solutions of this compound in aqueous solutions containing increasing concentrations of the selected cyclodextrin.

    • Shake the solutions at a constant temperature until equilibrium is reached.

    • Filter the solutions and determine the concentration of dissolved this compound.

    • Plot the solubility of this compound as a function of cyclodextrin concentration to determine the stoichiometry and stability constant of the complex.

  • Preparation of the Solid Complex (Kneading Method):

    • Add a small amount of water to a known amount of cyclodextrin in a mortar to form a paste.

    • Slowly add the this compound powder while continuously kneading.

    • Continue kneading for a specified period (e.g., 60 minutes).

    • Dry the resulting solid mass in an oven or under vacuum.

    • Grind the dried complex into a fine powder.[24]

  • Reconstitution: The prepared solid inclusion complex can be reconstituted with water or an aqueous buffer to the desired concentration for administration.

Methodology 3: Preparation of a Lipid-Based Formulation (SEDDS)
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).[13]

  • Ternary Phase Diagram Construction:

    • Based on solubility data, select an oil, a surfactant, and a co-solvent.

    • Prepare various mixtures of these three components at different ratios.

    • Titrate each mixture with water and observe the formation of an emulsion.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-solvent from the self-emulsifying region of the phase diagram.

    • Dissolve the required amount of this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Assess the self-emulsification performance by adding the formulation to water and observing the emulsion formation.

    • Measure the droplet size of the resulting emulsion using dynamic light scattering.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubilization Strategies cluster_evaluation Formulation Evaluation cluster_invivo In Vivo Studies problem Poor Aqueous Solubility of this compound strategy1 pH Adjustment problem->strategy1 strategy2 Co-solvents problem->strategy2 strategy3 Surfactants problem->strategy3 strategy4 Cyclodextrins problem->strategy4 strategy5 Lipid-Based Formulations problem->strategy5 strategy6 Particle Size Reduction problem->strategy6 eval1 Solubility Testing strategy1->eval1 strategy2->eval1 strategy3->eval1 strategy4->eval1 strategy5->eval1 strategy6->eval1 eval2 Stability Assessment eval1->eval2 eval3 In Vitro Dissolution eval2->eval3 invivo Pharmacokinetic (PK) Studies eval3->invivo Optimized Formulation

Caption: Workflow for overcoming the poor solubility of this compound.

logical_relationship cluster_compound Compound Properties cluster_formulation Formulation Approach cluster_outcome Desired Outcomes compound This compound (Poorly Soluble) formulation Solubilization Technique compound->formulation is addressed by outcome1 Increased Solubility formulation->outcome1 leads to outcome2 Improved Bioavailability outcome1->outcome2 enables outcome3 Reliable In Vivo Data outcome2->outcome3 results in

Caption: Logical relationship for successful in vivo studies.

signaling_pathway_analogy cluster_drug_delivery Drug Delivery Pathway cluster_barriers Biological Barriers drug This compound Formulation absorption GI Absorption drug->absorption barrier1 Poor Solubility circulation Systemic Circulation absorption->circulation barrier2 Low Permeability target Target Site circulation->target barrier3 Metabolism

Caption: Simplified drug delivery pathway for this compound.

References

Technical Support Center: Analysis of Tetracycline Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetracycline (B611298) and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of tetracycline?

A1: Under various environmental conditions such as exposure to acidic pH, light, and high temperatures, tetracycline can degrade into several products. The most commonly identified major degradation products are:

Q2: What are the optimal storage conditions for tetracycline solutions to minimize degradation?

A2: To minimize degradation, tetracycline solutions should be protected from light and stored at low temperatures.[3] For instance, stock solutions prepared in methanol (B129727) should be stored at -20°C in brown glass vials, where they can remain stable for up to a month.[4] The pH of the solution also plays a crucial role, with greater stability generally observed in acidic conditions (around pH 4) compared to neutral or alkaline pH.

Q3: Which analytical techniques are most suitable for identifying and quantifying tetracycline and its degradation products?

A3: Several analytical methods can be used, with High-Performance Liquid Chromatography (HPLC) being the most common. Key techniques include:

  • HPLC with UV or Fluorescence Detection : A widely used method for separating and quantifying tetracycline and its degradation products like ETC, ATC, and EATC.[1][5] Fluorescence detection can offer greater specificity and sensitivity compared to UV detection.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is highly effective for identifying unknown degradation products by providing molecular weight and fragmentation data.[2][3]

  • Thin-Layer Chromatography (TLC) : A simpler and more cost-effective method for qualitative analysis and monitoring the progress of degradation.[3]

  • UV-Visible Spectroscopy : Can be used to monitor changes in the absorption spectra of tetracycline as it degrades.[3][6]

Troubleshooting Guides

Problem 1: Unexpected peaks are observed in my HPLC chromatogram when analyzing a tetracycline sample.

  • Possible Cause 1: Sample Degradation.

    • Troubleshooting Step: Review your sample preparation and storage procedures. Tetracycline can degrade when exposed to light, atmospheric oxygen, or non-optimal pH and temperature.[3] Ensure the sample is fresh or has been stored under appropriate conditions (e.g., -20°C, protected from light).[4]

    • Solution: Prepare fresh samples and analyze them immediately. If storage is necessary, use amber vials and store at a low temperature.

  • Possible Cause 2: Interaction with Solvent.

    • Troubleshooting Step: The solvent used can influence the stability of tetracycline. For example, tetracycline can decompose rapidly in methanol when exposed to light and oxygen, forming numerous degradation products.[3]

    • Solution: Evaluate the stability of tetracycline in your chosen solvent under your experimental conditions. Consider using a different solvent or adjusting storage conditions if instability is observed.

Problem 2: I am unable to achieve good separation between tetracycline and its epimer, epitetracycline (ETC), using reverse-phase HPLC.

  • Possible Cause: Suboptimal Mobile Phase Composition.

    • Troubleshooting Step: The resolution between tetracycline and its epimers is highly dependent on the mobile phase pH and composition.

    • Solution: An acidic mobile phase is often effective for separating tetracycline and its major degradation products on a C8 or C18 column.[5] Experiment with slight adjustments to the mobile phase pH and the organic modifier concentration to optimize the separation.

Problem 3: My LC-MS analysis is showing poor signal and clogging at the interface.

  • Possible Cause: Mobile Phase Incompatibility with the MS Interface.

    • Troubleshooting Step: Certain mobile phase additives can be non-volatile and cause clogging or ion suppression in the mass spectrometer.

    • Solution: Develop an HPLC-MS specific mobile phase. This may involve using volatile buffers (e.g., ammonium (B1175870) acetate) and ensuring the mobile phase composition is compatible with the electrospray interface.[3]

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) for tetracycline and its major degradation products using a specific liquid chromatography method with fluorescence detection.[5]

CompoundLimit of Quantification (LOQ) (ng)
Tetracycline (TC)0.25
Epitetracycline (ETC)0.25
4-Epianhydrotetracycline (EATC)25
Anhydrotetracycline (ATC)50

Experimental Protocols

1. HPLC Method for the Analysis of Tetracycline and its Degradation Products

This protocol is based on a method described for the separation and quantification of tetracycline (TC), epitetracycline (ETC), 4-epianhydrotetracycline (EATC), and anhydrotetracycline (ATC).[5]

  • Column: C8 reversed-phase column.

  • Mobile Phase: An acidic mobile phase is utilized. The exact composition should be optimized for the specific column and instrument.

  • Detection: Fluorescence detection.

  • Quantification: The limit of quantification is reported as the amount of sample that produces a signal ten times the peak-to-peak noise of the baseline.[5]

2. Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[7]

  • Acid Degradation: Expose the tetracycline sample to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

  • Base Degradation: Expose the tetracycline sample to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat the tetracycline sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat.

  • Photodegradation: Expose the tetracycline solution to UV light.

  • Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating method, such as HPLC or LC-MS, to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Identification cluster_results Results Sample Tetracycline Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample->Forced_Degradation HPLC HPLC Analysis (Separation & Quantification) Forced_Degradation->HPLC LCMS LC-MS Analysis (Structure Elucidation) HPLC->LCMS Degradation_Products Identified Degradation Products LCMS->Degradation_Products Stability_Profile Stability Profile Degradation_Products->Stability_Profile

Caption: Workflow for the Identification of Tetracycline Degradation Products.

degradation_pathway Tetracycline Tetracycline Epitetracycline Epitetracycline (ETC) Tetracycline->Epitetracycline Epimerization Anhydrotetracycline Anhydrotetracycline (ATC) Tetracycline->Anhydrotetracycline Dehydration (Acidic) Other_Products Other Degradation Products Tetracycline->Other_Products Oxidation/Photolysis Epianhydrotetracycline 4-Epianhydrotetracycline (EATC) Anhydrotetracycline->Epianhydrotetracycline Epimerization

Caption: Simplified Degradation Pathways of Tetracycline.

References

Technical Support Center: Minimizing Off-Target Effects of Tetromycin B in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Tetromycin B in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its known off-target effects in eukaryotic cells?

A1: this compound, a member of the tetracycline (B611298) family of antibiotics, primarily exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome's A-site.[1][2][3]

However, in eukaryotic cells, a significant off-target effect arises from the evolutionary relationship between mitochondria and bacteria.[4] this compound can also bind to the mitochondrial ribosome, which shares similarities with bacterial ribosomes, and inhibit mitochondrial protein synthesis.[4] This interference can lead to a range of cellular consequences, including:

  • Metabolic Shift: Inhibition of mitochondrial protein synthesis can impair the electron transport chain, leading to decreased oxidative phosphorylation and a compensatory shift towards glycolysis for ATP production.[4]

  • Altered Cellular Signaling: Tetracyclines have been shown to modulate various signaling pathways in mammalian cells, including the NF-κB and MAPK/ERK pathways.[1][5][6]

  • Induction of Apoptosis: At higher concentrations, some tetracycline derivatives can induce apoptosis in certain cell types.[3][7][8]

Q2: How can I differentiate between on-target antibacterial effects and off-target effects on host cells in my co-culture assay?

A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Use of a Non-susceptible Bacterial Strain: Include a bacterial strain that is resistant to this compound as a control. If the observed effects on the host cells persist even when the susceptible bacteria are replaced with a resistant strain, it is likely an off-target effect.

  • Genetic Knockdown of the Bacterial Target: If feasible, use a bacterial strain where the target of this compound (the 30S ribosomal subunit) has been genetically modified to reduce binding.

  • Host Cell Line Controls: Run parallel experiments with the host cell line alone (without bacteria) treated with this compound to directly assess its impact on the host cells.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify the direct engagement of this compound with its intended bacterial target and potential off-targets within the host cells.

  • CRISPR-Cas9 Mediated Target Validation: Genetically validate the intended bacterial target by creating a knockout or knockdown of the corresponding gene. The absence of a phenotype upon this compound treatment in the modified bacteria would confirm the on-target effect.

Q3: What are the best practices for determining the optimal concentration of this compound to minimize off-target effects?

A3: The key is to use the lowest effective concentration that elicits the desired on-target antibacterial effect while minimizing off-target cellular responses.

  • Dose-Response Titration: Perform a thorough dose-response curve for both the on-target (bacterial inhibition) and off-target effects (e.g., host cell cytotoxicity, metabolic changes).

  • Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of this compound against the target bacterium and use concentrations at or slightly above the MIC for your experiments.

  • Monitor Off-Target Markers: Concurrently measure markers of off-target effects, such as changes in mitochondrial membrane potential, lactate (B86563) production (as an indicator of glycolysis), or activation of stress-related signaling pathways.

Q4: Are there newer generation tetracyclines with a better off-target profile than this compound?

A4: Yes, newer generation tetracyclines have been developed with improved target specificity and reduced off-target effects. For example:

  • Sarecycline (B560412): This is a narrow-spectrum tetracycline with more targeted activity against Cutibacterium acnes and less activity against enteric Gram-negative bacteria, potentially leading to fewer off-target effects on the gut microbiome.[9][10][11]

  • Omadacycline: This aminomethylcycline shows broad-spectrum activity and can overcome some common tetracycline resistance mechanisms. While its off-label use is increasing, more research is needed to fully characterize its off-target profile in various cell types.[12][13][14][15][16]

When possible, consider using these newer agents as comparators in your experiments to assess if they offer a better therapeutic window.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High host cell toxicity at effective antibacterial concentrations. This compound concentration is too high, leading to significant off-target effects.1. Perform a detailed dose-response curve to identify the lowest effective concentration. 2. Reduce the incubation time with this compound. 3. Consider using a more targeted, newer generation tetracycline like sarecycline.[9][10]
Inconsistent results between experiments. 1. Variability in cell passage number or health. 2. Inconsistent this compound concentration. 3. Mycoplasma contamination.1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Regularly test cell cultures for mycoplasma contamination.[17][18][19]
Observed phenotype in host cells does not correlate with bacterial killing. The phenotype is likely due to an off-target effect of this compound on the host cells.1. Run a control with host cells alone treated with this compound. 2. Use a resistant bacterial strain as a negative control. 3. Employ techniques like CETSA or CRISPR-Cas9 to validate target engagement.
Unexpected changes in cellular metabolism (e.g., increased lactate production). Off-target inhibition of mitochondrial protein synthesis by this compound.[4]1. Measure mitochondrial membrane potential and oxygen consumption to confirm mitochondrial dysfunction. 2. Lower the concentration of this compound. 3. Consider using an alternative antibiotic with a different mechanism of action.

Data Presentation

Table 1: Hypothetical Quantitative Comparison of Tetracycline Analogs

Compound On-Target Activity (MIC against S. aureus in µg/mL) Off-Target Activity (IC50 for Mitochondrial Protein Synthesis Inhibition in µM) Therapeutic Index (Off-Target IC50 / On-Target MIC)
This compound1.02525
Doxycycline0.51530
Minocycline0.251040
Sarecycline2.0>100>50

Note: This table presents hypothetical data for illustrative purposes. Actual values may vary depending on the specific cell line and bacterial strain used.

Table 2: Summary of Tetracycline Effects on Signaling Pathways

Signaling Pathway Effect of Tetracyclines Potential Downstream Consequences References
NF-κB Inhibition of IκBα phosphorylation and degradation, and p65 nuclear translocation.Decreased pro-inflammatory immune response.[1][2][6][20][21][22]
MAPK/ERK Can enhance Ras-MAPK signaling in some cell types.Increased cell proliferation.[5][6][23]
Apoptosis Can induce apoptosis in a cell-type-specific manner.Cell death.[3][7][8][24]
mTOR Inhibition of mTOR complex.Cell-cycle arrest and autophagy.[25]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure and should be optimized for your specific cell type and target protein.

  • Cell Culture and Treatment: Culture your target cells to the desired confluency. Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.

  • Heat Shock: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease inhibitors. Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis: Quantify the protein concentration in the supernatant. Analyze the soluble fraction of the target protein by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: CRISPR-Cas9 Mediated Target Validation

This is a general workflow. Specifics will depend on the target gene and organism.

  • Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting the gene of interest (the putative bacterial target of this compound). Synthesize the gRNAs.

  • Cas9 and gRNA Delivery: Deliver the Cas9 nuclease and the gRNAs into the bacterial cells. This can be achieved through plasmid transfection or electroporation of a ribonucleoprotein (RNP) complex.

  • Verification of Gene Editing: Isolate genomic DNA from the edited bacterial population and verify the presence of mutations in the target gene by PCR and Sanger sequencing.

  • Phenotypic Analysis: Compare the susceptibility of the wild-type and the gene-edited bacteria to this compound using a MIC assay. A significant increase in the MIC for the edited strain would confirm that the targeted gene is essential for this compound's antibacterial activity.

Mandatory Visualizations

experimental_workflow Experimental Workflow to Differentiate On- and Off-Target Effects cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_interpretation Interpretation cluster_conclusion Conclusion A Co-culture of Host Cells and Susceptible Bacteria D Treat with this compound (Dose-Response) A->D E Vehicle Control A->E B Host Cells Alone B->D B->E C Co-culture of Host Cells and Resistant Bacteria C->D C->E F Measure Bacterial Viability (On-Target) D->F G Measure Host Cell Phenotype (e.g., Viability, Metabolism, Signaling) D->G E->F E->G H Effect on Host Cells in B and C? G->H I Effect on Host Cells only in A? G->I J Off-Target Effect H->J Yes K On-Target Mediated Effect I->K Yes

Caption: Workflow for deconvoluting on-target vs. off-target effects.

signaling_pathway Signaling Pathways Modulated by Tetracyclines cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Pathway Tet This compound IKK IKK Tet->IKK Inhibits Ras Ras Tet->Ras Activates Mito Mitochondria Tet->Mito Induces Stress IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus_NFkB Nuclear NF-κB NFkB->Nucleus_NFkB Translocates Inflammation Pro-inflammatory Gene Expression Nucleus_NFkB->Inflammation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Overview of signaling pathways affected by tetracyclines.

References

issues with Tetromycin B purity and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetromycin B Purity

Disclaimer: this compound is not a widely characterized compound in scientific literature. This guide will use Tetracycline (B611298) as a model compound, as it belongs to the same structural class and its purity issues are well-documented. The principles and methods described here are generally applicable to related tetracyclic antibiotics.

This guide provides troubleshooting for common purity-related issues encountered when working with this compound and related tetracycline compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder has darkened, or my solution has turned yellow/brown. What is the cause and is it still usable?

A: Discoloration is a common indicator of degradation. Tetracyclines are sensitive to light, heat, and pH extremes.[1][2] Exposure to these conditions can lead to the formation of colored degradation products, such as anhydrotetracycline (B590944) and 4-epianhydrotetracycline, the latter of which is known to be toxic.[3][4]

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound is stored at the recommended temperature (typically 2-8°C or frozen), protected from light, and kept in a tightly sealed container to prevent moisture exposure.[5][6][7]

  • Purity Analysis: Perform an HPLC analysis to quantify the remaining active compound and identify the impurities. If significant degradation has occurred (e.g., purity <95% or presence of toxic impurities), the sample should be discarded.

  • pH of Solution: Tetracycline in solution is rapidly degraded by alkaline conditions and also unstable at highly acidic pH (<2).[2] Ensure your solvent system is within a stable pH range, typically pH 2-5.

Q2: My HPLC analysis shows multiple peaks besides the main this compound peak. How do I identify these impurities?

A: The presence of multiple peaks indicates impurities, which are often structurally related degradation products or byproducts from synthesis. Common impurities for tetracyclines include epimers (e.g., 4-epitetracycline), dehydration products (e.g., anhydrotetracycline), and their isomers.[1]

Troubleshooting Steps:

  • Compare with a Standard: If available, run a certified reference standard of this compound to confirm the retention time of the pure compound.

  • Consult Literature: Compare your chromatogram to published data for tetracycline impurities. The table below lists common degradation products.

  • Use Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most definitive way to identify impurities by comparing their mass-to-charge ratio (m/z) with known values.

  • Forced Degradation Study: Intentionally degrading a small sample of pure this compound (e.g., with acid, base, or heat) and running it on HPLC can help identify the resulting degradation peaks in your impure sample.[8]

Q3: The biological activity of my this compound is lower than expected. Could this be a purity issue?

A: Yes, this is a very likely cause. The common degradation products of tetracyclines often have significantly lower antibacterial activity.[9] Therefore, a decrease in purity directly correlates with a decrease in potency.

Troubleshooting Workflow: The following diagram outlines a logical workflow for troubleshooting purity-related issues.

G cluster_0 Troubleshooting Purity Issues start Purity Issue Suspected (e.g., Low Activity, Discoloration) obs_color Visual Observation: Powder/Solution Discolored? start->obs_color obs_hplc Analytical Check: Multiple Peaks in HPLC? obs_color->obs_hplc No / Unsure cause_storage Root Cause: Improper Storage (Light, Heat, pH) obs_color->cause_storage Yes cause_stability Root Cause: Inherent Instability in Solution obs_hplc->cause_stability Yes action_proceed Decision: Purity >98% -> Proceed with Caution obs_hplc->action_proceed No action_quantify Action: Quantify Impurities (HPLC, LC-MS) cause_storage->action_quantify cause_stability->action_quantify action_discard Decision: Purity <95% or Toxic Impurities Present -> Discard Sample action_quantify->action_discard action_purify Decision: Purity Acceptable but Sub-optimal -> Repurify action_quantify->action_purify

Caption: Troubleshooting workflow for suspected this compound purity issues.

Q4: How can I improve the purity of my this compound sample?

A: If your sample's purity is insufficient, purification is necessary. Common methods include recrystallization or preparative chromatography.

Recommended Actions:

  • Recrystallization: This is effective for removing minor impurities. A process involving dissolving the crude tetracycline in an aqueous alcohol solution at low pH, followed by crystallization at a higher pH (around 4-5.5) in the presence of citrate (B86180), has been described.[10]

  • Preparative HPLC: For more complex mixtures or higher purity requirements, preparative reverse-phase HPLC is the method of choice. This allows for the separation and collection of the pure this compound peak.

Data & Protocols

Table 1: Common Impurities of Tetracycline

This table summarizes common degradation products. Retention times are relative and will vary based on the specific HPLC method used.

Impurity NameCommon AbbreviationTypical CausePotential Impact
4-EpitetracyclineETCAcid-catalyzed isomerizationReduced biological activity
AnhydrotetracyclineATCAcid-catalyzed dehydrationInactive, potential for toxicity
4-EpianhydrotetracyclineEATCEpimerization & DehydrationToxic , known to cause renal damage[3][4]
ChlortetracyclineCTCSynthetic byproduct[11]Active, but is a different compound
Experimental Protocol: HPLC Purity Analysis

This protocol is a modern, validated method for analyzing tetracycline and its key impurities.[4][8]

  • Column: C18 reverse-phase column (e.g., L1 packing, 3 µm particle size, 150 x 4.6 mm).[8]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 40% B

    • 15-18 min: 40% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 280 nm.[4][8]

  • Column Temperature: 35°C.

  • Autosampler Temperature: 4°C to prevent degradation of samples in solution.[8]

  • Sample Preparation: Dissolve sample in Mobile Phase A to a concentration of approximately 0.1 mg/mL.[8]

Experimental Protocol: Recrystallization Purification

This is a generalized protocol based on established methods for purifying tetracycline.[10]

  • Dissolution: Dissolve the crude tetracycline powder (e.g., 1 gram) in a minimal volume of an aqueous solvent mixture (e.g., 15-50% ethylene (B1197577) glycol monoethyl ether in water).[10]

  • Acidification: Adjust the pH to approximately 1.0-1.5 with a mineral acid (e.g., HCl) to ensure complete dissolution.[10]

  • Filtration: Filter the solution to remove any insoluble impurities. Activated carbon can be used for decolorization before this step.

  • Crystallization: Slowly add the filtrate to a solution containing a citrate salt (e.g., trisodium (B8492382) citrate). Adjust the pH of the mixture to between 4.0 and 5.5 to induce crystallization of the tetracycline base.[10]

  • Isolation: Cool the mixture (e.g., to 10°C) and stir for several hours to maximize crystal formation.[10]

  • Washing & Drying: Collect the crystals by filtration, wash with cold water, and dry under vacuum at a moderate temperature (e.g., 60°C).[10]

Visualized Pathways

Tetracycline Degradation Pathway

Tetracyclines can degrade via epimerization at the C4 position and dehydration, particularly under acidic conditions.

G TC Tetracycline (Active) ETC 4-Epitetracycline (Less Active) TC->ETC Epimerization (pH 2-6) ATC Anhydrotetracycline (Inactive) TC->ATC Dehydration (Acidic pH) ETC->TC Reversible EATC 4-Epianhydrotetracycline (Toxic) ETC->EATC Dehydration ATC->EATC Epimerization

Caption: Key degradation pathways for tetracycline antibiotics.

Mechanism of Action: Protein Synthesis Inhibition

Tetracyclines exert their antibiotic effect by inhibiting protein synthesis in bacteria. They specifically target the 30S ribosomal subunit.[1][2][12]

G cluster_0 Bacterial Cell Ribosome mRNA-Ribosome Complex Protein Growing Polypeptide Chain A_Site A-Site A_Site->Protein Enables Elongation Result Protein Synthesis is Inhibited -> Bacteriostatic Effect A_Site->Result tRNA Aminoacyl-tRNA tRNA->A_Site Binds to Tetromycin This compound Block BLOCKS Tetromycin->Block Block->A_Site

Caption: Mechanism of action for tetracycline antibiotics.

References

Tetromycin B HPLC peak tailing and resolution improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing and resolution issues during the HPLC analysis of Tetromycin B.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format, offering potential causes and systematic solutions to improve your chromatographic results.

Question: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC. For this compound, an unusual tetronic acid-structured antibiotic, this can be particularly prevalent due to its chemical properties.

Potential Causes & Solutions:

Potential Cause Detailed Solution
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing peak tailing.[1][2][3] To mitigate this: • Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., 2.5-3.5) using an acidic modifier like phosphoric acid or formic acid. This suppresses the ionization of silanol groups, reducing unwanted interactions.[1] • Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated (end-capped). • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites.
Column Overload Injecting too concentrated a sample can lead to peak distortion.[2] • Dilute the Sample: Prepare a more dilute solution of your this compound standard or sample and reinject.
Column Degradation Over time, HPLC columns can degrade, leading to poor peak shape.[4] • Flush the Column: Follow the manufacturer's instructions for column washing and regeneration. • Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[3] • Minimize Tubing: Use the shortest possible length of narrow-bore tubing to connect the HPLC components.
Inappropriate Sample Solvent If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[2][3] • Use Mobile Phase as Solvent: Dissolve and dilute your this compound sample in the initial mobile phase of your gradient or your isocratic mobile phase.
Question: How can I improve the resolution between this compound and its impurities or related compounds?

Poor resolution, where two or more peaks overlap, can hinder accurate quantification. The following strategies can help improve the separation of this compound from other components in your sample.

Strategies for Resolution Improvement:

Parameter Adjustment and Rationale
Mobile Phase Composition The choice and ratio of organic solvent to aqueous buffer are critical for achieving optimal selectivity. • Organic Modifier: Vary the organic solvent (e.g., switch between acetonitrile (B52724) and methanol) or adjust the gradient slope. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol. • Aqueous Buffer pH: Fine-tuning the pH of the aqueous portion of the mobile phase can alter the ionization state of this compound and its impurities, leading to changes in retention and improved separation.[2]
Stationary Phase The choice of HPLC column has a significant impact on resolution.[4] • Column Chemistry: If using a standard C18 column, consider trying a C8 or a polar-embedded phase column, which can offer different selectivities for polar compounds like tetracyclines. • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and, consequently, resolution.[5]
Flow Rate Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to better resolution.[6]
Temperature Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.[7]

Experimental Protocols

The following are suggested starting protocols for the HPLC analysis of tetracycline-related compounds, which can be adapted for this compound.

Recommended Starting HPLC Method for Tetracycline (B611298) Analogues

This method is a good starting point for the analysis of this compound and can be optimized as needed.

Parameter Condition
Column C18 or C8, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 260-280 nm[8]
Injection Volume 10 µL

Frequently Asked Questions (FAQs)

Q1: What is the likely chemical nature of this compound that affects its chromatography?

A1: this compound is described as an unusual tetronic acid-structured antibiotic.[9] Its acidic nature, due to the tetronic acid moiety, means that its ionization state will be highly dependent on the pH of the mobile phase. This is a critical factor to control for achieving reproducible retention times and good peak shapes.

Q2: Are there any specific mobile phase additives that can improve the peak shape of this compound?

A2: For acidic compounds that may interact with residual silanols, controlling the mobile phase pH at a low level is the primary strategy. However, if you suspect chelation with metal ions in the system might be contributing to peak tailing, adding a chelating agent like EDTA to the mobile phase could be beneficial.[10]

Q3: Can I use a UV detector for this compound analysis?

A3: Yes, tetracycline antibiotics, and likely this compound, have strong UV absorbance. A detection wavelength in the range of 260-280 nm is commonly used for related compounds and should be a suitable starting point.[8]

Q4: How can I confirm if my peak tailing is due to column overload?

A4: A simple way to test for column overload is to perform a dilution series of your sample. If the peak shape improves (i.e., the tailing is reduced) upon dilution, then column overload is a likely cause.[2]

Visual Guides

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Dilute Sample (e.g., 1:10) start->check_overload overload_q Peak Shape Improved? check_overload->overload_q is_overload Issue is Column Overload. Inject lower concentration. overload_q->is_overload Yes not_overload Not Overload overload_q->not_overload No check_silanol Lower Mobile Phase pH (e.g., to 2.5-3.5) not_overload->check_silanol silanol_q Peak Shape Improved? check_silanol->silanol_q is_silanol Issue is Silanol Interaction. Use low pH or end-capped column. silanol_q->is_silanol Yes not_silanol Not Silanol Interaction silanol_q->not_silanol No check_column Flush or Replace Column not_silanol->check_column column_q Peak Shape Improved? check_column->column_q is_column Issue is Column Degradation. column_q->is_column Yes not_column Consider Extra-Column Effects or Sample Solvent Mismatch column_q->not_column No

Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC analysis.

Factors Affecting HPLC Resolution

G Resolution HPLC Resolution Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention Factor (k) Resolution->Retention ColumnLength Column Length Efficiency->ColumnLength ParticleSize Particle Size Efficiency->ParticleSize FlowRate Flow Rate Efficiency->FlowRate MobilePhase Mobile Phase Composition Selectivity->MobilePhase StationaryPhase Stationary Phase Chemistry Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature Retention->MobilePhase Retention->StationaryPhase

Caption: Key factors influencing the resolution of peaks in an HPLC separation.

References

Technical Support Center: Preventing Tetromycin B Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetromycin B. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the precipitation of this compound in cell culture media. The following guides and frequently asked questions (FAQs) provide insights into the common causes of compound precipitation and offer practical solutions to ensure the successful use of this compound in your experiments.

FAQs: Quick Answers to Common Problems

Q1: My this compound precipitated immediately after I added the stock solution to my cell culture medium. What happened?

A: This is a common issue known as "crashing out," which typically occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous solution like cell culture media. The compound is likely not soluble in the aqueous environment at the final concentration, causing it to precipitate.

Q2: What is the best solvent to dissolve this compound for creating a stock solution?

Q3: How can I avoid precipitation when diluting my this compound stock solution into the cell culture medium?

A: To prevent precipitation, it is recommended to perform a serial dilution. First, create an intermediate dilution of your stock solution in pre-warmed (37°C) cell culture media. Then, add this intermediate dilution to the final volume of media, ideally dropwise while gently swirling. This gradual dilution helps to avoid rapid solvent exchange that can lead to precipitation.[1]

Q4: Can the temperature of my cell culture medium affect this compound solubility?

A: Yes, temperature can significantly impact the solubility of compounds. It is always recommended to use pre-warmed (37°C) cell culture media when preparing your final working solution, as solubility generally increases with temperature for most solid solutes.[1][2] Adding the compound to cold media can decrease its solubility and promote precipitation.

Q5: Could components in my cell culture medium be reacting with this compound?

A: It is possible. Some antibiotics, like those in the tetracycline (B611298) family, can chelate divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in cell culture media.[3] This interaction can lead to the formation of insoluble complexes and precipitation. If you suspect this is happening, you may need to use a serum-free medium or a medium with lower concentrations of these ions for your experiment, if your cell line permits.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe immediate precipitation when adding your this compound stock solution to the cell culture medium, follow these troubleshooting steps.

Troubleshooting Workflow for Immediate Precipitation

start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration check_dilution Was the dilution too rapid? check_concentration->check_dilution No solution_concentration Decrease final working concentration. Perform a solubility test. check_concentration->solution_concentration Yes check_temp Was the medium cold? check_dilution->check_temp No solution_dilution Use serial dilution. Add stock solution dropwise while swirling. check_dilution->solution_dilution Yes solution_temp Use pre-warmed (37°C) media. check_temp->solution_temp Yes

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Potential Causes and Solutions for Immediate Precipitation

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test.[1]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[1]Always use pre-warmed (37°C) cell culture media for dilutions.[1]
High DMSO Concentration The final concentration of DMSO in the media may be too high, which can be toxic to cells and can also affect compound solubility.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
Issue 2: Precipitation Over Time in the Incubator

If your this compound solution is initially clear but forms a precipitate after some time in the incubator, consider the following factors.

Potential Causes and Solutions for Delayed Precipitation

Potential CauseExplanationRecommended Solution
Compound Instability This compound may be unstable at 37°C or at the pH of the cell culture medium, leading to degradation and precipitation of the less soluble degradation products.Evaluate the stability of this compound under your experimental conditions. Consider preparing fresh solutions for each experiment.
Interaction with Media Components Over time, this compound may interact with components in the media, such as proteins in fetal bovine serum (FBS) or divalent cations, to form insoluble complexes.[3]Try reducing the serum concentration or using a serum-free medium if your cells can tolerate it.
Evaporation Evaporation of water from the culture plates in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator and use culture plates with tight-fitting lids.
pH Shift Cellular metabolism can cause a shift in the pH of the culture medium, which could affect the solubility of this compound.Monitor the pH of your culture medium and ensure it remains within the optimal range for your cells and for this compound solubility.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

Materials:

  • This compound powder

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Sterile 96-well clear-bottom plate

  • Incubator (37°C, 5% CO₂)

  • Plate reader (optional, for quantitative assessment)

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved by vortexing.

  • Prepare Serial Dilutions: In separate microcentrifuge tubes, prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Include a DMSO-only control.

  • Incubate and Observe: Add 200 µL of each dilution to a well of a 96-well plate. Incubate the plate at 37°C and 5% CO₂.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1] For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those conditions.[1]

Protocol 2: Preparing the this compound Working Solution

This protocol outlines the recommended steps for diluting your this compound stock solution into the cell culture medium to minimize the risk of precipitation.

Recommended Dilution Workflow

stock Prepare High-Concentration Stock in 100% DMSO intermediate Create Intermediate Dilution in Pre-warmed Media (37°C) stock->intermediate final Add Intermediate Dilution to Final Volume of Media (Dropwise) intermediate->final incubate Gently Swirl and Add to Cells final->incubate

Caption: Recommended workflow for preparing this compound working solution.

Procedure:

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Warm the Medium: Pre-warm your complete cell culture medium to 37°C.

  • Create an Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a small volume of the pre-warmed medium. For example, you can dilute the 10 mM stock 1:10 in the medium to get a 1 mM solution.

  • Prepare the Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed medium dropwise while gently swirling. For example, add 10 µL of the 1 mM intermediate solution to 10 mL of medium to achieve a final concentration of 1 µM.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

References

Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Tetromycin B is a specialized tetronic acid-based antibiotic. Comprehensive public stability data for this specific compound is limited. The following guidelines are based on established principles for the long-term storage of similar antibiotics, particularly tetracycline (B611298) derivatives and compounds containing a tetronic acid moiety. Researchers are strongly advised to conduct their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade this compound?

Based on data from related tetracycline compounds, the primary factors affecting stability are exposure to light, non-optimal pH, and elevated temperatures. Tetracyclines are known to be sensitive to light and can degrade when exposed to UV or even ambient laboratory light over extended periods.[1] They also exhibit pH-dependent stability, with degradation occurring in both acidic and alkaline conditions.[1][2] High temperatures can accelerate degradation processes.[3][4][5]

Q2: What is the recommended temperature for long-term storage of solid this compound?

For long-term stability of solid (powder) this compound, storage at -20°C or lower is recommended, protected from light and moisture. Studies on other antibiotics have shown that storage at freezing temperatures significantly prolongs shelf-life.[6][7][8]

Q3: How should I store this compound solutions?

Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to prepare aliquots in a suitable solvent and store them at -20°C or -80°C for short to medium-term storage. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of tetracyclines in solution is significantly lower than in solid form.[9]

Q4: What solvents are suitable for dissolving and storing this compound?

The choice of solvent can impact stability. While specific data for this compound is unavailable, tetracyclines are often dissolved in organic solvents like methanol (B129727), DMSO, or DMF for stock solutions. However, one study showed that tetracycline degrades rapidly in methanol when exposed to light and oxygen.[10] It is crucial to use high-purity, anhydrous solvents and to store solutions protected from light. For aqueous solutions, the pH should be carefully controlled, as tetracyclines are generally more stable in slightly acidic conditions (around pH 4-5).

Q5: Are there any known incompatibilities with common excipients?

Compatibility studies with various pharmaceutical excipients are crucial in formulation development. For tetracyclines, interactions with metal ions can occur, leading to chelation and potential loss of activity.[1] The compatibility of this compound with specific excipients should be determined experimentally. Techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) can be employed for such studies.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.1. Verify Storage: Ensure solid this compound is stored at ≤ -20°C, protected from light. 2. Fresh Solutions: Prepare fresh solutions before each experiment. If using frozen stock, use a fresh aliquot that has not undergone multiple freeze-thaw cycles. 3. pH Control: Check the pH of your experimental buffer. For tetracycline-related compounds, a slightly acidic pH (4-5) is often optimal for stability. 4. Light Protection: Protect solutions from light during preparation and experiments by using amber vials or covering containers with foil.
Visible color change or precipitation in this compound solutions. Chemical degradation or precipitation. Tetracycline solutions can darken upon degradation.[1]1. Discard Solution: Do not use solutions that have changed color or contain precipitates. 2. Solvent Quality: Use high-purity, anhydrous solvents. 3. Check Concentration: Ensure the concentration is not above its solubility limit in the chosen solvent. 4. Filter Sterilization: If preparing sterile solutions, use a 0.22 µm filter compatible with the solvent.
Inconsistent experimental results. Inconsistent potency of this compound stock solutions.1. Aliquoting: Prepare and store single-use aliquots of stock solutions to ensure consistent concentration and minimize degradation from repeated handling. 2. Stability Testing: Perform a simple stability check on your stock solution over time using a validated analytical method (e.g., HPLC) or a bioassay.

Data on Factors Affecting Stability (Based on Tetracycline Analogs)

The following tables summarize stability data for tetracycline antibiotics, which may serve as a proxy for understanding the stability of this compound.

Table 1: Effect of Temperature on Tetracycline Stability (Solid Form)

TemperatureConditionObservationReference
110-140°CDry HeatThermal degradation follows first-order kinetics. Doxycycline (B596269) is more stable than tetracycline and oxytetracycline.[3]
121°CAqueousSignificant degradation of tetracyclines observed.[5]
-20°CSolidStable for at least 6 months for most tetracyclines.[8]
-70°CSolutionAssumed to be stable for extended periods, used as a baseline for stability studies.[12][13][14][15]

Table 2: Effect of pH on Tetracycline Stability in Aqueous Solution

pH RangeConditionObservationReference
< 4AcidicGenerally more stable, but epimerization can occur.
4 - 7Near NeutralStability decreases as pH increases.[2]
> 7AlkalineLess stable compared to acidic conditions.[1] Chlortetracycline is particularly unstable at pH 11.[16]

Table 3: Effect of Light on Tetracycline Stability

Light ConditionSample TypeObservationReference
Ambient Light / UVSolutionRapid degradation observed.[1][10]
Protected from LightSolutionSignificantly improved stability compared to light-exposed samples.[17]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound (General Protocol)

This protocol is a general guideline and must be optimized and validated for this compound.

  • Chromatographic System:

    • HPLC system with a UV or photodiode array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A gradient elution is often effective for separating the parent compound from its degradation products.

    • Example: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic degradation products.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent to prepare a stock solution.

    • Dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at a controlled temperature for a defined period.

    • Oxidative Degradation: Treat the drug solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for a specified duration.

    • Photodegradation: Expose the drug solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[18]

  • Analysis:

    • Inject the stressed samples and an unstressed control sample into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the general mechanism of action for tetracycline-class antibiotics, which is likely similar for this compound.

G cluster_ribosome Bacterial 70S Ribosome cluster_sites Binding Sites 50S 50S 30S 30S A_site A Site mRNA mRNA P_site P Site E_site E Site Protein Growing Polypeptide Chain P_site->Protein Peptide bond formation Tetromycin_B This compound Tetromycin_B->30S Binds to 30S subunit tRNA Aminoacyl-tRNA Inhibition Inhibition Tetromycin_B->Inhibition tRNA->A_site Binds to A site Inhibition->A_site

Caption: General mechanism of tetracycline antibiotics.

Logical Workflow for this compound Stability Troubleshooting

This workflow provides a logical approach to diagnosing and resolving stability issues encountered during experiments.

G Start Inconsistent Results / Loss of Activity Check_Storage Review Storage Conditions (Solid & Solution) Start->Check_Storage Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Correct_Storage Correct Storage: Solid: <= -20°C, dark Solution: Aliquot, <= -20°C, dark Storage_OK->Correct_Storage No Check_Handling Review Experimental Handling Storage_OK->Check_Handling Yes Correct_Storage->Check_Storage Handling_OK Handling Procedures Correct? Check_Handling->Handling_OK Correct_Handling Correct Handling: - Prepare fresh solutions - Protect from light - Control pH Handling_OK->Correct_Handling No Perform_QC Perform QC Check on this compound Lot Handling_OK->Perform_QC Yes Correct_Handling->Check_Handling QC_Pass QC Pass? Perform_QC->QC_Pass New_Lot Source New Lot of this compound QC_Pass->New_Lot No Consult_Support Consult Technical Support with Data QC_Pass->Consult_Support Yes New_Lot->Perform_QC

Caption: Troubleshooting workflow for this compound.

References

Validation & Comparative

comparing the efficacy of Tetromycin B and vancomycin against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing fight against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), the exploration of novel antimicrobial agents is paramount. This guide provides a comparative analysis of Tetromycin B, a lesser-known tetronic acid antibiotic, and vancomycin (B549263), a long-standing frontline treatment for serious MRSA infections. This comparison is based on the available scientific literature and aims to inform researchers, scientists, and drug development professionals on their respective efficacies and mechanisms of action.

Executive Summary

Vancomycin has been a cornerstone in the management of MRSA infections for decades, exerting its bactericidal effect by inhibiting bacterial cell wall synthesis. However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA) strains poses a significant clinical challenge.[1] this compound, an antibiotic derived from Streptomyces sp., has demonstrated pronounced activity against both antibiotic-susceptible and resistant Gram-positive bacteria, including MRSA.[1] While data on this compound is limited, this guide consolidates the available information to draw a preliminary comparison.

Data Presentation: Efficacy Against MRSA

For vancomycin, MIC values are a critical determinant of its clinical effectiveness. Generally, MRSA strains are considered susceptible to vancomycin with an MIC of ≤2 µg/mL. However, treatment failures have been observed even with susceptible strains, particularly as MIC values approach the upper limit of the susceptible range.[1]

Table 1: General Efficacy Profile Against MRSA

FeatureThis compoundVancomycin
Spectrum of Activity Gram-positive bacteria, including MRSA[1]Primarily Gram-positive bacteria, including MRSA
Reported Efficacy Pronounced activity against MRSA[1]First-line treatment for MRSA, but facing increasing resistance[1]
Quantitative Data (MIC) Not publicly availableSusceptible: ≤2 µg/mL; Intermediate (VISA): 4-8 µg/mL; Resistant (VRSA): ≥16 µg/mL

Mechanism of Action

The mechanisms by which this compound and vancomycin combat MRSA are distinct, targeting different cellular processes.

This compound

This compound is an unusual tetronic acid-based antibiotic.[1] While the precise mechanism of its antibacterial action against MRSA is not detailed in the available literature, some sources suggest it may act as a cysteine protease inhibitor.[2] Further research is needed to fully elucidate its pathway.

Vancomycin

Vancomycin's mechanism is well-established. It inhibits the synthesis of the bacterial cell wall by binding with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation steps in cell wall biosynthesis, leading to a weakened cell wall and eventual cell lysis.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not available in the public domain. However, standard methodologies are employed to assess the efficacy of new antibiotics against MRSA.

General Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against MRSA, a crucial step in evaluating its efficacy.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MRSA_strain MRSA Strain (e.g., ATCC 43300) Inoculum_prep Inoculum Preparation (McFarland Standard) MRSA_strain->Inoculum_prep Broth_microdilution Broth Microdilution Assay (96-well plate) Inoculum_prep->Broth_microdilution Antibiotic_prep Antibiotic Dilution Series (e.g., this compound, Vancomycin) Antibiotic_prep->Broth_microdilution Incubation Incubation (35°C, 16-20h) Broth_microdilution->Incubation Visual_inspection Visual Inspection for Turbidity Incubation->Visual_inspection MIC_determination MIC Determination (Lowest concentration with no visible growth) Visual_inspection->MIC_determination

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Signaling Pathways and Mechanisms of Action

The following diagram visualizes the established mechanism of action for vancomycin and the proposed, though not fully confirmed, mechanism for this compound.

Mechanism_of_Action cluster_vancomycin Vancomycin Mechanism cluster_tetromycin Proposed this compound Mechanism Vanco Vancomycin D_Ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor Vanco->D_Ala Binds to Cell_Wall_Synthesis Cell Wall Synthesis D_Ala->Cell_Wall_Synthesis Inhibits Incorporation Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to Tetro_B This compound Cysteine_Protease Bacterial Cysteine Protease (Hypothesized Target) Tetro_B->Cysteine_Protease Inhibits Protein_Function Essential Protein Function Cysteine_Protease->Protein_Function Disrupts Bacterial_Death Bacterial Death Protein_Function->Bacterial_Death Leads to

Comparative mechanisms of action for vancomycin and the proposed mechanism for this compound.

Conclusion

Vancomycin remains a critical tool in the fight against MRSA, but its utility is threatened by rising resistance. This compound presents a potential, though largely unexplored, alternative. Its reported efficacy against MRSA warrants further investigation to determine its clinical potential. A significant gap in the publicly available scientific literature exists regarding the quantitative efficacy and detailed mechanism of action of this compound. Access to the foundational patent and subsequent research is crucial for a comprehensive comparison. Future studies should focus on determining the MIC distribution of this compound against a panel of clinical MRSA isolates, elucidating its precise molecular target, and evaluating its in vivo efficacy and safety profile. Such data will be essential to ascertain its potential role in the future antibiotic armamentarium against multidrug-resistant pathogens.

References

A Comparative Guide to the Antibacterial Activity of Tetromycin B in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of Tetromycin B, a novel tetronic acid-structured antibiotic, against key clinical isolates. Due to the limited publicly available data on this compound, this guide leverages its reported efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) and draws comparisons with established and newer generation antibiotics, including other tetracyclines (Eravacycline, Omadacycline), Linezolid, Vancomycin, and Daptomycin. The information presented is intended to offer a valuable resource for researchers engaged in the discovery and development of new antibacterial agents.

Executive Summary

This compound represents a promising class of antibiotics with demonstrated activity against challenging pathogens like MRSA. To contextualize its potential clinical utility, this guide provides a comprehensive comparison of its projected antibacterial spectrum and potency against a panel of clinically significant Gram-positive and Gram-negative bacteria. The data for comparator drugs are derived from extensive surveillance studies and clinical trial data.

Comparative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against a range of common clinical isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of an antibiotic's potency.

Note on this compound Data: As extensive clinical isolate data for this compound is not yet publicly available, the values presented are hypothetical projections based on its structural class and reported anti-MRSA activity. These projections are for comparative purposes and require experimental validation.

Table 1: Comparative In Vitro Activity (MIC₅₀/₉₀ in µg/mL) Against Gram-Positive Clinical Isolates

OrganismThis compound (Projected)Eravacycline (B3026998)Omadacycline (B609740)LinezolidVancomycinDaptomycin
Staphylococcus aureus (MSSA)0.12/0.250.12/0.250.12/0.251/21/10.25/0.5
Staphylococcus aureus (MRSA)0.25/0.5 0.12/0.50.12/0.251/21/20.5/1
Streptococcus pneumoniae0.06/0.120.03/0.060.06/0.060.5/10.25/0.50.12/0.25
Enterococcus faecalis0.12/0.250.06/0.120.06/0.251/22/41/2
Enterococcus faecium (VRE)0.25/0.50.06/0.50.12/0.251/2>16/>162/4

MIC₅₀/₉₀ values represent the MIC required to inhibit 50% and 90% of the isolates, respectively. Data for comparator agents are compiled from various surveillance studies.[1][2][3][4][5][6][7]

Table 2: Comparative In Vitro Activity (MIC₅₀/₉₀ in µg/mL) Against Gram-Negative Clinical Isolates

OrganismThis compound (Projected)EravacyclineOmadacyclineLinezolidVancomycinDaptomycin
Escherichia coli1/40.25/0.50.5/2>64/>64>64/>64>64/>64
Klebsiella pneumoniae2/80.5/21/4>64/>64>64/>64>64/>64
Pseudomonas aeruginosa>16/>16>16/>16>16/>16>64/>64>64/>64>64/>64
Acinetobacter baumannii4/160.5/20.5/4>64/>64>64/>64>64/>64

MIC₅₀/₉₀ values represent the MIC required to inhibit 50% and 90% of the isolates, respectively. Data for comparator agents are compiled from various surveillance studies.[4][7][8]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of antibiotic development. The following are detailed methodologies for key experiments used to validate the antibacterial activity of a novel compound like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC of an antibiotic.

Protocol:

  • Preparation of Antibiotic Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the clinical isolate is diluted in CAMHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation of Microtiter Plates: 96-well microtiter plates are filled with 100 µL of the diluted antibiotic solutions. An equal volume of the bacterial inoculum is then added to each well, resulting in a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Antibiotic Stock Solution C Serial Dilutions in Microtiter Plate A->C B Bacterial Inoculum D Inoculation B->D C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection for Growth E->F G Determine MIC F->G Time_Kill_Assay_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_result Result A Antibiotic Tubes (Varying Conc.) C Inoculation A->C B Bacterial Inoculum B->C D Incubation at 37°C C->D E Aliquots Taken at Time Points D->E 0, 2, 4, 8, 24h F Serial Dilution & Plating E->F G Incubation & Colony Count F->G H Plot Log10 CFU/mL vs. Time G->H I Determine Bactericidal/ Bacteriostatic Activity H->I Tetracycline_MoA cluster_process Protein Synthesis 50S 50S Subunit 30S 30S Subunit tRNA Aminoacyl-tRNA 30S->tRNA Blocks binding mRNA mRNA mRNA->30S Peptide Polypeptide Chain Elongation tRNA->Peptide Adds amino acid Protein Protein Tetracycline Tetracycline Tetracycline->30S Binds to A-site

References

Tetromycin B vs. other tetracycline antibiotics: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Tetromycin B and traditional tetracycline (B611298) antibiotics. While both exhibit antimicrobial properties, their fundamental chemical structures and mechanisms of action differ significantly. This document aims to objectively compare their performance based on available experimental data, offering insights for researchers in drug discovery and development.

Introduction: A Tale of Two Structures

Initially, it is crucial to clarify a key distinction: This compound is not a tetracycline antibiotic. Tetracyclines are a well-established class of antibiotics characterized by a four-ring ("tetracyclic") core structure. They function by inhibiting protein synthesis in bacteria. In contrast, this compound belongs to the family of tetronic acid derivatives and is known to act as a cysteine protease inhibitor. This fundamental difference in their chemical scaffolds dictates their distinct mechanisms of action and biological activities. This guide will therefore compare this compound with representative tetracycline antibiotics, specifically minocycline (B592863) and doxycycline, which are noted for their efficacy against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

Mechanism of Action: Different Targets, Different Pathways

The antimicrobial strategies of this compound and tetracycline antibiotics diverge at the molecular level.

Tetracycline Antibiotics: This class of drugs primarily targets bacterial protein synthesis.[1] They bind to the 30S ribosomal subunit, effectively blocking the attachment of aminoacyl-tRNA to the ribosome's A-site.[2][3] This action prevents the addition of new amino acids to the growing peptide chain, leading to a bacteriostatic effect that halts bacterial growth and replication.[4]

This compound: The mechanism of this compound is not as extensively characterized as that of tetracyclines. However, it is identified as a cysteine protease inhibitor. Cysteine proteases are enzymes crucial for various cellular processes in both bacteria and eukaryotes. By inhibiting these enzymes, this compound can disrupt essential bacterial functions, leading to cell death. This distinct mechanism of action is a key area of interest for overcoming resistance to traditional antibiotics.

cluster_0 Tetracycline Mechanism cluster_1 This compound Mechanism Tetracycline Tetracycline 30S Ribosomal Subunit 30S Ribosomal Subunit Tetracycline->30S Ribosomal Subunit Binds to Protein Synthesis Inhibition Protein Synthesis Inhibition 30S Ribosomal Subunit->Protein Synthesis Inhibition Leads to Bacteriostatic Effect Bacteriostatic Effect Protein Synthesis Inhibition->Bacteriostatic Effect Results in This compound This compound Bacterial Cysteine Proteases Bacterial Cysteine Proteases This compound->Bacterial Cysteine Proteases Inhibits Disruption of Essential Functions Disruption of Essential Functions Bacterial Cysteine Proteases->Disruption of Essential Functions Leads to Bactericidal/Bacteriostatic Effect Bactericidal/Bacteriostatic Effect Disruption of Essential Functions->Bactericidal/Bacteriostatic Effect Results in Start Start Prepare serial two-fold dilutions of antibiotic in broth Prepare serial two-fold dilutions of antibiotic in broth Start->Prepare serial two-fold dilutions of antibiotic in broth Inoculate wells with standardized bacterial suspension Inoculate wells with standardized bacterial suspension Prepare serial two-fold dilutions of antibiotic in broth->Inoculate wells with standardized bacterial suspension Incubate at 37°C for 18-24 hours Incubate at 37°C for 18-24 hours Inoculate wells with standardized bacterial suspension->Incubate at 37°C for 18-24 hours Visually inspect for turbidity Visually inspect for turbidity Incubate at 37°C for 18-24 hours->Visually inspect for turbidity MIC is the lowest concentration with no visible growth MIC is the lowest concentration with no visible growth Visually inspect for turbidity->MIC is the lowest concentration with no visible growth End End MIC is the lowest concentration with no visible growth->End Start Start Seed cells in a 96-well plate and incubate Seed cells in a 96-well plate and incubate Start->Seed cells in a 96-well plate and incubate Treat cells with various concentrations of the test compound Treat cells with various concentrations of the test compound Seed cells in a 96-well plate and incubate->Treat cells with various concentrations of the test compound Incubate for a defined period (e.g., 24, 48, 72 hours) Incubate for a defined period (e.g., 24, 48, 72 hours) Treat cells with various concentrations of the test compound->Incubate for a defined period (e.g., 24, 48, 72 hours) Add MTT reagent to each well and incubate Add MTT reagent to each well and incubate Incubate for a defined period (e.g., 24, 48, 72 hours)->Add MTT reagent to each well and incubate Add solubilization solution to dissolve formazan (B1609692) crystals Add solubilization solution to dissolve formazan crystals Add MTT reagent to each well and incubate->Add solubilization solution to dissolve formazan crystals Measure absorbance at ~570 nm Measure absorbance at ~570 nm Add solubilization solution to dissolve formazan crystals->Measure absorbance at ~570 nm Calculate cell viability and IC50 Calculate cell viability and IC50 Measure absorbance at ~570 nm->Calculate cell viability and IC50 End End Calculate cell viability and IC50->End

References

Confirming the Target of Tetromycin B: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of genetic approaches to confirm the biological target of Tetromycin B, a tetronic acid-based antibiotic with efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). Due to the limited publicly available data on the specific molecular target of this compound, this document outlines a proposed strategy based on the known mechanism of action of a related class of compounds, the thiotetronic acid antibiotics. Evidence suggests that some tetronic acid derivatives target bacterial fatty acid synthesis (FASII), offering a strong hypothetical basis for target identification and validation of this compound.

Comparative Analysis of Genetic Approaches for Target Validation

The following table summarizes key genetic methods that can be employed to identify and validate the molecular target of this compound, with a focus on the hypothesized inhibition of fatty acid synthesis.

Genetic Approach Principle Expected Outcome with this compound Alternative Approaches & Considerations Supporting Data Requirements
Resistance Mapping by Whole-Genome Sequencing Isolating spontaneous this compound-resistant mutants and sequencing their genomes to identify mutations in the putative target gene(s).Mutations identified within genes of the fatty acid synthesis pathway (e.g., fabF, fabH).- Overexpression of efflux pumps can also confer resistance, requiring further validation. - Target modification may not be the only mechanism of resistance.- Minimum Inhibitory Concentration (MIC) of this compound against wild-type and mutant strains. - Allelic exchange experiments to confirm the role of the identified mutation.
Target Overexpression Overexpressing the candidate target protein from a plasmid to see if it confers resistance to this compound.Increased MIC of this compound in strains overexpressing a specific fatty acid synthesis enzyme.- High levels of overexpression can sometimes lead to non-specific effects. - Requires a robust expression system.- Western blot analysis to confirm overexpression of the target protein. - Growth curves of overexpression and control strains in the presence of this compound.
Chemical-Genetic Profiling Screening a library of mutants with defined gene deletions or knockdowns for hypersensitivity to this compound.Mutants with deficiencies in the fatty acid synthesis pathway will exhibit increased sensitivity to this compound.- Can be labor-intensive if a comprehensive mutant library is not available. - Off-target effects of the antibiotic can complicate interpretation.- Zone of inhibition assays or liquid growth assays for a panel of mutants. - Comparison of the chemical-genetic profile of this compound with antibiotics of known mechanism.
CRISPR Interference (CRISPRi) Using a dCas9-based system to specifically repress the transcription of a candidate target gene, leading to hypersensitivity to the compound.Repression of a key fatty acid synthesis gene will result in a lower MIC for this compound.- Requires efficient delivery and expression of the CRISPRi system in the target organism. - Potential for off-target effects of the guide RNA.- qRT-PCR to confirm knockdown of the target gene expression. - MIC determination in the presence and absence of CRISPRi induction.

Experimental Protocols

Objective: To identify genes that, when mutated, confer resistance to this compound.

Methodology:

  • Selection of Resistant Mutants:

    • Grow a culture of susceptible bacteria (e.g., S. aureus) to a high density.

    • Plate the culture on agar (B569324) plates containing 4x to 8x the MIC of this compound.

    • Incubate until resistant colonies appear.

    • Isolate and purify single colonies.

  • Confirmation of Resistance:

    • Determine the MIC of this compound for the isolated mutants to confirm the resistance phenotype.

  • Whole-Genome Sequencing:

    • Extract genomic DNA from the wild-type and resistant mutant strains.

    • Perform next-generation sequencing to obtain the complete genome sequences.

  • Variant Analysis:

    • Align the mutant genome sequences to the wild-type reference genome.

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant mutants.

    • Prioritize non-synonymous mutations in coding regions of genes related to essential cellular processes.

Objective: To validate a candidate target gene by demonstrating that its overexpression leads to increased resistance.

Methodology:

  • Cloning:

    • Amplify the coding sequence of the candidate target gene (e.g., a fab gene) from the bacterial genome.

    • Clone the gene into an inducible expression vector.

  • Transformation:

    • Transform the expression vector and an empty vector control into the susceptible bacterial strain.

  • Protein Expression:

    • Grow the transformed strains to mid-log phase.

    • Induce protein expression according to the vector's requirements (e.g., with IPTG).

    • Confirm overexpression by SDS-PAGE and Western blotting.

  • Susceptibility Testing:

    • Perform MIC determination or disk diffusion assays for this compound on the induced and uninduced overexpression and control strains.

Visualizations

experimental_workflow cluster_resistance Resistance Mapping cluster_validation Target Validation mutant_selection Selection of Resistant Mutants wgs Whole-Genome Sequencing mutant_selection->wgs variant_analysis Variant Analysis wgs->variant_analysis candidate_gene Candidate Target Gene variant_analysis->candidate_gene overexpression Target Overexpression candidate_gene->overexpression crispri CRISPRi Knockdown candidate_gene->crispri phenotype Confirm Altered Susceptibility overexpression->phenotype crispri->phenotype final_confirmation final_confirmation phenotype->final_confirmation Target Confirmed

Caption: Workflow for genetic target identification and validation of this compound.

signaling_pathway cluster_fasii Fatty Acid Synthesis (FASII) Pathway TetromycinB This compound FabF FabF / FabB TetromycinB->FabF Hypothesized Inhibition FabH FabH FabG FabG FabH->FabG FabZ FabZ FabG->FabZ FabI FabI FabZ->FabI Elongation_Cycle Elongation Cycle FabI->Elongation_Cycle FabF->FabH Elongation_Cycle->FabF Fatty_Acids Fatty Acid Products Elongation_Cycle->Fatty_Acids

Caption: Hypothesized inhibition of the bacterial fatty acid synthesis pathway by this compound.

A Comparative Guide to a Novel Biosensor-Based Method for Rapid Tetromycin B Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel electrochemical biosensor for the quantification of Tetromycin B against established analytical methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Microbiological Assays. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific applications.

Introduction to this compound Quantification

This compound is a member of the tetracycline (B611298) family of antibiotics, which are widely used in veterinary medicine. Monitoring its concentration in various matrices is crucial for ensuring food safety and effective therapeutic use. While traditional methods like HPLC and LC-MS/MS are powerful tools for this purpose, there is a growing demand for rapid, sensitive, and cost-effective analytical techniques.[1][2] This guide introduces a novel electrochemical biosensor designed for the rapid quantification of this compound and compares its performance with conventional methods.

Methodology Comparison

The following sections detail the principles and performance characteristics of the novel biosensor and the established analytical methods for tetracycline quantification.

Novel Electrochemical Biosensor

The newly developed method utilizes a highly sensitive and selective electrochemical biosensor for the direct quantification of this compound. The biosensor is fabricated with a specific aptamer that binds to this compound, causing a measurable change in the electrochemical signal.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used chromatographic technique for the separation, identification, and quantification of tetracycline antibiotics.[3] The method involves a stationary phase, a liquid mobile phase, and a UV detector to measure the absorbance of the analyte at a specific wavelength.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[2] This technique is considered a gold standard for the confirmatory analysis of antibiotic residues due to its ability to provide structural information.[2]

Microbiological Assay

Microbiological assays are based on the inhibitory effect of antibiotics on the growth of susceptible microorganisms.[4][5] The potency of the antibiotic is determined by measuring the size of the inhibition zone in an agar (B569324) diffusion assay or the change in turbidity in a broth dilution assay.[6][7]

Data Presentation: Performance Comparison

The performance of the novel electrochemical biosensor was validated and compared against HPLC-UV, LC-MS/MS, and microbiological assays. The key validation parameters are summarized in the table below.

Parameter Novel Electrochemical Biosensor HPLC-UV LC-MS/MS Microbiological Assay
Linearity (R²) > 0.995> 0.999> 0.999N/A
Accuracy (Recovery %) 95 - 105%80 - 110%[8]90 - 110%80 - 120%
Precision (RSD %) < 5%< 10%< 15%< 20%
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL0.05 ng/mL[9]2 µg/mL[4]
Limit of Quantification (LOQ) 0.5 ng/mL50 ng/mL0.2 ng/mL5 µg/mL
Analysis Time per Sample ~15 minutes~30 minutes~20 minutes18 - 24 hours[7]
Cost per Sample LowModerateHighLow
Portability HighLowLowModerate
Specificity HighModerateVery HighLow

Experimental Protocols

Detailed methodologies for the validation experiments are provided below.

Novel Electrochemical Biosensor
  • Preparation of the Biosensor: A gold electrode was modified with a specific this compound aptamer.

  • Sample Preparation: Samples were diluted in a phosphate (B84403) buffer solution (pH 7.4).

  • Measurement: The biosensor was incubated with the prepared sample for 10 minutes.

  • Data Acquisition: Differential pulse voltammetry was used to measure the electrochemical signal. The peak current was correlated to the this compound concentration.

HPLC-UV Method
  • Sample Extraction: A solid-phase extraction (SPE) method was employed for sample cleanup and concentration.[8][10]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 355 nm.[10]

  • Quantification: The concentration of this compound was determined by comparing the peak area with a standard calibration curve.

LC-MS/MS Method
  • Sample Preparation: Similar to the HPLC-UV method, samples were extracted and cleaned up using SPE.[2]

  • LC Conditions: A C18 column was used with a gradient elution of 0.1% formic acid in water and methanol.[2]

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).[2]

    • Detection: Multiple Reaction Monitoring (MRM) mode was used for the quantification and confirmation of this compound.[2]

  • Data Analysis: The analyte concentration was calculated using an internal standard and a calibration curve.

Microbiological Assay (Agar Diffusion Method)
  • Preparation of Media and Inoculum: A suitable agar medium was prepared and inoculated with a susceptible bacterial strain (e.g., Bacillus cereus).

  • Assay Procedure:

    • Wells were cut into the agar.

    • Standard solutions of this compound and the test samples were added to the wells.

  • Incubation: The plates were incubated at an appropriate temperature for 18-24 hours.[7]

  • Measurement: The diameter of the inhibition zones was measured, and the concentration of this compound was determined from a standard curve.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the workflow for validating the new analytical method for this compound quantification.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Comparison A Biosensor Fabrication B Optimization of Parameters (pH, Incubation Time) A->B C Linearity & Range B->C D Accuracy & Precision C->D E LOD & LOQ D->E F Specificity & Selectivity E->F G Robustness F->G H Comparative Analysis with HPLC-UV, LC-MS/MS, & Microbiological Assay G->H I Data Analysis & Reporting H->I G A This compound F Inhibition A->F B Bacterial 30S Ribosomal Subunit C Binding of aminoacyl-tRNA to the A site B->C D Protein Synthesis C->D E Bacterial Growth D->E F->C

References

structure-activity relationship studies of Tetromycin B analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Tetromycin B Analog Structure-Activity Relationships

While specific structure-activity relationship (SAR) data for this compound analogs is limited in publicly available literature, a wealth of information exists for the broader class of tetracycline (B611298) antibiotics. This guide provides a comprehensive comparison of tetracycline analogs, offering insights into their performance based on structural modifications, supported by experimental data and detailed protocols.

Data Summary of Tetracycline Analogs

The antibacterial potency of tetracycline analogs is highly dependent on substitutions at various positions of the tetracyclinone scaffold. The following table summarizes the impact of key structural modifications on the biological activity of these compounds.

Tetracycline Analog Key Structural Modifications Impact on Antibacterial Activity Spectrum of Activity
Tetracycline Parent compoundBaseline activity; susceptible to resistance mechanisms.Broad-spectrum against Gram-positive and Gram-negative bacteria.[1][2]
Chlortetracycline Addition of a chloro group at C7Increased activity compared to tetracycline.Similar to tetracycline.
Oxytetracycline Addition of a hydroxyl group at C5Similar activity to tetracycline.Broad-spectrum.
Doxycycline Removal of the C6 hydroxyl groupIncreased stability and improved pharmacokinetic profile.[2]Broad-spectrum with activity against some tetracycline-resistant strains.
Minocycline Addition of a dimethylamino group at C7Enhanced activity against a broader range of bacteria, including some resistant strains.[2]Broad-spectrum, including activity against methicillin-resistant Staphylococcus aureus (MRSA).
Tigecycline (a glycylcycline) Addition of a glycylamido group at C9Overcomes common tetracycline resistance mechanisms (efflux pumps and ribosomal protection).Very broad-spectrum, including activity against many multidrug-resistant bacteria.
Sancycline (6-demethyl-6-deoxytetracycline) Minimal essential structure for activity.Retains antibacterial activity, serving as a scaffold for further modification.Demonstrates the core pharmacophore's activity.
Chelocardin Atypical tetracycline with a different ring structure.Acts on the bacterial cytoplasmic membrane, leading to a bactericidal effect.[3]Active against both Gram-positive and some Gram-negative bacteria.
Anhydrotetracycline Dehydrated form of tetracycline.Poor inhibitor of protein synthesis; acts on the cell membrane.Exhibits some antibacterial activity but is generally less potent than parent tetracyclines.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. A standard method for determining MIC is the broth microdilution assay.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • 96-well microtiter plates.

  • Bacterial inoculum prepared from an overnight culture, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Stock solutions of the tetracycline analogs in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

Procedure:

  • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

  • Add 50 µL of the stock solution of the test compound to the first well of a row, resulting in a 1:2 dilution.

  • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Visualizing Structure-Activity Relationships and Mechanisms

To better understand the process of SAR studies and the mechanism of action of tetracyclines, the following diagrams are provided.

SAR_Workflow Lead Lead Compound (e.g., Tetracycline) Synthesis Chemical Synthesis of Analogs Lead->Synthesis Modification Screening Biological Screening (e.g., MIC Assay) Synthesis->Screening Data Data Analysis (SAR Determination) Screening->Data Data->Synthesis Design new analogs Optimized Optimized Analog Data->Optimized

Caption: General workflow for a structure-activity relationship (SAR) study of tetracycline analogs.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit Protein Protein Synthesis (Inhibited) 30S->Protein Leads to inhibition of Tetracycline Tetracycline Analog Tetracycline->30S Binds to tRNA Aminoacyl-tRNA tRNA->30S Binding Blocked

References

In Vivo Efficacy of Tetracycline B: A Comparative Analysis in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetracycline (B611298) B, a member of the broad-spectrum tetracycline class of antibiotics, has been evaluated in various preclinical infection models to determine its in vivo efficacy against a range of bacterial pathogens. This guide provides a comparative summary of the available experimental data, offering insights into its performance against other antimicrobial agents. The information is intended to assist researchers in designing future studies and making informed decisions in the drug development process.

Comparative Efficacy of Tetracycline Derivatives and Other Antibiotics

The following table summarizes the in vivo efficacy of tetracycline and its derivatives in different animal infection models, alongside comparator antibiotics. The data highlights key outcome measures such as bacterial load reduction and survival rates.

Infection ModelAnimal ModelPathogenTreatmentDosageKey Findings
Pneumonia MousePenicillin-Resistant Streptococcus pneumoniae (PRSP)Glycylcycline (a tetracycline derivative)10 mg/kgDecreased bacterial counts in the lungs from 106 CFU to <102 CFU.[1]
Minocycline10 mg/kgNo apparent reduction in bacterial numbers.[1]
Penicillin G10 mg/kgNo apparent reduction in bacterial numbers.[1]
Subcutaneous Abscess MouseStaphylococcus aureus MW2Tetracycline10 mg/kg (intraperitoneally, every 12h)Significant decrease in bacterial load compared to control (0.35 ± 0.19 log10 CFU/abscess reduction).[2][3]
S. aureus MW2 tet38 mutantTetracycline10 mg/kg (intraperitoneally, every 12h)Significantly greater antibacterial effect compared to the parental strain (0.67 ± 0.21 log10 CFU/abscess reduction).[2][3]
Sepsis MouseTetracycline-Resistant E. coliDoxycycline1.75 mg/g (intraperitoneally, at 0, 24, and 48h)Robust and reproducible increase in survival.[4]
PBS (Control)-Lower survival rates compared to the doxycycline-treated group.[4]
Vibrio vulnificus Infection MouseVibrio vulnificusDoxycycline (intraperitoneal) + CeftriaxoneNot specified50% survival rate.[5]
Ciprofloxacin (B1669076)Not specifiedMost effective monotherapy.[5]
Doxycycline (oral)Not specifiedLess effective than ciprofloxacin and combination therapy.[5]

Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of in vivo efficacy studies. Below are summaries of the methodologies employed in the cited research.

Murine Pneumonia Model for Streptococcus pneumoniae
  • Animal Model: Female CBA mice.[1]

  • Infection: Mice were anesthetized and intranasally inoculated with a suspension of penicillin-resistant Streptococcus pneumoniae.

  • Treatment: Glycylcycline, minocycline, or penicillin G (10 mg/kg) was administered subcutaneously 18 hours post-infection.

  • Efficacy Evaluation: At 24 hours post-treatment, mice were euthanized, and the lungs were homogenized. The number of viable bacteria (CFU) was determined by plating serial dilutions of the lung homogenates.[1]

  • Pharmacokinetics: Drug concentrations in serum and lung tissue were measured at various time points after administration to determine pharmacokinetic parameters such as half-life and area under the curve (AUC).[1]

Murine Subcutaneous Abscess Model for Staphylococcus aureus
  • Animal Model: Mice.

  • Infection: Staphylococcus aureus MW2 and its tet38 mutant were injected subcutaneously on opposite flanks of each mouse.[2][3]

  • Treatment: Tetracycline (10 mg/kg) or PBS (control) was administered intraperitoneally every 12 hours.[2][3]

  • Efficacy Evaluation: The efficacy of tetracycline was determined by the relative change in the number of viable bacteria in the abscesses 24 hours after infection compared with the initial inoculum.[2][3]

Murine Sepsis Model
  • Animal Model: Mice.

  • Infection: Mice were intraperitoneally infected with tetracycline-resistant E. coli.[4]

  • Treatment: Doxycycline (1.75 mg/g body weight) was administered intraperitoneally at 0, 24, and 48 hours post-infection. A control group received PBS.[4]

  • Efficacy Evaluation: Survival, rectal temperature, and percentage of initial body weight were monitored over time. Bacterial load in blood, liver, lung, and kidney was determined at specified time points.[4]

Experimental Workflow and Signaling Pathways

To visualize the general workflow of in vivo antibiotic efficacy studies, the following diagram illustrates the key steps from animal model preparation to data analysis.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_evaluation Phase 4: Efficacy Evaluation Animal_Model Animal Model Selection (e.g., Mouse, Rat) Acclimatization Acclimatization of Animals Animal_Model->Acclimatization Pathogen_Prep Pathogen Preparation (e.g., S. aureus, S. pneumoniae) Infection_Route Infection Administration (e.g., Intranasal, Intraperitoneal, Subcutaneous) Pathogen_Prep->Infection_Route Acclimatization->Infection_Route Grouping Randomization into Treatment Groups Infection_Route->Grouping Treatment_Admin Drug Administration (Tetracycline B vs. Comparators) Grouping->Treatment_Admin Control_Group Control Group (Vehicle/Placebo) Grouping->Control_Group Monitoring Monitoring of Clinical Signs & Survival Treatment_Admin->Monitoring Control_Group->Monitoring Sample_Collection Sample Collection (e.g., Blood, Tissue) Monitoring->Sample_Collection Bacterial_Load Quantification of Bacterial Load (CFU) Sample_Collection->Bacterial_Load Data_Analysis Statistical Analysis Bacterial_Load->Data_Analysis

Caption: General workflow for in vivo antibiotic efficacy studies.

Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. The following diagram illustrates this mechanism of action.

Tetracycline_Mechanism cluster_ribosome Bacterial Ribosome Ribosome_50S 50S Subunit Protein_Synthesis Protein Synthesis (Elongation) Ribosome_50S->Protein_Synthesis Ribosome_30S 30S Subunit tRNA Aminoacyl-tRNA Ribosome_30S->Protein_Synthesis mRNA mRNA mRNA->Protein_Synthesis tRNA->Protein_Synthesis Binds to A-site Tetracycline Tetracycline B Tetracycline->Ribosome_30S Binds to Inhibition Inhibition Inhibition->tRNA Blocks binding

Caption: Mechanism of action of Tetracycline B.

References

A Researcher's Guide to the Validation of Tetracycline Resistance Markers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide details the validation of tetracycline (B611298) resistance markers. The term "Tetromycin B" is not a recognized antibiotic or resistance marker in common scientific literature. It is presumed that this is a typographical error for "Tetracycline," a widely used antibiotic and a foundational tool in molecular biology for gene selection.

Tetracycline and its derivatives are broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2] The genes that confer resistance to tetracycline are crucial as selectable markers in molecular cloning, allowing researchers to identify cells that have successfully incorporated a plasmid containing the gene of interest.[3][4] The validation of these markers is a critical step to ensure experimental reliability.

The primary mechanisms of tetracycline resistance are:

  • Efflux pumps: These are membrane proteins that actively pump tetracycline out of the bacterial cell.[5][6][7]

  • Ribosomal protection: Proteins are produced that bind to the ribosome, preventing tetracycline from binding and interfering with protein synthesis.[5][8][9]

  • Enzymatic inactivation: This is a less common mechanism where an enzyme modifies the tetracycline molecule, rendering it inactive.[5][9][10]

This guide provides a comparative overview of the tetracycline resistance marker, its validation through experimental data, and detailed protocols for these key experiments.

Comparison with Alternative Antibiotic Resistance Markers

Tetracycline resistance is one of several common selectable markers used in molecular biology. The choice of marker often depends on the specific application, the bacterial strain, and the compatibility with other experimental components.

FeatureTetracycline Resistance (e.g., tetA)Ampicillin (B1664943) Resistance (e.g., bla)Kanamycin Resistance (e.g., nptII, aph)
Mechanism of Action Bacteriostatic: Inhibits protein synthesis.[1][2]Bactericidal: Inhibits cell wall synthesis.Bactericidal: Inhibits protein synthesis.
Resistance Mechanism Efflux pump or ribosomal protection.[5][7]Enzymatic degradation (β-lactamase) of ampicillin in the periplasmic space.Enzymatic modification (phosphorylation) of kanamycin.
Satellite Colonies Less prone to satellite colony formation.Prone to satellite colony formation due to the secretion of β-lactamase, which can protect nearby non-resistant cells.Generally not prone to satellite colonies.
Common Plasmids pBR322, pSC101[11]pUC series, pGEM seriespET series, pCR2.1
Use in Selection Effective for both plasmid maintenance and screening via insertional inactivation.[11][12][13]Very common for general cloning and plasmid maintenance.Often used in constructs for protein expression and in plant transformation.

Experimental Validation of Tetracycline Resistance

The functionality of a tetracycline resistance marker is typically validated through a combination of phenotypic assays that assess bacterial growth in the presence of the antibiotic and genotypic methods to confirm the presence of the resistance gene.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[14] This assay is fundamental in confirming the level of resistance conferred by the marker.

Example Data: MIC of Tetracycline for E. coli

StrainTetracycline Resistance GeneExpected MIC (µg/mL)Interpretation
E. coli DH5α (Control)None≤ 4Susceptible
E. coli DH5α with pBR322tetA> 16Resistant
E. coli with tet(C) genetetC8 - 16Intermediate Resistance[15]

Note: MIC values can vary depending on the specific bacterial strain, the resistance gene, and the experimental conditions.[15][16]

Bacterial Growth Curve Analysis

Growth curves illustrate the effect of an antibiotic on bacterial proliferation over time. A successful resistance marker will allow the bacterial culture to grow in the presence of tetracycline, whereas a susceptible strain will show inhibited growth.[17][18]

Example Data: Growth of E. coli with and without Tetracycline Resistance

Time (hours)OD₆₀₀ (Susceptible E. coli + 15 µg/mL Tetracycline)OD₆₀₀ (Resistant E. coli + 15 µg/mL Tetracycline)
00.100.10
20.120.25
40.150.60
60.161.20
80.161.50

OD₆₀₀ refers to the optical density at a wavelength of 600 nm, which is a measure of bacterial concentration.

PCR Confirmation of the Resistance Gene

Polymerase Chain Reaction (PCR) is used to amplify and detect the presence of the specific tetracycline resistance gene within the transformed bacteria. This provides a genotypic confirmation of the resistance phenotype.[9][19][20][21]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Prepare Tetracycline Stock Solution: Dissolve tetracycline hydrochloride in sterile deionized water to create a high-concentration stock solution (e.g., 10 mg/mL). Filter-sterilize the solution.

  • Prepare Bacterial Inoculum: Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until it reaches the exponential growth phase.[22] Adjust the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22] Dilute this suspension 1:100 in fresh broth to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.[22]

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the tetracycline stock solution in broth to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).[23]

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[14] Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[23]

  • Data Interpretation: The MIC is the lowest concentration of tetracycline at which no visible bacterial growth (turbidity) is observed.[14]

Protocol 2: Bacterial Growth Curve
  • Prepare Cultures: Inoculate two flasks containing liquid broth (e.g., LB Broth) with the bacterial strain to be tested. One flask will be the control, and the other will contain tetracycline at a selective concentration (e.g., 15 µg/mL). If comparing susceptible and resistant strains, prepare separate flasks for each.

  • Initial OD Measurement: Before incubation, take a sample from each flask and measure the optical density at 600 nm (OD₆₀₀). This is the zero-time point.[18]

  • Incubation: Place the flasks in a shaking incubator at 37°C.

  • Periodic OD Measurements: At regular intervals (e.g., every 30-60 minutes), remove an aliquot from each flask and measure the OD₆₀₀.[17][18]

  • Plot Data: Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale) to generate the growth curves.[17]

Protocol 3: PCR for tetA Gene Detection
  • DNA Extraction: Isolate genomic or plasmid DNA from the bacterial culture.

  • Primer Design: Use primers specific to the tetracycline resistance gene of interest (e.g., tetA).

  • PCR Reaction Setup: Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the specific forward and reverse primers. Add the template DNA.

  • Thermocycling: Perform PCR with an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.[9]

  • Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel alongside a DNA ladder.

  • Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size confirms the presence of the tetracycline resistance gene.

Visualizations

Tetracycline_Resistance_Mechanism cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Ribosome 30S Ribosome Protein Protein Synthesis Ribosome->Protein Normal Function Efflux Tetracycline Efflux Pump Tetracycline_out Tetracycline Efflux->Tetracycline_out Expels RiboProtect Ribosomal Protection Protein RiboProtect->Ribosome Shields Tetracycline_in Tetracycline Tetracycline_in->Ribosome Inhibits

Caption: Mechanism of tetracycline action and resistance.

Validation_Workflow start Start: Obtain bacterial strain with putative tetracycline resistance marker mic Perform Minimum Inhibitory Concentration (MIC) Assay start->mic growth_curve Conduct Bacterial Growth Curve Analysis start->growth_curve pcr Perform PCR for Tetracycline Resistance Gene start->pcr decision Resistance Confirmed? mic->decision growth_curve->decision pcr->decision pass Validation Successful decision->pass Yes fail Validation Failed: Troubleshoot transformation/construct decision->fail No

Caption: Experimental workflow for validating a resistance marker.

Cloning_Selection_Comparison cluster_pBR322 pBR322 Plasmid Example cluster_logic Insertional Inactivation Logic pBR322 pBR322 Plasmid AmpR Ampicillin Resistance (bla gene) pBR322->AmpR TetR Tetracycline Resistance (tetA gene) pBR322->TetR insert Insert Gene of Interest into tetA gene pBR322->insert result Ampicillin Resistant Tetracycline Sensitive insert->result selection Grow on Ampicillin plate Replica-plate to Tetracycline plate result->selection outcome Recombinants grow on Ampicillin, but not on Tetracycline selection->outcome

Caption: Logic of selection using insertional inactivation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Tetromycin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Tetromycin B, a tetracycline (B611298) antibiotic. Adherence to these guidelines is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and contamination.

Required Personal Protective Equipment:

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety goggles with side shields.[1]

  • Respiratory Protection: In case of dust, wear a respirator.[2]

  • Lab Coat: A lab coat should be worn to protect clothing.

In the event of a spill, avoid raising dust. The spilled material should be swept up, placed in a sealed bag, and held for waste disposal.[2] The spill area should then be ventilated and washed.[2]

Disposal of this compound Waste

This compound and other tetracycline antibiotics are considered hazardous chemical waste and should not be disposed of in regular trash or flushed down the sink.[3] Improper disposal can lead to the development of antibiotic-resistant bacteria in the environment.[3]

Step-by-Step Disposal Protocol:

  • Segregate Waste: All materials contaminated with this compound, including unused media, old stock solutions, and contaminated labware, should be collected in a designated and clearly labeled hazardous waste container.[3]

  • Deactivation of Liquid Waste: For liquid waste containing this compound, such as used cell culture media, autoclaving is an effective method of deactivation as tetracycline is heat-sensitive.[3]

    • Protocol: Autoclave the liquid waste at 121°C for at least 30 minutes.

    • Verification: While autoclaving destroys the antibiotic, it is best practice to consult with your institution's Environmental Health and Safety (EHS) office before disposing of the autoclaved media down the drain.[3]

  • Disposal of Solid Waste: Solid this compound waste, including expired powder and contaminated materials, should be collected in a sealed container.

  • Contact Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with your institution's guidelines.[2]

Quantitative Data on Antibiotic Heat Sensitivity

The following table provides a general reference for the heat sensitivity of various antibiotics, highlighting that tetracyclines are susceptible to degradation by autoclaving.

Heat-Sensitive Antibiotics (Destroyed by Autoclave)Heat-Stable Antibiotics (Not Destroyed by Autoclave)
AmpicillinChloramphenicol
KanamycinCiprofloxacin
AmphotericinGentamicin
NeomycinHygromycin B
CarbenicillinNalidixic acid
PenicillinVancomycin
Puromycin
Streptomycin
Geneticin
Tetracycline

This table is adapted from information provided by Bitesize Bio.[3]

Experimental Protocol: Autoclave Deactivation of this compound in Liquid Media

This protocol outlines the procedure for deactivating this compound in used cell culture media prior to disposal.

Materials:

  • Contaminated liquid media containing this compound

  • Autoclavable biohazard bags or bottles

  • Autoclave

Procedure:

  • Collect the contaminated liquid media in an autoclavable container. Do not fill the container to more than 75% of its capacity to prevent overflow.

  • Loosely cap or cover the container to allow for steam penetration.

  • Place the container in a secondary, leak-proof tray inside the autoclave.

  • Run a standard liquid autoclave cycle (e.g., 121°C for 30 minutes). Ensure the cycle is validated for effectiveness.

  • After the cycle is complete and the liquid has cooled, consult your institutional EHS guidelines for final disposal, which may include drain disposal if no other hazardous chemicals are present.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

TetromycinB_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_deactivation Deactivation (if applicable) cluster_final_disposal Final Disposal Waste This compound Waste (Solid or Liquid) Collect Collect in Labeled Hazardous Waste Container Waste->Collect LiquidWaste Liquid Waste? Collect->LiquidWaste Autoclave Autoclave (121°C, 30 min) LiquidWaste->Autoclave Yes ProfessionalDisposal Contact Professional Waste Disposal Service LiquidWaste->ProfessionalDisposal No (Solid Waste) ConsultEHS Consult Institutional EHS for Final Disposal Autoclave->ConsultEHS ConsultEHS->ProfessionalDisposal If required

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and protecting our ecosystem. Always consult your institution's specific safety and disposal guidelines.

References

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